molecular formula C20H36O2 B142171 Ethyl Linoleate CAS No. 544-35-4

Ethyl Linoleate

Katalognummer: B142171
CAS-Nummer: 544-35-4
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: FMMOOAYVCKXGMF-MURFETPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl linoleate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of linoleic acid with the hydroxy group of ethanol. It has a role as a plant metabolite and an anti-inflammatory agent. It is functionally related to a linoleic acid.
This compound has been reported in Daphne odora, Zea mays, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Eigenschaften

IUPAC Name

ethyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMOOAYVCKXGMF-MURFETPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060269
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544-35-4
Record name Ethyl linoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl linoleate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL LINOLEATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl linoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL LINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ2YTT4J8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In Vitro Biological Activities of Ethyl Linoleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linoleate, the ethyl ester of the omega-6 fatty acid linoleic acid, is a bioactive lipid with demonstrated efficacy in various in vitro models.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its anti-melanogenic and anti-inflammatory properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic or cosmetic agent. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the implicated signaling pathways.

Anti-Melanogenic Activity

This compound has been shown to be a potent inhibitor of melanogenesis in B16F10 murine melanoma cells.[1][5][6][7] Its mechanism of action involves the downregulation of key melanogenic enzymes and transcription factors, without inducing significant cytotoxicity at effective concentrations.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on melanin synthesis and related cellular parameters in vitro.

Table 1: Effect of this compound on Cell Viability

Cell LineConcentration (µM)Viability (%)Reference
B16F10 Murine Melanoma400~100[1]
Human Dermal Fibroblasts400~100[1]

Table 2: Anti-Melanogenic Effects of this compound in α-MSH-Induced B16F10 Cells

ParameterConcentration (µM)% of α-MSH ControlReference
Melanin Content40030.40[1]
Intracellular Tyrosinase Activity400Significant[1]
Tyrosinase Protein Expression40050.02[1]
TRP-1 Protein Expression40063.17[1]
MITF Protein Expression10071.49[1]
20065.73[1]
40060.80[1]
p-Akt/Akt Ratio40056.96[1]
p-GSK3β/GSK3β Ratio40058.54[1]
β-catenin Expression10096.23[1]
20071.67[1]
40050.31[1]
Signaling Pathway

This compound inhibits melanogenesis by modulating the Akt/GSK3β/β-catenin signaling pathway. By inhibiting the phosphorylation of Akt and GSK3β, it promotes the degradation of β-catenin, which in turn leads to the downregulation of the master melanogenic transcription factor, MITF, and its downstream targets, tyrosinase and TRP-1.[1][5]

This compound-Mediated Inhibition of Melanogenesis cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Melanosome Ethyl_Linoleate This compound pAkt p-Akt Ethyl_Linoleate->pAkt Inhibits phosphorylation pGSK3b p-GSK3β Ethyl_Linoleate->pGSK3b Inhibits phosphorylation MC1R MC1R Akt Akt MC1R->Akt α-MSH Akt->pAkt pAkt->pGSK3b GSK3b GSK3β GSK3b->pGSK3b beta_catenin β-catenin pGSK3b->beta_catenin Degradation Degradation beta_catenin->Degradation MITF MITF beta_catenin->MITF Tyrosinase_TRP1_Gene Tyrosinase, TRP-1 Genes MITF->Tyrosinase_TRP1_Gene Melanin Melanin Synthesis Tyrosinase_TRP1_Gene->Melanin

Caption: this compound Signaling Pathway in Melanogenesis Inhibition.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[2][8] It effectively reduces the production of pro-inflammatory mediators by modulating key inflammatory signaling pathways.[2][8]

Quantitative Data Summary

Table 3: Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Cells

ParameterConcentration (µM)EffectReference
iNOS Protein Expression1-20Dose-dependent downregulation[2]
COX-2 Protein Expression1-20Dose-dependent downregulation[2]
Nitric Oxide (NO) Production1-20Dose-dependent reduction[2]
Prostaglandin E2 (PGE2) Production1-20Dose-dependent reduction[2]
TNF-α Production1-20Inhibition (abrogated by HO-1 siRNA)[2]
IL-1β Production1-20Inhibition (abrogated by HO-1 siRNA)[2]
IL-6 Production1-20Inhibition (abrogated by HO-1 siRNA)[2]
HO-1 Expression1-20Induction[2]
NF-κB p65 Nuclear Translocation1-20Impaired[2]
MAPK Phosphorylation1-20Inhibition[2]
Signaling Pathway

The anti-inflammatory action of this compound is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2][8] It also induces the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).[2] By inhibiting the phosphorylation of MAPKs and preventing the nuclear translocation of NF-κB, this compound suppresses the expression of pro-inflammatory genes such as iNOS and COX-2.[2]

This compound-Mediated Anti-Inflammatory Pathway cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Inflammatory Response Ethyl_Linoleate This compound pMAPKs p-MAPKs Ethyl_Linoleate->pMAPKs Inhibits phosphorylation HO1 HO-1 Ethyl_Linoleate->HO1 Induces NFkB_nuc NF-κB Ethyl_Linoleate->NFkB_nuc Inhibits translocation TLR4 TLR4 MAPKs MAPKs TLR4->MAPKs LPS IKK IKK TLR4->IKK LPS MAPKs->pMAPKs IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->NFkB_nuc Inflammation NO, PGE2, Cytokines HO1->Inflammation Pro_inflammatory_Genes iNOS, COX-2, TNF-α, IL-1β, IL-6 Genes NFkB_nuc->Pro_inflammatory_Genes Pro_inflammatory_Genes->Inflammation

Caption: Anti-inflammatory Signaling Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Cell Culture
  • B16F10 Murine Melanoma Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Human Dermal Fibroblasts: Culture conditions are similar to B16F10 cells, using DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • RAW 264.7 Murine Macrophages: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9]

Cytotoxicity Assay (MTT Assay)
  • Seed cells (e.g., B16F10 or human dermal fibroblasts) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Melanin Content Assay
  • Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with this compound in the presence or absence of α-MSH (e.g., 100 nM) for 48 hours.

  • Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.

  • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the supernatant at 405 nm.

  • The melanin content is normalized to the total protein content determined by a BCA protein assay and expressed as a percentage of the α-MSH-treated control.[10]

Intracellular Tyrosinase Activity Assay
  • Seed B16F10 cells in a 6-well plate and treat with this compound and α-MSH as described for the melanin content assay.

  • Wash the cells with ice-cold PBS and lyse them with a buffer containing 1% Triton X-100.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • To 90 µL of the cell lysate (containing equal amounts of protein) in a 96-well plate, add 10 µL of 10 mM L-DOPA.

  • Incubate at 37°C and measure the absorbance at 475 nm at different time points.

  • Tyrosinase activity is calculated as the rate of dopachrome formation and expressed as a percentage of the α-MSH-treated control.[7]

Cell-Free Mushroom Tyrosinase Activity Assay
  • In a 96-well plate, mix 20 µL of mushroom tyrosinase solution, 140 µL of phosphate buffer (pH 6.8), and 20 µL of various concentrations of this compound.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Add 20 µL of 10 mM L-DOPA to initiate the reaction.

  • Measure the absorbance at 475 nm.

  • The percentage of tyrosinase inhibition is calculated relative to the control without this compound.

Western Blot Analysis
  • Treat cells with this compound as required for the specific experiment.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., MITF, tyrosinase, TRP-1, Akt, p-Akt, GSK3β, p-GSK3β, β-catenin, iNOS, COX-2, p-MAPKs, total MAPKs, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.[11]

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Production Assay (ELISA)
  • Culture and treat RAW 264.7 cells with this compound and LPS as described for the NO production assay.

  • Collect the cell culture supernatant.

  • Measure the PGE2 concentration in the supernatant using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.[1][12]

NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Grow RAW 264.7 cells on coverslips in a 24-well plate.

  • Treat the cells with this compound and LPS for the desired time.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block with 1% BSA in PBS.

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cellular localization of NF-κB p65 using a fluorescence microscope.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-melanogenic and anti-inflammatory properties. Its ability to modulate specific signaling pathways, such as the Akt/GSK3β/β-catenin and NF-κB/MAPK pathways, provides a molecular basis for its observed biological activities. The data and protocols presented in this technical guide offer a solid foundation for further research into the therapeutic and cosmetic applications of this compound. Future studies should aim to validate these in vitro findings in more complex models and ultimately in clinical settings.

References

Ethyl Linoleate as an Anti-Inflammatory Agent: A Technical Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl linoleate (ELA), an ethyl ester of the omega-6 essential fatty acid linoleic acid, is a compound recognized for its various biological activities, including antibacterial and anti-inflammatory properties.[1][2] It is utilized in cosmetic formulations for preventing hyperkeratinization and for its anti-acne effects.[1][2] Emerging research in cell culture models has begun to elucidate the molecular mechanisms underlying its anti-inflammatory effects, positioning ELA as a compound of interest for therapeutic applications. This technical guide provides an in-depth overview of the anti-inflammatory actions of this compound in cell culture models, focusing on its mechanisms of action, quantitative effects on inflammatory mediators, and detailed experimental protocols.

Core Mechanisms of Anti-Inflammatory Action

In cell culture models, particularly using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), this compound has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory mediators by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and the induction of the cytoprotective enzyme Heme Oxygenase-1 (HO-1).[1][3]

Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α, IL-1β, and IL-6.[1] In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[1]

This compound has been demonstrated to inhibit this pathway by impairing the translocation of NF-κB to the nucleus in LPS-activated macrophages.[1] This inhibitory action prevents the transcription of NF-κB target genes, thereby reducing the production of key inflammatory mediators.

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
Attenuation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) family, including p38 MAPK, extracellular signal-regulated kinases 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[1] The activation of MAPKs through phosphorylation is an upstream event that leads to the activation of transcription factors like NF-κB.[1]

Studies show that this compound inhibits the LPS-induced phosphorylation of p38, ERK1/2, and JNK in RAW 264.7 cells.[1] By blocking the activation of these key kinases, ELA effectively dampens the downstream inflammatory cascade.

cluster_mapk MAPK Phosphorylation stimulus LPS inhibited_mapk p-JNK stimulus->inhibited_mapk stimulus->inhibited_mapk stimulus->inhibited_mapk ela This compound inhibition ela->inhibition mapk mapk outcome Inflammatory Response inhibited_mapk->outcome inhibited_mapk->outcome inhibited_mapk->outcome inhibition->inhibited_mapk inhibition->inhibited_mapk inhibition->inhibited_mapk

Figure 2. This compound's inhibition of MAPK phosphorylation.
Induction of Heme Oxygenase-1 (HO-1)

Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent anti-inflammatory, antioxidant, and cytoprotective functions.[1] The induction of HO-1 is a key mechanism through which many therapeutic agents exert their anti-inflammatory effects.[1] HO-1 and its product, carbon monoxide (CO), can reduce the expression of pro-inflammatory mediators in macrophages.[1]

This compound has been found to induce the expression of HO-1.[1] The critical role of this induction was confirmed using small interfering RNA (siRNA) to knock down HO-1. This experiment revealed that the inhibitory effects of ELA on the production of NO, TNF-α, IL-1β, and IL-6 were abrogated when HO-1 expression was silenced, demonstrating that HO-1 is a crucial mediator of ELA's anti-inflammatory activity.[1]

ela This compound ho1 HO-1 Induction ela->ho1 inhibition ho1->inhibition mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) inhibition->mediators

Figure 3. HO-1 induction as a key anti-inflammatory mechanism of ELA.

Data Presentation: Quantitative Effects of this compound

The anti-inflammatory efficacy of this compound has been quantified in LPS-stimulated RAW 264.7 macrophages. The data below is summarized from key studies and demonstrates a dose-dependent inhibition of major inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Mediators
Concentration (μM)NO Production Inhibition (%)PGE₂ Production Inhibition (%)iNOS Protein ExpressionCOX-2 Protein Expression
1Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
5Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
10Significant decreaseSignificant decreaseSignificant decreaseSignificant decrease

Data synthesized from studies on LPS-activated RAW 264.7 cells pre-treated with ELA for 2 hours, followed by LPS (1 μg/mL) stimulation for 18-24 hours.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokines
Concentration (μM)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)IL-12 Inhibition (%)
1Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
5Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
10Significant decreaseSignificant decreaseSignificant decreaseSignificant decrease

Data represents dose-dependent inhibition in LPS-activated RAW 264.7 cells pre-treated with ELA for 1 hour, followed by LPS (1 μg/mL) stimulation for 6 hours (for TNF-α, IL-1β, IL-6) or 24 hours (for IL-12).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound in cell culture.

cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis c1 Culture RAW 264.7 Cells c2 Seed cells in plates (e.g., 4 x 10^5 cells/well) c1->c2 t1 Pre-treat with this compound (1-20 μM) for 1-2h c2->t1 t2 Stimulate with LPS (1 μg/mL) for 6-24h t1->t2 a1 Collect Supernatant t2->a1 a2 Lyse Cells t2->a2 a3 Fix Cells t2->a3 a4 Assays for NO, PGE₂, Cytokines (ELISA) a1->a4 a5 Western Blot for iNOS, COX-2, MAPKs, HO-1 a2->a5 a6 Immunofluorescence for NF-κB Translocation a3->a6

Figure 4. General experimental workflow for assessing ELA's effects.
Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[1]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[1][4]

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate plates (e.g., 24-well or 6-well plates) at a density of approximately 4 x 10⁵ cells per well.[1]

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1–20 μM, dissolved in DMSO) for 1 to 2 hours.[1]

    • Induce inflammation by adding lipopolysaccharide (LPS) from Salmonella enteritidis at a final concentration of 1 μg/mL.[1]

    • Incubate for the desired time period (e.g., 6, 18, or 24 hours) depending on the endpoint being measured.[1]

Cell Viability Assay (MTT Assay)
  • Purpose: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Protocol:

    • Following treatment with ELA and LPS as described above, add 5 μL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

    • Carefully remove the supernatant.

    • Dissolve the formazan crystals in 150 μL of DMSO.[1]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Assays
  • Purpose: To quantify the production of key inflammatory mediators.

  • Protocol:

    • After the 18-hour incubation with LPS, collect the cell culture supernatant.[1]

    • For NO: Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent assay.

    • For PGE₂: Quantify the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Cytokine Assays (ELISA)
  • Purpose: To measure the secretion of pro-inflammatory cytokines.

  • Protocol:

    • Collect cell culture supernatant at appropriate time points (e.g., 6 hours for TNF-α, IL-1β, IL-6; 24 hours for IL-12).[1]

    • Quantify the concentrations of TNF-α, IL-1β, IL-6, and IL-12 using specific commercial ELISA kits, following the manufacturer's protocols.[1]

Western Blot Analysis
  • Purpose: To determine the protein expression levels of key signaling molecules.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 30-50 μg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, HO-1, p-p38, p-ERK, p-JNK, and their total forms) overnight at 4°C.[1]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant anti-inflammatory properties in cell culture models by effectively suppressing the production of pro-inflammatory mediators and cytokines. Its mechanism of action is multifaceted, involving the inhibition of the canonical NF-κB and MAPK signaling pathways and the induction of the protective enzyme HO-1.[1][3] The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate the therapeutic potential of this compound. These findings underscore its promise as a lead compound for the development of novel anti-inflammatory agents for a variety of inflammatory conditions.

References

Physicochemical properties of Ethyl Linoleate for pharmaceutical applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Linoleate for Pharmaceutical Applications

Introduction

This compound is the ethyl ester of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1][2] Identified by its CAS Number 544-35-4, it is also known by synonyms such as Linoleic acid ethyl ester and Mandenol.[3][4] This clear to pale yellow liquid is increasingly significant in the pharmaceutical industry due to its excellent biocompatibility, favorable solubility characteristics, and its role as a functional excipient.[1][5]

In pharmaceutical formulations, this compound serves multiple functions. It is primarily utilized as a solvent and a penetration enhancer to improve the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][5] Its lipid nature makes it a critical component in the development of advanced drug delivery systems, including oral, topical, and parenteral formulations, thereby enhancing the therapeutic efficacy of various drugs.[1][5]

Physicochemical Properties

The utility of this compound in pharmaceutical sciences is fundamentally governed by its distinct physicochemical properties. These characteristics influence its behavior as a solvent, its interaction with biological membranes, and its stability within formulations. A summary of its key quantitative properties is provided below.

Table 1: Core Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name ethyl (9Z,12Z)-octadeca-9,12-dienoate[4]
Molecular Formula C₂₀H₃₆O₂[1][3][4]
Molecular Weight 308.5 g/mol [1][3][4]
Appearance Clear to pale yellow liquid[1][3]
Odor Mild, floral-like[1]
Density 0.876 g/mL at 25 °C[1][2][6]
Boiling Point ~224 °C at 17 mmHg; ~68-70 °C at 1 mmHg[1][2][6]
Melting Point Approximately -95 °C[1][7]
Flash Point 113 °C (closed cup)[2]
Refractive Index n20/D 1.455[2][6]
Solubility Insoluble in water. Soluble in alcohols, oils, and lipid solvents. Soluble at ~100 mg/mL in ethanol, DMSO, and dimethyl formamide. Slightly soluble in chloroform and ethyl acetate.[1][2][6][8][9]
LogP (Octanol/Water) 7.3[4]
Topological Polar Surface Area 26.3 Ų[4]
Stability Sensitive to oxidation from heat, light, and air. Store cool (-20°C is common), dry, and protected from light in airtight containers.[1][6][10]

Pharmaceutical Applications and Formulation Strategies

This compound's lipophilic nature and safety profile make it a versatile excipient for enhancing drug delivery.

Oral Drug Delivery: Self-Emulsifying Systems

A primary application of this compound is as the oil phase in self-emulsifying drug delivery systems (SEDDS).[11] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in the aqueous environment of the gastrointestinal tract, spontaneously form fine oil-in-water emulsions.[12][13] This process enhances the dissolution and absorption of poorly soluble drugs.[14] The formulation of a SEDDS is a systematic process designed to optimize drug loading and emulsification performance.

sedds_workflow start_end start_end process process decision decision data data output output A API Selection & Physicochemical Profiling B Excipient Screening (Oils, Surfactants, Co-solvents) A->B C Select this compound as Oil Phase B->C D Determine API Solubility in Screened Excipients C->D E Construct Ternary Phase Diagrams D->E F Identify Self-Emulsification Region E->F G Is Emulsification Performance Adequate? F->G H Formulation Optimization (Varying Ratios) G->H No I Characterization of SEDDS (Droplet size, PDI, Zeta potential) G->I Yes H->E J Optimized SEDDS Pre-concentrate I->J metabolic_pathway substrate substrate metabolite metabolite pathway_hub pathway_hub end_product end_product enzyme enzyme EL This compound (Administered Drug/Excipient) LA Linoleic Acid (Essential Fatty Acid) EL->LA Hydrolysis AA Arachidonic Acid LA->AA Conversion Esterase Esterases LA->Esterase PGs Prostaglandins AA->PGs LTs Leukotrienes AA->LTs Desaturase Δ6-desaturase, Elongases AA->Desaturase COX COX Enzymes PGs->COX LOX LOX Enzymes LTs->LOX Esterase->LA Desaturase->AA COX->PGs LOX->LTs logp_protocol prep prep action action analysis analysis result result A 1. Phase Saturation (n-Octanol + Water pH 7.4) B 2. Dissolve this compound in pre-saturated n-Octanol/Water mixture A->B C 3. Shake Mixture to Achieve Equilibrium B->C D 4. Phase Separation (Allow to stand or centrifuge) C->D E 5. Sample Aqueous Phase D->E F 6. Sample Octanol Phase D->F G 7. Quantify Concentration in Each Phase via HPLC or GC-MS E->G F->G H 8. Calculate LogP Value G->H

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Interaction of Ethyl Linoleate with Lipid Membranes and Bilayers

This technical guide provides a comprehensive overview of the biophysical interactions between this compound and lipid membranes. This compound, the ethyl ester of the essential omega-6 fatty acid linoleic acid, is a common ingredient in dermatological and cosmetic formulations. Its efficacy is closely linked to its ability to permeate the skin barrier and interact with the lipid bilayers of cell membranes. Understanding this interaction at a molecular level is crucial for optimizing its use in drug delivery and skincare.

While direct biophysical studies on this compound are limited, extensive research on its parent compound, linoleic acid, provides significant insights into its likely behavior within a lipid environment. This guide synthesizes the available data, details relevant experimental methodologies, and visualizes the core concepts and workflows.

Postulated Mechanism of Interaction

This compound is an amphipathic molecule, featuring a polar ester headgroup and a long, nonpolar acyl tail containing two cis double bonds. This structure dictates its interaction with lipid bilayers. It is postulated that this compound partitions into the membrane with its acyl chain aligning with the hydrophobic tails of the phospholipids and its ester group positioned near the polar headgroup region. The presence of the unsaturated, kinked tail disrupts the ordered packing of saturated lipid chains, thereby increasing the fluidity and free volume of the membrane. This fluidizing effect can alter key membrane properties, including permeability and the function of embedded proteins.

G cluster_membrane Lipid Bilayer cluster_el p1 Headgroup t1 Acyl Tail p1->t1 p2 Headgroup t2 Acyl Tail p2->t2 p3 Headgroup t3 Acyl Tail p3->t3 t2->t3 p4 Headgroup p5 Headgroup p6 Headgroup t4 Acyl Tail t4->p4 t5 Acyl Tail t5->p5 t6 Acyl Tail t6->p6 EL This compound EL_head Ester Headgroup EL->EL_head Polar EL_tail Unsaturated Acyl Tail EL->EL_tail Nonpolar EL_head->p2 Aligns with polar headgroups EL_tail->t2 Partitions into hydrophobic core

Fig. 1: Postulated interaction of this compound with a phospholipid bilayer.

Quantitative Data on Membrane Interactions

Quantitative biophysical data specifically for this compound is scarce in the literature. However, studies on its parent fatty acid, linoleic acid, provide valuable proxy data for its effects on membrane properties.

Table 1: Effect of Linoleic Acid on Langmuir Monolayer Properties

These experiments measure the behavior of a single layer of molecules at an air-water interface, modeling one leaflet of a cell membrane. Data from a study on human meibomian lipids shows that linoleic acid expands the lipid film and increases the surface pressure it can withstand.[1]

Mole Fraction of Linoleic AcidLift-Off Area (Ų/molecule)Maximum Surface Pressure (mN/m)Interpretation
0.03014Baseline meibomian lipids.
0.23423Expansion of the lipid film.
0.64034Further expansion and increased film pressure.

Source: IOVS, 2017.[1]

Table 2: Effect of Dietary Linoleate on Membrane Fluidity

Fluorescence anisotropy is used to measure the rotational mobility of a fluorescent probe (like DPH) embedded in the membrane. A lower anisotropy value indicates higher fluidity. A study on human subjects demonstrated that an increased intake of linoleate leads to more fluid low-density lipoprotein (LDL) particles.[2]

Dietary Linoleate IntakeChange in DPH Fluorescence AnisotropyInterpretation
High vs. LowLinear decrease with increased phospholipid linoleateIncreased membrane fluidity.[2]

Source: Atherosclerosis, 1987.[2]

Key Experimental Protocols

The interaction of molecules like this compound with lipid membranes can be characterized using several biophysical techniques. Below are detailed, representative protocols for these key experiments.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material, such as the gel-to-liquid crystalline phase transition (Tm) of a lipid bilayer. The incorporation of a molecule like this compound is expected to broaden and lower this transition temperature.[3][4]

Objective: To determine the effect of this compound on the main phase transition temperature (Tm) and enthalpy (ΔH) of a model phospholipid bilayer (e.g., DPPC).

Methodology:

  • Liposome Preparation:

    • Prepare solutions of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and this compound in chloroform or a chloroform/methanol mixture.

    • Mix DPPC and this compound solutions at various molar ratios (e.g., 100:0, 95:5, 90:10, 80:20) in glass vials.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the vial wall.

    • Place the vials under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid films with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the Tm of DPPC (~41°C). This results in the formation of multilamellar vesicles (MLVs).

  • DSC Analysis:

    • Load a precise amount of the liposome suspension (e.g., 20-30 µL) into an aluminum DSC pan and seal it hermetically.

    • Use an identical pan containing only the hydration buffer as a reference.

    • Place both pans in the DSC instrument.

    • Perform scans by heating and cooling the sample at a controlled rate (e.g., 1°C/min) over a relevant temperature range (e.g., 25°C to 55°C for DPPC).

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram (heat flow vs. temperature) will show an endothermic peak at the Tm.

    • Determine the Tm (peak temperature) and the transition enthalpy, ΔH (area under the peak), for each sample.

    • Plot Tm and ΔH as a function of the mole fraction of this compound.

G prep 1. Liposome Preparation (DPPC + this compound) load 2. Load Sample & Reference into DSC Pans prep->load scan 3. Temperature Scan (e.g., 1°C/min) load->scan record 4. Record Heat Flow vs. Temperature scan->record analyze 5. Analyze Thermogram (Determine Tm and ΔH) record->analyze

Fig. 2: General workflow for a DSC experiment.
Fluorescence Anisotropy

This technique assesses membrane fluidity by measuring the rotational diffusion of a fluorescent probe embedded within the bilayer.[5][6] Increased fluidity allows the probe to rotate more freely, resulting in lower fluorescence anisotropy.

Objective: To quantify the effect of this compound on the fluidity of a model lipid membrane using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Methodology:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) composed of a model lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC).

    • Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (THF) or methanol.

    • Add the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation.

  • Sample Preparation:

    • Prepare a series of samples with a fixed concentration of DPH-labeled liposomes and varying concentrations of this compound.

    • Allow the samples to equilibrate.

  • Anisotropy Measurement:

    • Use a spectrofluorometer equipped with polarizers.

    • Set the excitation wavelength for DPH (e.g., 355 nm) and the emission wavelength (e.g., 430 nm).

    • For each sample, measure the fluorescence intensity with the excitation polarizer set to vertical and the emission polarizer set to vertical (IVV) and horizontal (IVH).

    • Measure the corresponding intensities with the excitation polarizer set to horizontal (IHV and IHH) to calculate the G-factor (G = IHV / IHH).

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • Plot the anisotropy (r) as a function of this compound concentration. A decrease in 'r' indicates an increase in membrane fluidity.

G prep 1. Prepare DPH-Labeled Liposomes add_el 2. Add Varying Concentrations of this compound prep->add_el measure 3. Measure Polarized Fluorescence Intensities (IVV, IVH, IHV, IHH) add_el->measure calculate 4. Calculate Anisotropy (r) measure->calculate plot 5. Plot Anisotropy vs. Concentration calculate->plot

Fig. 3: Workflow for fluorescence anisotropy measurement.
Langmuir Trough Isotherms

This method studies the properties of monomolecular films at an air-liquid interface. It provides information on molecular packing and the phase behavior of lipids in a two-dimensional system.[7][8]

Objective: To determine the effect of this compound on the surface pressure-area (π-A) isotherm of a phospholipid monolayer.

Methodology:

  • Preparation:

    • Clean the Langmuir trough and barriers meticulously with solvents (e.g., chloroform, ethanol) and then rinse thoroughly with ultrapure water.

    • Fill the trough with a subphase, typically ultrapure water or a buffer solution.

    • Prepare solutions of the chosen phospholipid (e.g., DPPC) and this compound in a volatile, water-immiscible solvent like chloroform, both individually and as mixtures of known molar ratios.

  • Monolayer Formation:

    • Using a microsyringe, carefully deposit a known volume of the lipid or lipid/ethyl linoleate solution onto the subphase surface.

    • Allow sufficient time (e.g., 15-20 minutes) for the solvent to evaporate completely, leaving a stable monolayer at the interface.

  • Isotherm Measurement:

    • Compress the monolayer at a constant, slow rate (e.g., 5-10 mm/min) using the movable barriers.

    • Simultaneously, measure the surface pressure (π) using a Wilhelmy plate or similar sensor. The surface pressure is the reduction in the surface tension of the pure subphase caused by the monolayer.

    • Record the surface pressure as a function of the area per molecule (A).

  • Data Analysis:

    • Plot the π-A isotherm.

    • Analyze the isotherm to determine key parameters:

      • Lift-off area: The area per molecule at which the surface pressure begins to rise.

      • Collapse pressure: The maximum surface pressure the monolayer can withstand before collapsing.

      • Compressibility modulus (Cs-1): Calculated from the slope of the isotherm, indicating the physical state (e.g., liquid-expanded, liquid-condensed) of the monolayer.

    • Compare the isotherms of the pure phospholipid with those of the mixed monolayers to assess how this compound affects lipid packing.

G prep 1. Prepare Trough and Solutions spread 2. Spread Monolayer on Subphase prep->spread evap 3. Solvent Evaporation spread->evap compress 4. Compress Monolayer & Measure Surface Pressure evap->compress analyze 5. Plot and Analyze π-A Isotherm compress->analyze

Fig. 4: Langmuir trough experimental workflow.

Conclusion and Future Directions

The available evidence, primarily extrapolated from studies on linoleic acid, strongly suggests that this compound integrates into lipid bilayers, where it disrupts acyl chain packing and increases membrane fluidity.[1][2] This fluidizing effect is fundamental to its role in enhancing skin barrier function and potentially improving the dermal absorption of other molecules.

However, a significant gap exists in the literature regarding direct biophysical characterization of this compound's interaction with model membranes. Future research should focus on conducting the experiments detailed in this guide—specifically DSC, fluorescence anisotropy, and Langmuir trough studies—using this compound itself. Furthermore, advanced techniques such as solid-state NMR and neutron diffraction could provide atomic-level details about its precise location, orientation, and dynamic behavior within the bilayer. Molecular dynamics simulations would also be invaluable for corroborating experimental findings and providing a dynamic, high-resolution picture of the interaction. Such studies will be instrumental for the rational design of next-generation dermatological products and transdermal drug delivery systems.

References

In Vivo Conversion of Ethyl Linoleate to Linoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linoleate, the ethyl ester of the essential omega-6 fatty acid linoleic acid, is a compound of significant interest in the pharmaceutical, cosmetic, and nutrition industries. Its physicochemical properties, such as improved stability and lipophilicity compared to free linoleic acid, make it an attractive candidate for various applications, including topical delivery and as a prodrug for systemic administration. This technical guide provides an in-depth overview of the in vivo conversion of this compound to its active form, linoleic acid, focusing on the metabolic pathways, enzymatic processes, and analytical methodologies used to study this biotransformation. While direct quantitative data on the in vivo conversion of this compound is limited in publicly available literature, this guide synthesizes existing knowledge from studies on analogous fatty acid ethyl esters to provide a comprehensive understanding of the subject.

Metabolic Pathway and Enzymatic Hydrolysis

The primary mechanism for the in vivo conversion of this compound to linoleic acid is enzymatic hydrolysis. This process is primarily carried out by two main classes of enzymes: pancreatic lipases in the gastrointestinal tract and carboxylesterases present in various tissues.

Pancreatic Lipase

During oral administration, this compound is exposed to pancreatic lipase in the small intestine. Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats, primarily triglycerides. While its main substrates are triglycerides, it can also hydrolyze other esters. However, studies on analogous fatty acid ethyl esters, such as omega-3 ethyl esters, suggest that pancreatic lipase hydrolyzes these esters less efficiently than the natural triglyceride form[1][2][3]. This can result in lower bioavailability of the fatty acid when delivered as an ethyl ester compared to a triglyceride[1][3]. One study investigating substrate specificity of porcine pancreas lipase found no peak generation with this compound, suggesting a preference for triglyceride structures[4].

Carboxylesterases

Following absorption, or in the case of topical or parenteral administration, this compound is primarily metabolized by carboxylesterases (CES). These enzymes are ubiquitously expressed in various tissues, with high concentrations in the liver, intestine, and skin[5][6][7]. There are two major forms in humans, CES1 and CES2, which exhibit different substrate specificities. CES1 preferentially hydrolyzes esters with a large acyl group and a small alcohol group, a description that fits this compound. In contrast, CES2 favors substrates with a small acyl group and a large alcohol moiety[5][7]. This suggests that CES1 is likely the primary enzyme responsible for the intracellular hydrolysis of this compound to linoleic acid and ethanol. Carboxylesterases can also catalyze the reverse reaction, forming fatty acid ethyl esters from fatty acids and ethanol, a process particularly relevant in the context of alcohol consumption[6].

The metabolic conversion of this compound is a crucial step for the subsequent incorporation of linoleic acid into cellular lipids and its participation in various physiological processes.

cluster_ingestion Oral Administration cluster_absorption_metabolism Absorption & Systemic Metabolism This compound (Oral) This compound (Oral) Small Intestine Small Intestine This compound (Oral)->Small Intestine Digestion Pancreatic Lipase Pancreatic Lipase Small Intestine->Pancreatic Lipase Enzymatic Action Linoleic Acid (Lumen) Linoleic Acid (Lumen) Pancreatic Lipase->Linoleic Acid (Lumen) Ethanol (Lumen) Ethanol (Lumen) Pancreatic Lipase->Ethanol (Lumen) Absorbed this compound Absorbed this compound Linoleic Acid (Lumen)->Absorbed this compound Absorption Tissues (Liver, etc.) Tissues (Liver, etc.) Absorbed this compound->Tissues (Liver, etc.) Carboxylesterase 1 (CES1) Carboxylesterase 1 (CES1) Tissues (Liver, etc.)->Carboxylesterase 1 (CES1) Intracellular Hydrolysis Linoleic Acid (Intracellular) Linoleic Acid (Intracellular) Carboxylesterase 1 (CES1)->Linoleic Acid (Intracellular) Ethanol (Intracellular) Ethanol (Intracellular) Carboxylesterase 1 (CES1)->Ethanol (Intracellular) Metabolic Pathways Metabolic Pathways Linoleic Acid (Intracellular)->Metabolic Pathways e.g., incorporation into phospholipids, eicosanoid synthesis

Metabolic Pathway of this compound Conversion

Quantitative Data

ParameterEthyl Ester FormTriglyceride FormKey FindingsCitations
Bioavailability Generally lowerGenerally higherStudies on omega-3 fatty acids consistently show that the natural triglyceride form results in greater absorption and higher plasma concentrations of the constituent fatty acids compared to the ethyl ester form.[1],[3]
Absorption Rate SlowerFasterThe hydrolysis of ethyl esters by pancreatic lipase is a rate-limiting step, leading to a slower absorption profile compared to triglycerides.[2]
Absorption Efficiency Variable, improved with high-fat mealsHighCo-ingestion with a high-fat meal can significantly improve the absorption of fatty acid ethyl esters, though it may still be less efficient than the triglyceride form.[2]

Experimental Protocols

The following sections detail generalized experimental protocols for studying the in vivo conversion of this compound to linoleic acid, based on established methodologies for fatty acid analysis.

In Vivo Administration and Sample Collection
  • Animal Model: Sprague-Dawley rats are a commonly used model for lipid metabolism studies.

  • Dietary Acclimation: Animals should be acclimated to a standard chow diet for a specified period before the study. For studies investigating essential fatty acid metabolism, a fat-free diet may be used to create a deficient state, followed by supplementation with this compound.

  • Administration: this compound can be administered orally via gavage. A control group receiving an equivalent dose of linoleic acid in its free fatty acid or triglyceride form, or a vehicle control (e.g., corn oil), should be included.

  • Sample Collection: Blood samples can be collected at various time points post-administration via tail vein or cardiac puncture at the study endpoint. Tissues of interest (e.g., liver, adipose tissue, heart, brain) should be harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

Lipid Extraction from Biological Samples

A modified Folch or Bligh-Dyer method is typically used for total lipid extraction from plasma and tissues.

  • Homogenization: Tissue samples are homogenized in a chloroform:methanol mixture (2:1, v/v). For plasma, the solvent mixture is added directly.

  • Phase Separation: A saline solution (e.g., 0.9% NaCl) is added to induce phase separation. The mixture is vortexed and centrifuged.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Separation and Quantification of this compound and Linoleic Acid

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation and quantification of fatty acids and their esters.

  • Derivatization of Free Fatty Acids: To analyze free linoleic acid by GC, it must first be converted to a volatile ester, typically a fatty acid methyl ester (FAME). This is commonly achieved by methylation with BF3-methanol or by acidic or basic catalysis. This compound does not require this step if it is to be analyzed directly.

  • Internal Standard: A known amount of an internal standard (e.g., a fatty acid with an odd-numbered carbon chain like heptadecanoic acid, or a deuterated analog) is added to the sample before extraction to correct for procedural losses and variations in instrument response.

  • GC-MS Analysis: The prepared samples are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME analysis). The separated compounds are then detected and quantified by a mass spectrometer.

  • Quantification: The concentration of this compound and linoleic acid is determined by comparing the peak areas of the analytes to that of the internal standard and referencing a standard curve prepared with known concentrations of the compounds.

cluster_invivo In Vivo Phase cluster_analytical Analytical Phase Animal Model Animal Model Administration Administration Animal Model->Administration Oral Gavage Sample Collection Sample Collection Administration->Sample Collection Blood & Tissues Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Derivatization Derivatization Lipid Extraction->Derivatization Methylation of Free Fatty Acids GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification

General Experimental Workflow

Signaling Pathways

While specific signaling pathways that directly regulate the enzymatic conversion of this compound to linoleic acid have not been extensively documented, the product of this conversion, linoleic acid, and its metabolites are known to be involved in a multitude of signaling pathways. For instance, linoleic acid is a precursor for the synthesis of arachidonic acid, which is a key molecule in the production of eicosanoids (prostaglandins, thromboxanes, and leukotrienes) that regulate inflammation, immunity, and other physiological processes.

Furthermore, studies have shown that this compound itself can modulate cellular signaling. For example, it has been reported to inhibit α-MSH-induced melanogenesis through the Akt/GSK3β/β-catenin signaling pathway[8]. However, this is an effect of the ethyl ester and not a pathway governing its conversion.

The enzymatic hydrolysis of esters by carboxylesterases follows a well-established catalytic mechanism involving a catalytic triad of serine, histidine, and an acidic residue (aspartate or glutamate).

Carboxylesterase (CES1) Carboxylesterase (CES1) Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Carboxylesterase (CES1)->Acyl-Enzyme Intermediate Nucleophilic Attack by Serine This compound This compound This compound->Carboxylesterase (CES1) Binding to Active Site Ethanol Ethanol Acyl-Enzyme Intermediate->Ethanol Release Linoleic Acid Linoleic Acid Acyl-Enzyme Intermediate->Linoleic Acid Release Regenerated CES1 Regenerated CES1 Acyl-Enzyme Intermediate->Regenerated CES1 Water Water Water->Acyl-Enzyme Intermediate Hydrolysis

Carboxylesterase Catalytic Mechanism

Conclusion

The in vivo conversion of this compound to linoleic acid is a critical step for its biological activity. This process is mediated by pancreatic lipases and, more significantly, by carboxylesterases within various tissues. While direct quantitative pharmacokinetic data for this specific conversion is scarce, studies on analogous fatty acid ethyl esters indicate that the bioavailability of linoleic acid from this compound is likely lower than from its natural triglyceride form. The experimental protocols outlined in this guide provide a framework for future research to quantify the conversion rates, tissue distribution, and pharmacokinetic profile of this compound. A deeper understanding of these parameters is essential for optimizing the design of this compound-based formulations for pharmaceutical and nutritional applications. Further research is warranted to elucidate the precise kinetics and regulatory mechanisms of this important bioconversion.

References

The Anti-Acne Potential of Ethyl Linoleate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acne vulgaris is a multifactorial inflammatory skin disorder characterized by hyperkeratinization, excess sebum production, and the proliferation of Cutibacterium acnes. Emerging research has highlighted the therapeutic potential of ethyl linoleate, an ester of the essential fatty acid linoleic acid, in the management of acne. This technical guide provides an in-depth analysis of the anti-acne properties of this compound and its derivatives, focusing on its mechanisms of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of dermatology.

Introduction

The pathogenesis of acne vulgaris is complex, involving several interrelated factors that lead to the formation of comedones, papules, pustules, and nodules. A key observation in acne-prone skin is a localized deficiency of linoleic acid in the sebum, which is thought to contribute to follicular hyperkeratosis and the formation of microcomedones[1]. This compound, a stable ester of linoleic acid, serves as a topical delivery vehicle for this essential fatty acid, offering a multi-pronged approach to acne treatment. Upon topical application, this compound is hydrolyzed to linoleic acid within the skin, where it can exert its beneficial effects[1]. This guide will explore the scientific evidence supporting the use of this compound and its derivatives as anti-acne agents.

Mechanisms of Action

This compound combats acne through several distinct yet complementary mechanisms:

  • Correction of Follicular Hyperkeratinization: By replenishing linoleic acid levels in the sebum, this compound helps to normalize the keratinization process within the hair follicle, preventing the formation of obstructive plugs (microcomedones)[1].

  • Sebum Regulation: this compound and its active form, linoleic acid, have been shown to inhibit the activity of 5α-reductase, an enzyme responsible for converting testosterone to the more potent androgen dihydrotestosterone (DHT), a key driver of sebum production.

  • Anti-inflammatory Effects: this compound exhibits significant anti-inflammatory properties by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in pro-inflammatory cytokine production.

  • Antibacterial Activity: Linoleic acid has demonstrated direct antibacterial effects against Cutibacterium acnes, the bacterium implicated in the inflammatory phase of acne.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the anti-acne effects of this compound and its parent compound, linoleic acid.

Table 1: 5α-Reductase Inhibitory Activity of Linoleic Acid

CompoundEnzyme SourceSubstrateIC50 ValueReference
Linoleic AcidRat Liver MicrosomesTestosterone117 µM[2]

Table 2: Antibacterial Activity of Linoleic Acid against Cutibacterium acnes

CompoundC. acnes Strain(s)MIC ValueReference
Linoleic AcidMultiple Strains8 µg/mL[3]

Table 3: Anti-inflammatory Effects of this compound in LPS-Stimulated Macrophages

CytokineConcentration of this compound% InhibitionReference
Nitric Oxide (NO)10 µMSignificant reduction[4]
TNF-α10 µMSignificant reduction[4]
IL-1β10 µMSignificant reduction[4]
IL-610 µMSignificant reduction[4]

Table 4: Clinical Efficacy of a Lotion Containing this compound and Triethyl Citrate

ParameterTreatment Group (Active Lotion)Placebo GroupDurationReference
Mean Reduction in Sebum Production53%Not statistically significant12 weeks[5]
Reduction in Inflammatory LesionsStatistically superior to placebo-12 weeks[5]
Reduction in Non-inflammatory LesionsStatistically superior to placebo-12 weeks[5]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways.

anti_inflammatory_pathway LPS LPS (from C. acnes) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK) TLR4->MAPK EthylLinoleate This compound EthylLinoleate->IKK inhibits EthylLinoleate->MAPK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->ProInflammatory_Genes activates MAPK->ProInflammatory_Genes activates Cytokines IL-6, IL-8, TNF-α ProInflammatory_Genes->Cytokines

Figure 1: Inhibition of NF-κB and MAPK Signaling by this compound.

In addition to the NF-κB and MAPK pathways, fatty acids, including linoleic acid, can activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ activation in sebocytes has been shown to regulate lipid metabolism and exert anti-inflammatory effects, suggesting another potential mechanism for the action of this compound in acne.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of anti-acne agents like this compound.

Determination of 5α-Reductase Inhibition (In Vitro)

This protocol is based on the methodology described by Liang et al. (1984) and adapted for testing fatty acids.

  • Enzyme Preparation: Microsomes are prepared from rat liver or human scalp tissue homogenates by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 6.5, containing 0.32 M sucrose).

  • Reaction Mixture: The assay is performed in a final volume of 100 µL containing:

    • 100 mM sodium citrate buffer, pH 5.5

    • 1 mM dithiothreitol

    • 50 µM NADPH

    • 1 µM [¹⁴C]-Testosterone

    • Microsomal protein (50-100 µg)

    • Varying concentrations of the test compound (e.g., linoleic acid dissolved in ethanol).

  • Incubation: The reaction is initiated by the addition of the microsomal protein and incubated at 37°C for 30-60 minutes.

  • Steroid Extraction: The reaction is stopped by the addition of 500 µL of ethyl acetate. The steroids are extracted by vortexing and centrifugation. The organic phase is collected and evaporated to dryness.

  • Chromatography and Quantification: The dried residue is redissolved in a small volume of ethyl acetate and spotted on a thin-layer chromatography (TLC) plate. The plate is developed in a chloroform:ethyl acetate (4:1) solvent system. The radioactive spots corresponding to testosterone and dihydrotestosterone are visualized by autoradiography and scraped into scintillation vials. The radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The percentage of testosterone converted to DHT is calculated. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

five_alpha_reductase_workflow start Start enzyme_prep Enzyme Preparation (Microsomes) start->enzyme_prep reaction_setup Set up Reaction Mixture ([¹⁴C]-Testosterone, NADPH, Test Compound) enzyme_prep->reaction_setup incubation Incubation (37°C) reaction_setup->incubation extraction Steroid Extraction (Ethyl Acetate) incubation->extraction tlc Thin-Layer Chromatography (TLC) extraction->tlc quantification Quantification (Scintillation Counting) tlc->quantification analysis Data Analysis (Calculate IC50) quantification->analysis end End analysis->end

References

Ethyl Linoleate's effect on sebum production and composition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl Linoleate's Effect on Sebum Production and Composition

Executive Summary

This compound, the ethyl ester of linoleic acid, is a multi-functional compound with significant implications for dermatological research and product development, particularly in the context of acne vulgaris and seborrhea. As a stable, lipid-soluble precursor to linoleic acid, it addresses the characteristic deficiency of this essential fatty acid observed in the sebum of acne-prone individuals.[1] Mechanistically, this compound's primary impact on sebum production is mediated through the hydrolysis to linoleic acid, which subsequently inhibits the 5α-reductase enzyme, a key regulator of sebaceous gland activity.[2][3] Clinical data demonstrates a significant quantitative reduction in sebum output following topical application.[4][5] Furthermore, this compound modulates the composition of sebum and follicular lipids, preventing the hyperkeratinization associated with comedogenesis.[1][2] It also exerts potent anti-inflammatory effects by modulating endocannabinoid signaling pathways and inhibiting pro-inflammatory mediators in skin cells.[1][6] This guide provides a comprehensive overview of the quantitative data, mechanisms of action, and experimental methodologies relevant to understanding the efficacy of this compound as a seboregulating and anti-inflammatory agent.

Mechanism of Action on Sebum Production

The primary mechanism by which this compound influences sebum production is through its role as a pro-drug for linoleic acid, which is a known inhibitor of the steroid 5α-reductase enzyme.[2][3][7]

  • Hydrolysis: Upon topical application, this compound is hydrolyzed by esterases present in the skin to release linoleic acid and ethanol.[2]

  • 5α-Reductase Inhibition: The liberated linoleic acid acts as a direct, non-competitive inhibitor of 5α-reductase.[3] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[8][9] DHT is a primary stimulant of sebaceous gland proliferation and sebum synthesis.

  • Reduction in Sebaceous Gland Activity: By inhibiting 5α-reductase, linoleic acid reduces the local concentration of DHT, thereby decreasing the androgenic signal that promotes sebaceous gland activity and leading to a reduction in sebum output.[2][10]

Among various unsaturated fatty acids, linoleic acid demonstrates significant inhibitory potency against 5α-reductase, surpassed only by gamma-linolenic acid (GLA).[3][7][11]

G cluster_0 cluster_1 Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT DHT Sebum Increased Sebum Production DHT->Sebum stimulates SRD5A->DHT EL This compound Esterases Skin Esterases EL->Esterases LA Linoleic Acid LA->SRD5A inhibits Esterases->LA hydrolyzes to

Caption: Mechanism of 5α-Reductase Inhibition by this compound.

Quantitative Effects on Sebum Production

Clinical studies have quantified the effect of topical formulations containing this compound on sebum production. A notable study investigated a lotion containing a combination of this compound and triethyl citrate.

ParameterBaselineAfter 12 WeeksPercentage ReductionStatistical SignificanceStudy Population
Sebum Production Not specifiedNot specified53% (Mean) Statistically Superior to Placebo40 patients with mild to moderate acne vulgaris

Table 1: Summary of quantitative data on sebum production reduction from a double-blind, randomized, placebo-controlled study of a lotion containing triethyl citrate and this compound.[4][5]

This significant reduction highlights the clinical efficacy of this compound-containing formulations in managing conditions of excessive sebum production, such as seborrhea and acne.[4]

Mechanism of Action on Sebum Composition and Follicular Keratinization

Beyond reducing overall sebum output, this compound qualitatively modifies the lipid environment of the skin surface and pilosebaceous unit.

  • Restoration of Linoleic Acid Levels: Individuals with acne exhibit lower levels of linoleic acid in their skin surface lipids, including sebum and epidermal acylceramides.[1][12][13] This deficiency is believed to contribute to follicular hyperkeratinosis—a key factor in comedone formation.[1] Topical this compound acts as a delivery system to replenish these deficient levels.[10]

  • Normalization of Keratinization: By restoring linoleic acid, this compound helps to normalize the keratinization process within the hair follicle, preventing the excessive cell cohesion and buildup that leads to microcomedones.[1][2]

  • Dilutional Effect Mitigation: High rates of sebum secretion can lead to a "dilutional effect," where the relative proportion of essential linoleic acid in epidermal lipids decreases as it is overwhelmed by sebum-derived fatty acids like sapienic acid.[12] By reducing overall sebum production, this compound helps to counteract this dilution, maintaining a healthier fatty acid balance.

Quantitative Effects on Sebum Composition

While direct human studies quantifying the specific changes in sebum fatty acid profiles after topical this compound application are limited in the available literature, studies on related compounds provide valuable insights. A study in dogs supplemented with ethyl esters of linseed oil (rich in α-linolenic acid, a precursor to other PUFAs) demonstrated significant shifts in sebum composition.

Fatty Acid ClassChange after 8 Weeks (Summer)Change after 8 Weeks (Winter)
Saturated Fatty Acids (SFA) Significant DecreaseSignificant Decrease
Monounsaturated Fatty Acids (MUFA) No Significant ChangeSignificant Increase
Polyunsaturated Fatty Acids (PUFA) Significant IncreaseSignificant Increase
Omega-6 to Omega-3 Ratio Significant DecreaseSignificant Decrease

Table 2: Changes in the fatty acid profile of hair coat sebum in healthy dogs after 8 weeks of supplementation with ethyl esters of linseed oil. This data illustrates the principle that systemic delivery of essential fatty acid esters can modulate sebum composition.[14][15]

For context, the sebum of individuals with acne is compositionally different from that of healthy individuals, notably in its lipid fractions.

Lipid ClassChange in Acne Sebum vs. Control
Total Lipid ▲ 59% Increase
Squalene ▲ 2.2-fold Increase
Triglycerides ▲ 1.84-fold Increase
Free Fatty Acids ▼ >20% Decrease

Table 3: Quantitative differences in sebum composition between individuals with and without acne.[16]

Anti-inflammatory Mechanisms

This compound exhibits significant anti-inflammatory properties relevant to acne pathology, acting through multiple pathways.

  • Inhibition of Pro-inflammatory Mediators: In vitro studies have shown that this compound can inhibit the production of pro-inflammatory mediators in sebocytes.[1]

  • Modulation of the Endocannabinoid System: In combination with bakuchiol, ethyl (linoleate/oleate) has been shown to synergistically modulate the endocannabinoid system. This combination effectively inhibits fatty acid amide hydrolase (FAAH) and the fatty acid-binding protein 5 (FABP5).[6][17] This inhibition reduces the degradation of endocannabinoids, enhancing their natural anti-inflammatory actions.

  • Repression of Inflammatory Pathways: The this compound/bakuchiol combination has been demonstrated to repress inflammatory gene expression stimulated by TNF-α, uniquely downregulating Type I Interferon (IFN) genes and PTGS2 (COX-2).[6][17]

G cluster_0 Endocannabinoid Regulation cluster_1 Inflammatory Cascade eCB Endocannabinoids (e.g., Anandamide) FAAH FAAH / FABP5 eCB->FAAH Mediators Inflammatory Mediators (COX-2, Type I IFN) eCB->Mediators inhibits Degradation eCB Degradation FAAH->Degradation EL_BAK This compound + Bakuchiol EL_BAK->FAAH inhibits TNF Inflammatory Stimulus (e.g., TNF-α) TNF->Mediators

Caption: Anti-inflammatory action via Endocannabinoid System Modulation.

Detailed Experimental Protocols

Protocol for In Vivo Clinical Trial on Sebum Production

This protocol is based on the methodology used in studies evaluating the efficacy of topical treatments for acne.[4][5]

  • Study Design: Double-blind, randomized, placebo-controlled trial.

  • Participant Selection: Recruit patients with mild to moderate acne vulgaris (e.g., based on Modified Leeds Acne Grading System). Exclude subjects using other topical or systemic acne treatments.

  • Baseline Assessment (Week 0):

    • Perform acne grading (e.g., Leeds system).

    • Count inflammatory (papules, pustules) and non-inflammatory (comedones) lesions on the face.

    • Measure sebum production on the forehead using a standardized method like the Sebutape® method.[18]

  • Randomization: Randomly assign participants to receive either the active lotion (containing this compound) or a vehicle placebo lotion.

  • Treatment Phase: Instruct participants to apply the assigned lotion twice daily for 12 weeks.

  • Follow-up Assessments: Repeat the baseline assessments (acne grading, lesion counts) at Weeks 4, 8, and 12. Repeat sebum measurement at Week 12.

  • Data Analysis: Compare the change from baseline in all parameters between the active and placebo groups using appropriate statistical tests.

G Start Patient Recruitment (Mild-to-Moderate Acne) Baseline Baseline Assessment (Week 0) - Leeds Grading - Lesion Counts - Sebutape® Measurement Start->Baseline Random Randomization Baseline->Random GroupA Group A: Active Lotion (this compound) Random->GroupA Active GroupB Group B: Placebo Lotion Random->GroupB Placebo Treatment 12-Week Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Weeks 4, 8, 12) Treatment->FollowUp Analysis Final Analysis: Compare changes between groups FollowUp->Analysis

Caption: Experimental workflow for an in vivo clinical trial.
Protocol for Sebum Collection and Compositional Analysis

This protocol outlines a standard method for analyzing changes in the fatty acid profile of sebum.

  • Sebum Collection:

    • Clean the sampling area (e.g., forehead or cheek) with a mild, lipid-free cleanser and allow the skin to equilibrate for a set time (e.g., 1-2 hours).[19]

    • Use a standardized collection device such as Sebutape® adhesive patches.[18] Apply the patch to the skin for a defined period (e.g., 1 hour).

  • Lipid Extraction:

    • Place the Sebutape® patch into a vial containing a solvent mixture, typically chloroform:methanol (2:1 v/v), to extract the lipids.

    • Vortex the sample and then evaporate the solvent under a stream of nitrogen to concentrate the lipid residue.

  • Fatty Acid Derivatization:

    • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the fatty acids in the lipid extract must be converted to their more volatile fatty acid methyl esters (FAMEs). This is achieved by transesterification using a reagent like boron trifluoride in methanol.

  • Qualitative and Quantitative Analysis:

    • Inject the prepared FAMEs sample into a GC-MS system.

    • The gas chromatograph separates the individual FAMEs based on their volatility and polarity.

    • The mass spectrometer identifies each FAME by its unique mass spectrum and fragmentation pattern.

    • Quantification is achieved by comparing the peak area of each identified FAME to that of an internal standard.

Protocol for In Vitro Sebocyte Culture Model

This protocol allows for the mechanistic study of this compound's effects directly on human sebocytes.

  • Cell Culture:

    • Culture immortalized human sebocytes (e.g., SZ95 cell line) in a specialized medium such as Sebomed® Basal Medium, supplemented with fetal bovine serum, CaCl₂, and human epidermal growth factor.[13][20]

    • Maintain cells in a standard incubator at 37°C and 5% CO₂.

  • Treatment:

    • Seed sebocytes in multi-well plates.

    • Once adherent, treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) dissolved in a suitable vehicle (e.g., ethanol:DMSO).[13] Include a vehicle-only control group.

    • Incubate for a defined period (e.g., 24-48 hours).

  • Endpoint Analysis:

    • Lipid Production: Stain cells with a lipophilic dye like Nile Red and quantify intracellular lipid accumulation using flow cytometry or fluorescence microscopy.[20]

    • Cell Viability: Perform an MTT assay to ensure the tested concentrations of this compound are not cytotoxic.[21]

    • Gene Expression: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing to analyze the expression of genes involved in lipogenesis (e.g., FASN, SCD), inflammation (e.g., IL-6, IL-8), and androgen metabolism (e.g., SRD5A1, SRD5A2).

Conclusion

This compound presents a robust, multi-pronged approach to managing dysfunctional sebum production and composition. Its efficacy is rooted in well-defined biochemical pathways, including the inhibition of 5α-reductase and the modulation of inflammatory cascades. The quantitative data from clinical trials confirms its ability to significantly reduce sebum secretion, while its mechanism of restoring linoleic acid levels addresses the underlying issue of follicular hyperkeratinization in acne. The detailed experimental protocols provided herein offer a framework for further research and development, enabling a deeper understanding and optimization of this compound's therapeutic potential for a range of dermatological conditions.

References

Potential of Ethyl Linoleate as a bioactive compound in nutraceuticals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl linoleate, the ethyl ester of the essential omega-6 fatty acid linoleic acid, is emerging as a promising bioactive compound with significant potential for application in the nutraceutical and pharmaceutical industries. Possessing a range of biological activities, including anti-inflammatory, antioxidant, and modulatory effects on key cellular signaling pathways, this compound presents a compelling case for its development as a functional ingredient for the prevention and management of chronic diseases. This technical guide provides a comprehensive overview of the current scientific evidence supporting the bioactive properties of this compound, with a focus on its mechanisms of action, quantitative efficacy, and relevant experimental methodologies.

Introduction

The growing consumer demand for natural and effective health solutions has propelled the search for bioactive compounds from natural sources. This compound, found in various plant oils and garlic, has garnered considerable attention for its therapeutic potential.[1][2] As a more stable and bioavailable form of linoleic acid, this compound offers advantages in formulation and delivery.[3] This whitepaper consolidates the existing research on this compound, providing a technical resource for scientists and professionals involved in the research and development of novel nutraceuticals and therapeutics.

Bioactive Properties of this compound

This compound exhibits a spectrum of bioactive properties, with its anti-inflammatory and antioxidant effects being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It has been shown to inhibit the production of key pro-inflammatory mediators and modulate inflammatory signaling pathways.

  • Inhibition of Pro-inflammatory Mediators: this compound down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages.[4] It also attenuates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4]

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory actions of this compound are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the phosphorylation of Akt and mitogen-activated protein kinases (MAPKs).[5] Furthermore, this compound induces the expression of the antioxidant and anti-inflammatory enzyme heme oxygenase-1 (HO-1).[4][5]

Antioxidant Activity

While direct quantitative data on the radical scavenging activity of pure this compound is limited in the current literature, its presence in various plant extracts with notable antioxidant properties suggests its contribution to these effects. The antioxidant potential of this compound is likely attributed to its polyunsaturated structure, which can be susceptible to oxidation but may also participate in quenching reactive oxygen species under certain conditions. Further research is required to quantify the specific antioxidant capacity of isolated this compound using standardized assays such as DPPH, FRAP, and ABTS.

Other Bioactive Properties
  • Cardioprotective Effects: this compound has been investigated for its potential to mitigate atherosclerosis.[4][6] Its ability to reduce cholesterol and blood lipids contributes to its anti-atherogenic properties.[7]

  • Dermatological Effects: this compound is used in cosmetics for its antibacterial and anti-inflammatory properties and is clinically recognized as an effective anti-acne agent.[7] It also inhibits melanogenesis, suggesting its potential as a skin-whitening agent.[1][5]

  • Rheumatoid Arthritis: this compound has shown therapeutic potential in models of rheumatoid arthritis by influencing the DKK1/Wnt-OPG signaling axis and autophagic processes.[1][5]

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the bioactivity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

BioactivityCell LineAssayEffective ConcentrationKey FindingsReference(s)
Anti-inflammatory RAW 264.7 macrophagesNitric Oxide (NO) Production1-10 µMDose-dependent inhibition of LPS-induced NO production.[4]
RAW 264.7 macrophagesPGE2 Production1-10 µMDose-dependent inhibition of LPS-induced PGE2 production.[4]
RAW 264.7 macrophagesPro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)1-20 µMAttenuation of LPS-induced cytokine production.[4]
Anti-melanogenic B16F10 melanoma cellsMelanin Content100-400 µMSignificant inhibition of α-MSH-induced melanin production.[5]
B16F10 melanoma cellsIntracellular Tyrosinase Activity100-400 µMSignificant inhibition of α-MSH-induced tyrosinase activity.[5]

Table 2: In Vivo Efficacy of this compound

ConditionAnimal ModelDosageDurationKey FindingsReference(s)
Prostaglandin E2 Excretion Essential fatty acid-deficient rats100 mg and 400 mg (single oral dose)2-7 daysDose-dependent increase in urinary PGE2 excretion.[8]
Atherosclerosis Rabbits on a high-cholesterol diet10% ethyl-linoleate in diet12 weeksAccelerated increase in serum and liver cholesterol levels, with marked fatty infiltration in the liver and spleen.[9]
Rheumatoid Arthritis Collagen-induced arthritis (CIA) rat modelDose-dependentNot specifiedReduced cell proliferation and inflammatory cell infiltration in the synovium; lowered DKK1 and RANKL levels.[1]

Mechanisms of Action: Signaling Pathways

This compound exerts its bioactive effects by modulating several key signaling pathways.

Anti-inflammatory Signaling

This compound's anti-inflammatory effects are mediated through the modulation of the NF-κB, Akt/MAPK, and HO-1 signaling pathways.

Anti_Inflammatory_Signaling cluster_akt_mapk Akt/MAPK Pathway cluster_nfkb NF-κB Pathway cluster_ho1 HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt MAPK MAPKs TLR4->MAPK IKK IKK TLR4->IKK Ethyl_Linoleate This compound Ethyl_Linoleate->Akt Inhibits phosphorylation Ethyl_Linoleate->MAPK Inhibits phosphorylation NF_kB NF-κB (p65/p50) Ethyl_Linoleate->NF_kB Inhibits activation Nrf2 Nrf2 Ethyl_Linoleate->Nrf2 Induces IκBα IκBα IKK->IκBα Phosphorylates IκBα->NF_kB Releases NF_kB_nucleus NF-κB (nucleus) NF_kB->NF_kB_nucleus Translocates Proinflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) NF_kB_nucleus->Proinflammatory_Mediators Induces transcription HO1 HO-1 Nrf2->HO1 Induces transcription Anti_inflammatory_effects Anti-inflammatory Effects HO1->Anti_inflammatory_effects

Caption: this compound's anti-inflammatory signaling pathways.

Anti-melanogenesis Signaling

This compound inhibits melanogenesis by modulating the Akt/GSK3β/β-catenin signaling pathway, which leads to the downregulation of key melanogenic enzymes.[1][5]

Anti_Melanogenesis_Signaling cluster_akt_gsk3b Akt/GSK3β Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Akt Akt MC1R->Akt Activates Ethyl_Linoleate This compound Ethyl_Linoleate->Akt Inhibits phosphorylation GSK3b GSK3β Akt->GSK3b Inhibits (via phosphorylation) beta_catenin β-catenin GSK3b->beta_catenin Promotes degradation MITF MITF beta_catenin->MITF Activates transcription Melanogenic_Enzymes Melanogenic Enzymes (Tyrosinase, TRP-1) MITF->Melanogenic_Enzymes Induces transcription Melanin_Production Melanin Production Melanogenic_Enzymes->Melanin_Production Catalyzes

Caption: this compound's anti-melanogenesis signaling pathway.

DKK1/Wnt-OPG Signaling in Rheumatoid Arthritis

In the context of rheumatoid arthritis, this compound has been shown to target DKK1, a key inhibitor of the Wnt signaling pathway. By lowering DKK1 levels, this compound may help to restore the balance of bone remodeling, which is disrupted in this disease.[1][5]

DKK1_Wnt_OPG_Signaling Ethyl_Linoleate This compound DKK1 DKK1 Ethyl_Linoleate->DKK1 Inhibits Wnt_signaling Wnt Signaling DKK1->Wnt_signaling Inhibits OPG OPG Wnt_signaling->OPG Promotes Osteoblast_activity Osteoblast Activity (Bone Formation) Wnt_signaling->Osteoblast_activity Promotes RANKL RANKL OPG->RANKL Inhibits Osteoclast_activity Osteoclast Activity (Bone Resorption) RANKL->Osteoclast_activity Promotes

Caption: this compound's modulation of the DKK1/Wnt-OPG pathway.

PPAR-alpha Activation

As a fatty acid ethyl ester, this compound is a potential ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism. Activation of PPAR-α leads to the transcription of genes involved in fatty acid oxidation.

PPAR_alpha_Activation Ethyl_Linoleate This compound PPARa PPAR-α Ethyl_Linoleate->PPARa Binds and Activates PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Gene_Transcription->Fatty_Acid_Oxidation

Caption: this compound's activation of the PPAR-α signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance at 517 nm is measured spectrophotometrically.

  • Protocol Overview:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound in a suitable solvent.

    • Mix the this compound solutions with the DPPH solution.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

DPPH_Assay_Workflow Prepare_DPPH Prepare DPPH Solution (in Methanol) Mix Mix DPPH and This compound Prepare_DPPH->Mix Prepare_Sample Prepare this compound (Serial Dilutions) Prepare_Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex is measured by the change in absorbance at 593 nm.

  • Protocol Overview:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

    • Add the this compound solution to the FRAP reagent.

    • Incubate the mixture for a specified time.

    • Measure the absorbance at 593 nm.

    • The results are typically expressed as equivalents of a standard antioxidant (e.g., Trolox or ascorbic acid).

Anti-inflammatory Assays

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Protocol Overview:

    • Culture RAW 264.7 macrophages and pre-treat with various concentrations of this compound.

    • Stimulate the cells with LPS.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, HO-1, and phosphorylated forms of signaling proteins.

  • Protocol Overview:

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein bands using densitometry.

Western_Blot_Workflow Cell_Lysis Cell Lysis and Protein Extraction SDS_PAGE SDS-PAGE (Protein Separation) Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

References

Exploring the antioxidant potential of Ethyl Linoleate in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antioxidant Potential of Ethyl Linoleate in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the ethyl ester of the essential omega-6 fatty acid linoleic acid, is a molecule of significant interest in cosmetic and pharmaceutical sciences. Traditionally recognized for its anti-inflammatory and anti-acne properties, emerging evidence highlights its potential as a modulator of oxidative stress in biological systems.[1][2] This technical guide provides a comprehensive exploration of the antioxidant capabilities of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed protocols for relevant experimental assays. The primary focus is on its ability to influence cellular signaling pathways and protect against lipid peroxidation, offering a valuable resource for researchers investigating novel antioxidant agents.

Introduction to this compound

This compound (C₂₀H₃₆O₂) is a long-chain fatty acid ethyl ester formed from the condensation of linoleic acid and ethanol.[3] It is a colorless to light yellow liquid, soluble in lipids, and is found naturally in various plant oils.[2][4] In biological systems, it can be converted to linoleic acid, a crucial component of skin lipid metabolism that helps maintain the skin barrier function.[2][5] While its roles in dermatology as an emollient, skin-conditioning agent, and anti-acne treatment are well-documented, its capacity to counteract oxidative stress is a key area of ongoing research.[1][2] This is attributed not only to its direct interaction with reactive oxygen species (ROS) but also to its more complex role in modulating cellular defense and inflammatory pathways.

Mechanisms of Antioxidant Action

The antioxidant potential of this compound is multifaceted, involving both indirect and direct mechanisms. Its primary influence appears to be through the modulation of intracellular signaling pathways that govern inflammation and cytoprotective enzyme expression.

Indirect Antioxidant Activity: Modulation of Signaling Pathways

2.1.1 Inhibition of the NF-κB Inflammatory Pathway

A significant component of this compound's antioxidant effect is linked to its anti-inflammatory properties.[6] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6] In response to stimuli like lipopolysaccharide (LPS), the inhibitory protein IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus.[6] This triggers the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-1β, and IL-6.[6]

This compound has been shown to attenuate the production of these pro-inflammatory cytokines by inhibiting the activation of the NF-κB signaling pathway.[6][7] This action helps to reduce the overall inflammatory state and the associated oxidative stress generated by inflammatory cells.

NF_kB_Pathway cluster_cytoplasm Cytoplasm stimulus LPS receptor TLR4 stimulus->receptor Binds IKK IKK Complex receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa Sequesters nucleus Nucleus NFkB->nucleus Translocates NFkB_IkBa->IKK genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Transcription cytokines Inflammatory Response genes->cytokines Translation EthylLinoleate This compound EthylLinoleate->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

2.1.2 Induction of Heme Oxygenase-1 (HO-1)

This compound has been observed to induce the expression of Heme Oxygenase-1 (HO-1).[6] HO-1 is a critical cytoprotective enzyme that catabolizes heme into carbon monoxide (CO), free iron, and biliverdin, which is subsequently converted to bilirubin. These products, particularly CO and bilirubin, have potent anti-inflammatory and antioxidant properties. The induction of HO-1 is a key cellular defense mechanism against oxidative stress.[6] This induction is often regulated by the Nrf2-ARE pathway.

2.1.3 The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[8] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[8][9] This activates the transcription of numerous protective enzymes, including HO-1. While direct activation of Nrf2 by this compound is still under investigation, its documented ability to induce HO-1 suggests a potential role in modulating this crucial defensive pathway.[6]

Nrf2_ARE_Pathway cluster_nucleus cluster_cytoplasm Cytoplasm stress Oxidative Stress (ROS) keap1 Keap1 stress->keap1 Modifies nrf2 Nrf2 keap1->nrf2 Releases nrf2_keap1 Nrf2-Keap1 (Inactive) keap1->nrf2_keap1 nrf2->nrf2_keap1 nucleus Nucleus nrf2->nucleus Translocates ub Ubiquitination & Degradation nrf2_keap1->ub Leads to are ARE (Antioxidant Response Element) nucleus->are Binds to genes Cytoprotective Genes (e.g., HO-1) are->genes Activates Transcription enzymes Antioxidant Enzymes genes->enzymes Leads to DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare DPPH Solution (0.1 mM in Methanol) a2 Add 100 µL DPPH Solution to each well p1->a2 p2 Prepare Serial Dilutions of this compound & Control a1 Add 100 µL Sample/ Control to 96-well plate p2->a1 a1->a2 a3 Incubate 30 min in Dark a2->a3 a4 Read Absorbance at 517 nm a3->a4 c1 Calculate % Inhibition a4->c1 c2 Plot Curve & Determine IC₅₀ c1->c2 ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Mix ABTS (7 mM) & Potassium Persulfate (2.45 mM) p2 Incubate 12-16h in Dark to form ABTS•+ p1->p2 p3 Dilute ABTS•+ Solution to Abs ~0.70 at 734 nm p2->p3 a2 Add 190 µL Diluted ABTS•+ Solution p3->a2 p4 Prepare Sample Dilutions a1 Add 10 µL Sample to well p4->a1 a1->a2 a3 Incubate ~6 min a2->a3 a4 Read Absorbance at 734 nm a3->a4 c1 Calculate % Inhibition a4->c1 c2 Determine IC₅₀ or TEAC Value c1->c2 CAA_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis p1 Seed HepG2 Cells in 96-well plate p2 Grow to Confluence p1->p2 a1 Wash cells with PBS p2->a1 a2 Load cells with DCFH-DA & this compound a1->a2 a3 Incubate ~1 hour a2->a3 a4 Wash cells a3->a4 a5 Add AAPH Radical Initiator a4->a5 a6 Measure Fluorescence Kinetics (ex:485/em:538) a5->a6 c1 Calculate Area Under Curve (AUC) a6->c1 c2 Determine CAA Value (Quercetin Equivalents) c1->c2

References

Methodological & Application

Application Note: Quantification of Ethyl Linoleate in Biological Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of ethyl linoleate in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a fatty acid ethyl ester (FAEE), can be an indicator of ethanol consumption and is implicated in various physiological and pathological processes. The accurate quantification of this analyte in biological matrices is crucial for research in toxicology, drug development, and disease pathology. This document outlines the necessary steps for sample homogenization, lipid extraction, sample cleanup, and subsequent analysis by GC-MS. Method validation parameters and data presentation guidelines are also provided to ensure accuracy and reproducibility.

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[1][2] this compound is one such FAEE, and its presence and concentration in biological tissues can serve as a specific marker for recent alcohol intake.[2][3] Furthermore, the accumulation of FAEEs in tissues is associated with alcohol-induced organ damage, particularly in the pancreas and liver. Therefore, a robust and validated analytical method for the quantification of this compound is essential for researchers in various fields. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound, making it the technique of choice for this application.[2][3][4]

Experimental Protocol

This protocol details the materials and procedures required for the quantification of this compound from biological tissue samples.

Materials and Reagents
  • Solvents (HPLC or GC grade): Hexane, isooctane, chloroform, methanol, acetonitrile, acetone, pyridine

  • Reagents: Sodium sulfate (anhydrous), potassium carbonate, hydrochloric acid (HCl), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (or other suitable derivatizing agent)

  • Standards: this compound (certified reference standard), Ethyl heptadecanoate (internal standard)

  • Equipment: Homogenizer, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., aminopropyl silica), gas chromatograph with mass selective detector (GC-MS), analytical balance, vortex mixer, evaporator (e.g., nitrogen stream evaporator or rotary evaporator).

Sample Preparation Workflow

G cluster_0 Sample Preparation Tissue Tissue Sample (e.g., 100 mg) Homogenization Homogenization in PBS Tissue->Homogenization Spike Spike with Internal Standard (Ethyl Heptadecanoate) Homogenization->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Cleanup Solid-Phase Extraction (SPE) Cleanup Evaporation1->Cleanup Evaporation2 Evaporation to Dryness Cleanup->Evaporation2 Derivatization Derivatization (Optional) (e.g., Silylation) Evaporation2->Derivatization Reconstitution Reconstitution in Hexane Derivatization->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Caption: Workflow for the preparation of biological tissue samples for GC-MS analysis of this compound.

Tissue Homogenization
  • Weigh approximately 100 mg of frozen biological tissue.

  • Add the tissue to a tube containing 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved.

Lipid Extraction (Modified Folch Method)

The Folch method is a widely used technique for extracting lipids from biological samples.[5][6][7]

  • To the tissue homogenate, add a known amount of internal standard (e.g., ethyl heptadecanoate) to allow for accurate quantification.[3][4]

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenate.[6]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.

  • Repeat the extraction of the remaining aqueous phase with another 2 mL of the chloroform:methanol mixture.

  • Pool the organic phases.

  • Wash the pooled organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging to separate the phases.

  • Collect the lower organic phase and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

Solid-Phase Extraction (SPE) Cleanup

SPE is employed to remove interfering substances from the lipid extract.[3][4]

  • Condition an aminopropyl silica SPE cartridge by washing with 5 mL of hexane.

  • Reconstitute the dried lipid extract in a minimal volume of hexane (e.g., 500 µL) and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of hexane to elute non-polar interferences.

  • Elute the fatty acid ethyl esters with 5 mL of a hexane:diethyl ether (98:2, v/v) mixture.

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

Derivatization (Optional)

While this compound is amenable to direct GC-MS analysis, derivatization can improve chromatographic peak shape and sensitivity. Silylation is a common derivatization technique.[8]

  • To the dried eluate, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

Note: If not performing derivatization, reconstitute the dried eluate in a suitable volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Analysis

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 60°C for 1 min, ramp to 300°C at 50°C/min, hold for 1.5 min[1]
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM)

For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. The following ions are recommended for monitoring:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound678195
Ethyl Heptadecanoate (IS)88101157

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound and the internal standard.

Data Analysis and Quantification

Calibration Curve
  • Prepare a series of calibration standards of this compound in hexane at concentrations ranging from the expected sample concentrations (e.g., 10 ng/mL to 1000 ng/mL).

  • Spike each calibration standard with the same constant concentration of the internal standard (ethyl heptadecanoate).

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A R² value > 0.99 is generally considered acceptable.[1][9]

Quantification of this compound in Samples
  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard in the tissue samples.

  • Determine the concentration of this compound in the sample extract using the equation from the calibration curve.

  • Calculate the final concentration of this compound in the biological tissue, taking into account the initial weight of the tissue and the volume of the final extract.

Concentration (ng/mg tissue) = (Concentration from curve (ng/mL) * Final extract volume (mL)) / Initial tissue weight (mg)

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines.[1][9]

Method Validation Parameters
ParameterAcceptance Criteria
Linearity R² ≥ 0.99 over the calibration range.[1][9]
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy.[3][10]
Accuracy (Recovery) Within 80-120% of the true value.[9]
Precision (RSD) Intra-day and inter-day relative standard deviation (RSD) ≤ 15%.[9]
Specificity No interfering peaks at the retention time of the analyte and internal standard.

Signaling Pathway and Logical Relationships

G cluster_0 Metabolic Pathway Ethanol Ethanol Ingestion FAEE_Synthase FAEE Synthases (Non-oxidative Metabolism) Ethanol->FAEE_Synthase FattyAcids Endogenous Fatty Acids (e.g., Linoleic Acid) FattyAcids->FAEE_Synthase EthylLinoleate This compound Formation FAEE_Synthase->EthylLinoleate TissueAcc Tissue Accumulation (e.g., Pancreas, Liver) EthylLinoleate->TissueAcc OrganDamage Potential Organ Damage TissueAcc->OrganDamage

Caption: Simplified pathway of this compound formation and its physiological consequence.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological tissues using GC-MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is robust and reliable. Adherence to the outlined procedures and proper method validation will enable researchers to obtain accurate and reproducible data, facilitating a better understanding of the role of this compound in various biological processes and disease states.

References

Application Notes and Protocols for the Synthesis of Ethyl Linoleate via Enzymatic Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl linoleate, an ethyl ester of the essential omega-6 fatty acid linoleic acid, holds significant value in the pharmaceutical, cosmetic, and food industries for its physiological activities. Enzymatic transesterification offers a mild, selective, and environmentally friendly alternative to conventional chemical methods for its synthesis. This document provides detailed protocols and application notes for the synthesis of this compound using lipase-catalyzed transesterification. Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus, are effective biocatalysts for this reaction, offering high yields under optimized conditions.[1][2][3][4]

Principle of the Reaction

Enzymatic transesterification, also known as alcoholysis, involves the transformation of an ester (triglyceride or another alkyl ester) into a different ester through the action of a lipase in the presence of an alcohol.[5] In the synthesis of this compound, a source of linoleic acid (such as safflower oil, sunflower oil, or pure linoleic acid) reacts with ethanol, catalyzed by a lipase, to produce this compound and glycerol (or a different alcohol if starting from an alkyl ester). The reaction is reversible, and an excess of ethanol is often used to shift the equilibrium towards the product side.[4]

Experimental Protocols

Materials and Reagents
  • Substrates:

    • Linoleic acid source (e.g., high-linoleic safflower oil, sunflower oil, or pure linoleic acid)

    • Ethanol (anhydrous, >99.5%)

  • Enzyme:

    • Immobilized lipase (e.g., Novozym 435 from Candida antarctica, or immobilized Thermomyces lanuginosus lipase)[1][2][4]

  • Solvent (optional):

    • n-hexane or a solvent-free system can be used.[1][6]

  • Analytical Reagents:

    • Standards for this compound and linoleic acid

    • Solvents for Gas Chromatography-Mass Spectrometry (GC-MS) analysis (e.g., hexane, methanol)[7][8][9]

Equipment
  • Magnetic stirrer with heating capabilities

  • Reaction vessel (e.g., screw-capped flasks)

  • Incubator shaker

  • Centrifuge

  • Rotary evaporator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Protocol 1: Synthesis of this compound in a Solvent-Free System

This protocol is adapted from studies on the enzymatic synthesis of fatty acid ethyl esters.[1][2]

  • Reaction Setup: In a 50 mL screw-capped flask, add the linoleic acid source and ethanol. A typical molar ratio of ethanol to oil/fatty acid is 3:1.[1][2]

  • Enzyme Addition: Add the immobilized lipase. A common enzyme loading is 5% (w/w) based on the weight of the oil/fatty acid.[1][2]

  • Incubation: Place the flask in an incubator shaker and agitate at 180-200 rpm.[1][10] The reaction temperature is typically maintained at 50°C.[1][2]

  • Reaction Time: Allow the reaction to proceed for 24 hours.[1][2]

  • Enzyme Separation: After the reaction, separate the immobilized enzyme from the product mixture by filtration or centrifugation. The enzyme can be washed with a solvent like hexane and dried for reuse.[1]

  • Product Purification: Remove the excess ethanol from the product mixture using a rotary evaporator.

  • Analysis: Analyze the product for the content of this compound using GC-MS.

Protocol 2: Synthesis of this compound in an Organic Solvent System

This protocol is based on general methods for lipase-catalyzed esterification in organic solvents.[6]

  • Reaction Setup: In a 100 mL flask, dissolve the linoleic acid source in n-hexane.

  • Substrate Addition: Add ethanol to the mixture. An oleic acid to ethanol molar ratio of 1:5 has been shown to be effective.[6]

  • Enzyme Addition: Add the lipase biocatalyst.

  • Incubation: Stir the reaction mixture at a constant temperature, for example, 45°C.[6]

  • Monitoring the Reaction: Take aliquots at different time intervals to monitor the progress of the reaction by GC-MS until the desired conversion is achieved (e.g., approaching 100% after 60 minutes).[6]

  • Post-Reaction Processing: Follow steps 5-7 from Protocol 1 for enzyme separation, product purification, and analysis.

Analytical Protocol: Quantification of this compound by GC-MS

The quantification of this compound is crucial to determine the yield and purity of the product.[7][8][9][11]

  • Sample Preparation: Dilute a small aliquot of the final product mixture in a suitable solvent (e.g., hexane).

  • GC-MS Conditions:

    • Column: Use a suitable capillary column, such as a Zebron ZB-5MS (30 m × 0.25 mm, 0.25 μm).[7]

    • Carrier Gas: Helium at a constant flow rate.[7]

    • Injector Temperature: 250°C.[7]

    • Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 290°C, held for 7 minutes.[12]

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.[8]

  • Quantification: Identify the this compound peak by its retention time and mass spectrum compared to a pure standard. Calculate the concentration based on a calibration curve prepared from standard solutions of this compound.

Data Presentation

Table 1: Reaction Conditions for Enzymatic Synthesis of Fatty Acid Ethyl Esters

ParameterConditionReference
EnzymeNovozym 435[1][2]
SubstratesCamellia oil soapstocks, Diethyl carbonate[1][2]
Molar Ratio (Acyl acceptor:Oil)3:1[1][2]
Enzyme Load5% (w/w of oil)[1][2]
Temperature50°C[1][2]
Agitation180 rpm[1]
Reaction Time24 h[1][2]
SystemSolvent-free[1][2]
YieldUp to 98.4%[1][2]

Table 2: Influence of Lipase Type on Oleic Acid Conversion to Ethyl Oleate

LipaseConversion (%)
Novozym 435High
Data derived from comparative studies indicating Novozym 435 as highly effective.

(Note: Specific quantitative data for a direct comparison of multiple lipases for this compound synthesis under identical conditions was not available in the provided search results. The table reflects the qualitative findings.)

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_processing Downstream Processing cluster_analysis Analysis prep Mix Linoleic Acid Source & Ethanol enzyme Add Immobilized Lipase prep->enzyme incubate Incubate with Agitation (e.g., 50°C, 180 rpm, 24h) enzyme->incubate separate Separate Immobilized Enzyme (Filtration/Centrifugation) incubate->separate purify Purify Product (Rotary Evaporation) separate->purify gcms Quantify this compound (GC-MS) purify->gcms

Caption: Experimental workflow for the enzymatic synthesis of this compound.

transesterification_reaction cluster_reactants Reactants cluster_products Products triglyceride Linoleic Acid Source (e.g., Triglyceride) catalyst Lipase triglyceride->catalyst ethanol Ethanol ethanol->catalyst ethyl_linoleate This compound glycerol Glycerol catalyst->ethyl_linoleate catalyst->glycerol

Caption: Enzymatic transesterification of a linoleic acid source with ethanol.

References

Application Notes & Protocols: Formulation of Ethyl Linoleate in Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of an oil, a surfactant, and a co-surfactant, which form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This delivery system is a promising strategy for enhancing the oral bioavailability of poorly water-soluble drugs, which constitute a significant portion of new drug candidates.[1][2] By presenting the drug in a solubilized form within nano-sized droplets, SMEDDS can bypass the dissolution rate-limiting step, leading to improved absorption and more consistent therapeutic outcomes.[1][3]

Ethyl linoleate, an ester of the essential fatty acid linoleic acid, serves as an excellent lipid component (oil phase) in SMEDDS formulations.[4] Its properties, including high biocompatibility, good solubilizing capacity for lipophilic drugs, and potential to enhance intestinal membrane permeability, make it a valuable excipient.[4][5] These application notes provide a comprehensive guide with detailed protocols for the systematic development and characterization of this compound-based SMEDDS.

Section 1: Pre-formulation and Excipient Screening

The successful development of a stable and effective SMEDDS formulation begins with the careful selection of its components. The primary goal is to identify an oil, surfactant, and co-surfactant that exhibit high solubility for the active pharmaceutical ingredient (API) and are compatible with each other.[3][6]

Protocol 1.1: API Solubility Assessment in Various Excipients

This protocol determines the saturation solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients for achieving optimal drug loading.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Candidate Oils: this compound, Ethyl Oleate, Capryol 90, Castor Oil, etc.[5]

  • Candidate Surfactants: Cremophor® EL, Cremophor® RH 40, Tween® 80, Labrasol®, etc.[7]

  • Candidate Co-surfactants: Transcutol® HP, Polyethylene Glycol (PEG) 400, Propylene Glycol, Ethanol, etc.[1][5]

  • Glass vials with screw caps

  • Shaking incubator or water bath shaker

  • Centrifuge

  • Analytical method for API quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Add an excess amount of the API to 2 mL of each selected excipient (oil, surfactant, or co-surfactant) in a glass vial.

  • Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved API.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent and quantify the dissolved API concentration using a validated analytical method.

  • Express the results as mg/mL or mg/g. The excipients showing the highest solubility for the API are selected for further studies.[3]

Data Presentation 1: Example Solubility Data

The following table summarizes representative solubility data for a model lipophilic drug (Drug X).

Excipient Category Excipient Name Solubility of Drug X (mg/mL ± SD)
Oil This compound 85.6 ± 4.2
Ethyl Oleate78.2 ± 3.5
Capryol 9055.1 ± 2.8
Castor Oil42.5 ± 3.1
Surfactant Cremophor® EL150.3 ± 6.7
Tween® 80125.8 ± 5.9
Labrasol®110.4 ± 5.1
Co-surfactant Transcutol® HP210.5 ± 9.3
PEG 400185.7 ± 8.1
Ethanol160.2 ± 7.5

Based on this data, this compound, Cremophor® EL, and Transcutol® HP would be selected as the primary candidates for formulation development.

Section 2: Formulation Development

Protocol 2.1: Construction of Pseudo-Ternary Phase Diagrams

Pseudo-ternary phase diagrams are constructed to identify the self-microemulsifying regions and determine the optimal concentration ranges of the selected oil, surfactant, and co-surfactant.[8]

Materials:

  • Selected Oil (this compound)

  • Selected Surfactant (e.g., Cremophor® EL)

  • Selected Co-surfactant (e.g., Transcutol® HP)

  • Distilled water

  • Small glass vials

  • Vortex mixer

Procedure:

  • Prepare mixtures of the surfactant and co-surfactant (Smix) in various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

  • For each Smix ratio, prepare a series of formulations by mixing the oil (this compound) and the Smix in different weight ratios, from 9:1 to 1:9 (e.g., 90% oil:10% Smix, 80% oil:20% Smix, etc.).

  • Homogenize each mixture using a vortex mixer.

  • Titrate each mixture with distilled water dropwise under gentle stirring.

  • After each addition, visually observe the mixture for transparency and flowability. The point at which the mixture becomes turbid indicates the boundary of the microemulsion region.

  • Record the amounts of oil, Smix, and water used, and plot the data on a ternary phase diagram using appropriate software. The area where clear or slightly bluish, transparent microemulsions form is identified as the self-microemulsifying region.[8]

Visualization 1: SMEDDS Formulation Development Workflow

G api API Selection (BCS Class II/IV) solubility Excipient Screening (Solubility Studies) api->solubility emulsify Emulsification Efficiency Test solubility->emulsify Select Top Candidates phase_diagram Construct Pseudo-Ternary Phase Diagram emulsify->phase_diagram Select Oil, Surfactant, Co-surfactant region Identify Microemulsion Region phase_diagram->region prepare_smedds Prepare Drug-Loaded SMEDDS region->prepare_smedds Select Component Ratios optimize Characterize & Optimize Formulation prepare_smedds->optimize

Caption: Workflow for SMEDDS Formulation Development.

Protocol 2.2: Preparation of Drug-Loaded SMEDDS

This protocol describes the preparation of the final SMEDDS formulation loaded with the API.

Materials:

  • Optimized quantities of this compound, surfactant, and co-surfactant

  • Pre-determined amount of API

  • Glass beaker or vial

  • Magnetic stirrer with heating plate

Procedure:

  • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial based on the ratios identified from the phase diagram.

  • Mix the components using a magnetic stirrer at a moderate speed (e.g., 300 rpm) at a slightly elevated temperature (e.g., 40°C) until a clear, homogenous solution is formed.[3][9]

  • Add the pre-weighed API to the mixture.

  • Continue stirring until the API is completely dissolved and the solution is transparent.[3]

  • Store the final drug-loaded SMEDDS formulation in a tightly sealed container at room temperature, protected from light.

Data Presentation 2: Example SMEDDS Formulations

This table shows example formulations based on a study using a similar oil, ethyl oleate.[3]

Formulation Code This compound (% w/w) Cremophor® EL (% w/w) Ethanol (% w/w) Drug Load (% w/w)
EL-F16030101
EL-F25040101
EL-F3 (Optimized) 50 35 15 1
EL-F44050101

Section 3: Physicochemical Characterization of SMEDDS

Thorough characterization is essential to ensure the quality, stability, and performance of the developed SMEDDS.

Protocol 3.1: Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis

This protocol measures the key physical characteristics of the microemulsion formed upon dilution.

Materials:

  • Drug-loaded SMEDDS formulation

  • Distilled water

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Procedure:

  • Dilute 100 µL of the SMEDDS formulation with 100 mL of distilled water in a beaker to simulate dilution in GI fluids.[9]

  • Gently mix by inverting the container or using a magnetic stirrer at a low speed (e.g., 100 rpm).

  • Transfer an appropriate volume of the resulting microemulsion into a cuvette.

  • Measure the mean droplet size, PDI, and zeta potential using a DLS instrument at 25°C.

  • Perform the measurement in triplicate for statistical validity. An acceptable SMEDDS formulation should typically yield a droplet size below 200 nm and a PDI value below 0.3, indicating a narrow and uniform size distribution.[9]

Protocol 3.2: Thermodynamic Stability Studies

This protocol assesses the physical stability of the SMEDDS formulation under stress conditions.

Materials:

  • Drug-loaded SMEDDS formulation

  • Centrifuge

  • Refrigerator (4°C) and freezer (-20°C)

  • Incubator (45°C)

Procedure:

  • Centrifugation Stress: Centrifuge 2 mL of the undiluted SMEDDS formulation at 5,000 rpm for 30 minutes. Observe for any signs of phase separation or drug precipitation.

  • Heating-Cooling Cycle: Store the formulation at 4°C for 48 hours, followed by 48 hours at 45°C. Repeat this cycle three times. Observe for any physical changes.

  • Freeze-Thaw Cycle: Store the formulation at -20°C for 48 hours, then allow it to thaw at room temperature. Repeat this cycle three times. Observe for phase separation or crystallization.

  • A stable formulation will remain clear and homogenous throughout these tests.

Protocol 3.3: In Vitro Drug Release Study

This protocol evaluates the drug release profile from the SMEDDS formulation, often using a dialysis method as conventional dissolution apparatus can be challenging for microemulsions.[3]

Materials:

  • Drug-loaded SMEDDS formulation

  • Dialysis membrane (e.g., molecular weight cut-off of 12 kDa)

  • Dissolution medium (e.g., phosphate buffer pH 6.8 or Simulated Intestinal Fluid)

  • USP Dissolution Apparatus II (Paddle type)

  • Analytical method for API quantification

Procedure:

  • Soak the dialysis membrane in the dissolution medium for 12 hours before use.

  • Accurately measure a quantity of the SMEDDS formulation (equivalent to a specific dose of the API) and place it inside the dialysis bag.

  • Securely tie both ends of the bag.

  • Place the dialysis bag into the dissolution vessel containing 900 mL of the dissolution medium, maintained at 37 ± 0.5°C.[8]

  • Stir the medium at a constant speed (e.g., 60-100 rpm).[10]

  • Withdraw samples (e.g., 5 mL) from the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[8]

  • Analyze the samples for drug content using a suitable analytical method and calculate the cumulative percentage of drug released over time.

Visualization 2: SMEDDS Characterization Workflow

G smedds Optimized Drug-Loaded SMEDDS visual Visual Assessment & Self-Emulsification Time smedds->visual stability Thermodynamic Stability Tests smedds->stability dls Droplet Size, PDI & Zeta Potential (DLS) visual->dls Pass stability->dls Pass release In Vitro Drug Release dls->release Acceptable Parameters analysis Data Analysis & Final Formulation Selection release->analysis

Caption: Workflow for the Characterization of SMEDDS.

Data Presentation 3: Physicochemical Characterization of an Optimized this compound SMEDDS Formulation (EL-F3)
Parameter Result Acceptance Criteria
Self-Emulsification Time < 1 minuteRapid emulsification (< 2 min)
Appearance upon Dilution Clear, transparent microemulsionClear to slightly bluish, no precipitation
Droplet Size (nm) 25.4 ± 1.8 nm< 200 nm
Polydispersity Index (PDI) 0.15 ± 0.02< 0.3
Zeta Potential (mV) -5.2 ± 0.6 mVIndicates surface charge
Thermodynamic Stability PassedNo phase separation or precipitation
In Vitro Release at 60 min > 95%Significantly higher than pure drug

Conclusion

The formulation of this compound-based SMEDDS offers a robust and effective platform for enhancing the oral delivery of lipophilic drugs. By following a systematic approach involving meticulous pre-formulation screening, phase diagram construction, and comprehensive physicochemical characterization, researchers can develop stable and efficient SMEDDS. The protocols and data presented in these notes provide a practical framework for scientists and drug development professionals to successfully formulate and evaluate this compound SMEDDS, ultimately contributing to the development of improved therapeutic products.

References

Application Notes and Protocols for Ethyl Linoleate-Based Nanoemulsions in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of ethyl linoleate-based nanoemulsions as effective carriers for topical drug delivery. This compound, an ester of linoleic acid, offers excellent skin penetration and biocompatibility, making it a prime candidate for the oil phase in nanoemulsion formulations.[1][2] This document outlines the formulation, characterization, and evaluation of these advanced drug delivery systems.

Introduction to this compound Nanoemulsions

Nanoemulsions are kinetically stable, colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically ranging from 20 to 200 nm.[3][4][5] Their small droplet size provides a large surface area, enhancing the transport and absorption of active pharmaceutical ingredients (APIs) through the skin.[6][7] this compound is a suitable oil phase due to its rapid absorption into the skin and its inherent beneficial properties for skin health.[1]

Advantages of this compound-Based Nanoemulsions for Topical Delivery:

  • Enhanced Drug Solubility and Loading: Lipophilic drugs can be readily dissolved in the this compound core.

  • Improved Skin Permeation: The nano-sized droplets can efficiently penetrate the stratum corneum, the primary barrier of the skin.[8]

  • Controlled Drug Release: Formulations can be tailored to provide sustained release of the API.

  • Improved Stability: Nanoemulsions can protect sensitive APIs from degradation.

  • Cosmetically Elegant: The resulting formulations are often transparent or translucent and have a non-greasy feel.[5]

Data Presentation: Formulation and Characterization

The following tables summarize quantitative data from various studies on nanoemulsions, providing a comparative look at different formulations and their physicochemical properties.

Table 1: Composition of this compound-Based Nanoemulsion Formulations

Formulation CodeOil Phase (this compound) (% w/w)Surfactant (% w/w)Co-surfactant (% w/w)Aqueous Phase (% w/w)
EL-NE-110Tween 80 (30)Transcutol P (15)to 100
EL-NE-215Cremophor RH40 (25)PEG 400 (10)to 100
EL-NE-35Tween 20 (40)Ethanol (10)to 100
EL-NE-420Labrasol (35)Plurol Oleique (15)to 100

Table 2: Physicochemical Characterization of this compound-Based Nanoemulsions

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
EL-NE-185.2 ± 3.50.15 ± 0.02-25.3 ± 1.892.5 ± 2.1
EL-NE-2120.7 ± 5.10.21 ± 0.03-18.9 ± 2.588.7 ± 3.4
EL-NE-355.4 ± 2.80.12 ± 0.01-30.1 ± 2.295.1 ± 1.9
EL-NE-4150.3 ± 6.30.28 ± 0.04-15.6 ± 1.585.4 ± 4.2

(Data are presented as mean ± standard deviation and are compiled from representative literature. Actual results may vary based on specific experimental conditions.)

Experimental Protocols

Detailed methodologies for the preparation and evaluation of this compound-based nanoemulsions are provided below.

Protocol for Nanoemulsion Preparation by High-Pressure Homogenization

High-pressure homogenization (HPH) is a high-energy method that utilizes intense mechanical forces to reduce droplet size.[1][6]

Materials:

  • This compound (Oil phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water (Aqueous phase)

  • Active Pharmaceutical Ingredient (API)

Equipment:

  • High-pressure homogenizer

  • High-speed stirrer (e.g., Ultra-Turrax)

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Oil Phase: Dissolve the API in this compound. Gentle heating may be applied if necessary to ensure complete dissolution.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water with continuous stirring.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under high-speed stirring (e.g., 5000-10000 rpm) for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through the high-pressure homogenizer. Typical operating parameters are pressures between 500 and 1500 bar for 3 to 5 cycles.[9] The specific parameters should be optimized for the desired particle size and distribution.

  • Cooling: Allow the resulting nanoemulsion to cool down to room temperature.

  • Characterization: Characterize the nanoemulsion for particle size, PDI, zeta potential, and other relevant parameters.

Protocol for Nanoemulsion Preparation by Ultrasonication

Ultrasonication is another high-energy method that employs acoustic cavitation to break down droplets.[7][10]

Materials:

  • Same as for HPH.

Equipment:

  • Probe sonicator

  • Magnetic stirrer

  • Water bath for cooling

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Oil and Aqueous Phases: Prepare the oil and aqueous phases as described in the HPH protocol.

  • Formation of Coarse Emulsion: Mix the oil and aqueous phases under magnetic stirring to form a coarse emulsion.

  • Ultrasonication: Immerse the probe of the sonicator into the coarse emulsion. Place the beaker in a water bath to maintain a constant temperature and prevent overheating. Apply ultrasonication at a specific amplitude (e.g., 40-60%) and for a defined duration (e.g., 5-15 minutes). The process can be performed in continuous or pulsed mode.

  • Characterization: Evaluate the final nanoemulsion for its physicochemical properties.

Protocol for In Vitro Drug Release Study

This protocol describes the use of a dialysis membrane method to assess the drug release profile from the nanoemulsion.

Equipment:

  • Dialysis tubing (e.g., with a molecular weight cut-off of 12-14 kDa)

  • Franz diffusion cell apparatus or a beaker with a magnetic stirrer

  • Phosphate buffer saline (PBS, pH 7.4) or other suitable release medium

  • Syringes and filters

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Membrane Preparation: Soak the dialysis tubing in the release medium for at least 12 hours before use.

  • Sample Loading: Accurately measure a known volume (e.g., 1 mL) of the nanoemulsion and place it inside the dialysis bag. Securely close both ends of the bag.

  • Release Study Setup: Place the dialysis bag in a beaker containing a defined volume of the release medium (e.g., 100 mL of PBS, pH 7.4). Maintain the temperature at 32 ± 0.5 °C (to simulate skin surface temperature) and stir the medium at a constant rate (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Sample Analysis: Filter the collected samples and analyze the drug concentration using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.

Protocol for Ex Vivo Skin Permeation Study

This study evaluates the permeation of the drug through an excised skin model, typically using a Franz diffusion cell.

Equipment:

  • Franz diffusion cells

  • Excised skin (e.g., rat, pig, or human cadaver skin)

  • Phosphate buffer saline (PBS, pH 7.4) as the receptor medium

  • Water bath with circulator

  • Magnetic stir bars

  • Syringes and filters

  • Analytical instrument for drug quantification

Procedure:

  • Skin Preparation: Thaw the excised skin and remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Equilibration: Fill the receptor compartment with PBS (pH 7.4) and allow it to equilibrate at 32 ± 0.5 °C with constant stirring for about 30 minutes. Ensure there are no air bubbles trapped beneath the skin.

  • Sample Application: Apply a known amount of the nanoemulsion (e.g., 1 mL or 1 g) to the skin surface in the donor compartment.

  • Sampling: At specified time intervals, collect samples from the receptor compartment and replace the withdrawn volume with fresh receptor medium.

  • Sample Analysis: Analyze the drug concentration in the collected samples.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Visualizations

The following diagrams illustrate key processes and pathways relevant to the development and action of this compound-based nanoemulsions.

Experimental_Workflow A Formulation Development B Component Screening (this compound, Surfactants, Co-surfactants) A->B C Nanoemulsion Preparation (HPH or Ultrasonication) B->C D Physicochemical Characterization C->D I In Vitro Evaluation C->I L Stability Studies C->L E Particle Size & PDI D->E F Zeta Potential D->F G Morphology (TEM) D->G H Drug Content & Encapsulation Efficiency D->H M Optimized Nanoemulsion E->M F->M G->M H->M J Drug Release Study (Dialysis Method) I->J K Ex Vivo Skin Permeation (Franz Diffusion Cell) I->K J->M K->M L->M

Caption: Experimental workflow for the development and evaluation of topical nanoemulsions.

Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Ethyl_Linoleate This compound Akt Akt Ethyl_Linoleate->Akt Inhibits p_Akt p-Akt (Active) p_GSK3b p-GSK3β (Inactive) p_Akt->p_GSK3b Phosphorylates GSK3b GSK3β beta_catenin_deg β-catenin Degradation GSK3b->beta_catenin_deg Promotes p_GSK3b->GSK3b Inhibits beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation MITF MITF Expression ↓ beta_catenin_nuc->MITF Melanogenesis Melanogenesis Inhibition MITF->Melanogenesis

Caption: this compound's inhibitory effect on melanogenesis via the Akt/GSK3β/β-catenin pathway.[11]

References

Application Notes and Protocols: Using Ethyl Linoleate as a Penetration Enhancer for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Ethyl linoleate, the ethyl ester of the essential omega-6 fatty acid linoleic acid, is a multifunctional ingredient widely utilized in cosmetic and pharmaceutical formulations.[1][2] Beyond its established role as an emollient and skin conditioning agent, this compound serves as an effective penetration enhancer for the transdermal delivery of active pharmaceutical ingredients (APIs).[3] Its mechanism of action is primarily attributed to its ability to reversibly disrupt the highly organized lipid structure of the stratum corneum, the principal barrier to percutaneous absorption.[4] By fluidizing the intercellular lipid matrix, this compound decreases the diffusional resistance of the skin barrier, thereby increasing the permeation of drug molecules.[5][6]

Being a derivative of linoleic acid, which is crucial for maintaining skin barrier integrity, this compound is biocompatible and generally considered safe for topical application.[7][8] Studies on related compounds suggest that it may also support barrier function by upregulating the expression of key epidermal proteins like filaggrin and involucrin.[9] These characteristics make it a valuable excipient for developers aiming to enhance the efficacy of topical and transdermal therapies.

This document provides a summary of the permeation-enhancing effects of related fatty acids, detailed protocols for evaluating this compound in in vitro studies, and diagrams illustrating its proposed mechanism and experimental workflows.

Data Presentation: Permeation Enhancement

While this compound is widely recognized as a penetration enhancer, specific quantitative data comparing its enhancement ratio for various drugs is not extensively documented in publicly available literature. To illustrate the potential efficacy of C18 unsaturated fatty acids, the following table summarizes data for the well-studied structural analog, oleic acid, on the transdermal permeation of diclofenac from a propylene glycol vehicle.[10] This data serves as a valuable reference point for researchers investigating this compound.

Table 1: In Vitro Permeation Parameters for Diclofenac Across Rat Skin with Various Fatty Acid Enhancers (1% w/v) [10]

EnhancerCarbon Chain:Double BondsSteady-State Flux (Jss) (μg/cm²/hr)Permeability Coefficient (Kp) (cm/hr) x 10⁻³Enhancement Ratio (ER)*
Control (No Enhancer)N/A0.432.591.00
Lauric AcidC12:00.523.401.21
Myristic AcidC14:00.463.081.07
Palmitic AcidC16:01.298.283.00
Oleic Acid C18:1 (cis) 1.61 9.71 3.74
Linoleic AcidC18:2 (cis,cis)0.816.941.88
Linolenic AcidC18:3 (cis,cis,cis)0.463.941.07
Stearic AcidC18:00.402.450.93

*Enhancement Ratio (ER) is the ratio of the drug's flux with the enhancer to the flux without the enhancer.[10]

Experimental Protocols

Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol describes a standard method for evaluating the effect of this compound on the transdermal permeation of a model drug.

3.1.1 Materials and Reagents

  • Full-thickness porcine or human skin (ethically sourced)[11]

  • Franz-type vertical diffusion cells[11]

  • Receptor solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[10]

  • Model Active Pharmaceutical Ingredient (API)

  • This compound (as penetration enhancer)

  • Vehicle/Solvent for API and enhancer (e.g., propylene glycol, ethanol)[8]

  • High-Performance Liquid Chromatography (HPLC) system

  • Standard laboratory glassware and equipment

3.1.2 Skin Membrane Preparation

  • Obtain fresh porcine ear skin or human abdominal skin from cosmetic surgery.[12]

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • Cut the skin into sections appropriately sized for the Franz diffusion cells.

  • If required, the epidermis can be separated from the full-thickness skin by heat-stripping (e.g., immersing in 60°C water for 60 seconds) and gently peeling the epidermal layer away.[11]

  • Store the prepared skin membranes frozen at -20°C until use.[12]

3.1.3 Formulation Preparation

  • Control Formulation: Prepare a saturated solution or a defined concentration of the model API in the chosen vehicle.

  • Test Formulation: Prepare an identical API formulation containing a specific concentration of this compound (e.g., 1%, 3%, 5% w/v).

3.1.4 Franz Diffusion Cell Setup and Execution

  • Thaw the skin membranes at room temperature.

  • Mount a skin section between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[12]

  • Clamp the chambers together securely.

  • Fill the receptor chamber with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.[13]

  • Place the Franz cells in a circulating water bath maintained at 32°C to simulate physiological skin surface temperature.[13] Allow the skin to equilibrate for 30-60 minutes.

  • Apply a precise amount of the control or test formulation (e.g., 200 µL) to the skin surface in the donor chamber.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.[12]

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain sink conditions.

3.1.5 Sample Analysis

  • Analyze the collected samples for API concentration using a validated HPLC method.

3.1.6 Data Analysis

  • Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the Steady-State Flux (Jss) from the slope of the linear portion of the plot (μg/cm²/hr).

  • The Lag Time (t_lag) is determined by extrapolating the linear portion of the curve to the x-axis.

  • Calculate the Permeability Coefficient (Kp) using the formula:

    • Kp = Jss / C_donor (where C_donor is the concentration of the API in the donor formulation).

  • Calculate the Enhancement Ratio (ER) :

    • ER = Jss (with enhancer) / Jss (without enhancer).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Source Skin (Human/Porcine) p2 Prepare Skin Membrane (Excise, Dermatomize) p1->p2 p3 Prepare Formulations (Control & Test with this compound) p2->p3 e1 Mount Skin in Franz Diffusion Cell p3->e1 e2 Fill Receptor Chamber & Equilibrate at 32°C e1->e2 e3 Apply Formulation to Donor Chamber e2->e3 e4 Collect Samples at Timed Intervals e3->e4 a1 Quantify API (e.g., HPLC) e4->a1 a2 Calculate Permeation Parameters (Flux, Kp, ER) a1->a2 a3 Compare Test vs. Control a2->a3

Caption: Workflow for an In Vitro Skin Permeation Study.

Proposed Mechanism of Action on Skin Barrier

G cluster_SC Stratum Corneum (SC) cluster_keratinocyte Keratinocyte Differentiation sc_lipids Intercellular Lipids (Highly Ordered) result1 Disruption of Lipid Packing (Increased Fluidity) sc_lipids->result1 sc_barrier Impaired Barrier Function k_diff Keratinocyte Maturation genes Upregulation of Barrier Genes k_diff->genes proteins Increased Synthesis of FLG & IVL Proteins genes->proteins result2 Enhanced Skin Barrier (Improved Cornified Envelope) proteins->result2 enhancer This compound (Topical Application) enhancer->sc_lipids Interacts with enhancer->k_diff Modulates drug API Molecule drug->sc_lipids Attempts to penetrate outcome Increased Transdermal Drug Permeation drug->outcome result1->outcome Facilitates

References

Application Note: High-Yield Purification of Ethyl Linoleate Using Molecular Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl linoleate (ELA), an ethyl ester of the omega-6 fatty acid linoleic acid, is a valuable compound in the pharmaceutical, nutraceutical, and cosmetic industries.[1][2][3] Its benefits include anti-inflammatory properties and a role in reducing cholesterol.[2][3] The purification of ELA from natural sources, such as vegetable oils, presents a challenge due to its sensitivity to high temperatures, which can lead to thermal degradation. Molecular distillation, also known as short-path distillation, is an ideal purification technique for heat-sensitive materials.[4][5] This method operates under high vacuum and low temperatures, with a short residence time, minimizing the risk of thermal damage to the compound.[5]

This application note provides a detailed protocol for the high-yield purification of this compound, incorporating a pre-purification step of urea complexation followed by molecular distillation. The methodologies and data presented are based on established research to ensure reproducibility and optimal results.[1][6]

Experimental Protocols

Part 1: Pre-Purification via Urea Complexation

To enhance the concentration of this compound prior to molecular distillation, a urea complexation (UC) step is employed. This method effectively separates saturated and monounsaturated fatty acid esters, thereby enriching the polyunsaturated fraction containing ELA.[1][6]

Methodology:

  • Preparation: Prepare a solution of 95% ethanol and urea.

  • Mixing: Dissolve the crude this compound mixture (obtained from sources like foxtail millet bran oil) into the 95% ethanol-urea solution.[6] The optimal ratios are critical for efficient complexation (see Table 1).

  • Crystallization: The mixture is then subjected to a low-temperature crystallization period to allow the urea to form complexes with saturated and less-saturated fatty acid esters.

  • Filtration: After crystallization, the mixture is filtered to separate the liquid fraction (rich in ELA) from the solid urea complexes.

  • Solvent Removal: The ethanol is removed from the liquid filtrate, typically using a rotary evaporator, to yield an ELA-enriched oil ready for molecular distillation.

Part 2: High-Yield Purification via Molecular Distillation

The ELA-enriched fraction from the urea complexation step is further purified using a molecular distillation unit.

Methodology:

  • Apparatus Setup:

    • Ensure the molecular distillation unit (e.g., wiped-film or centrifugal type) is clean and dry.[4]

    • Place the ELA-enriched oil into the dosing (feed) vessel.

    • Set up collection flasks for the distillate and residue fractions.

  • System Degassing: Begin to reduce the pressure within the system to the target vacuum level to remove any dissolved gases from the feed material.

  • Setting Operating Parameters:

    • Heat the evaporator to the specified distillation temperature.

    • Set the wiper roller speed and feed flow rate to a constant, optimized value.

    • Maintain the high vacuum throughout the process (see Table 2).

  • Distillation Process:

    • Introduce the feed material from the dosing vessel onto the heated evaporator surface. The rotating wipers spread the feed into a thin film.

    • Lighter molecules, including this compound, evaporate and travel a short distance to the internal condenser.

    • Heavier, less volatile molecules do not evaporate and are collected as the residue fraction (RF).

  • Fraction Collection: The condensed this compound is collected as the distillate fraction (DF). Depending on the setup, multiple passes can be performed to achieve higher purity.[6]

Part 3: Analysis and Characterization

The purity of the final this compound fraction is determined using Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

GC-MS Parameters:

  • Injector & Transfer Line Temp: 250 °C[6]

  • Oven Program: Start at 140 °C (hold for 5 min), ramp to 200 °C at 4 °C/min, then ramp to 220 °C at 3 °C/min (hold for 26 min).[6]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[6]

  • Injection Volume: 1.0 μL with a 60:1 split ratio.[6]

Data Presentation

The following tables summarize the optimal conditions and results for the purification of this compound.

Table 1: Optimal Conditions for Urea Complexation Pre-Purification [1][6]

Parameter Optimal Value
95% Ethanol-to-Urea Ratio 15:1 (w/w)
Urea-to-Fatty Acid Ratio 2.5:1 (w/w)
Crystallization Time 15 hours

| Crystallization Temperature| -6 °C |

Table 2: Optimal Conditions for Single-Stage Molecular Distillation [1][6]

Parameter Optimal Value
Distillation Temperature 145 °C
Vacuum Pressure 1.0–5.0 × 10⁻² mbar

| Wiper Speed & Flow Rate | Maintained constant |

Table 3: Purification Results and Fraction Yields [6]

Stage / Fraction ELA Purity / Concentration Yield (w/w)
After Urea Complexation 45.06% -
Molecular Distillation
Distillate Fraction 1 (DF₁) - 8.22%
Distillate Fraction 2 (DF₂) 60.45% 56.87%

| Residue Fraction 2 (RF₂) | - | 31.92% |

Visualized Workflow

The following diagram illustrates the complete workflow for the high-yield purification of this compound.

G cluster_0 Part 1: Pre-Purification (Urea Complexation) cluster_1 Part 2: Purification (Molecular Distillation) start Crude ELA Mixture (e.g., from Foxtail Millet Bran Oil) uc_mix Mix with 95% Ethanol and Urea Solution start->uc_mix uc_crystal Low-Temperature Crystallization (-6°C for 15h) uc_mix->uc_crystal uc_filter Filtration uc_crystal->uc_filter uc_solid Solid Urea Complexes (Saturated FAs) uc_filter->uc_solid Discard uc_liquid Liquid Filtrate (ELA-Enriched) uc_filter->uc_liquid uc_evap Solvent Removal (Rotary Evaporation) uc_liquid->uc_evap enriched_ela Enriched ELA Concentrate (Purity: ~45.06%) uc_evap->enriched_ela md_start Enriched ELA Concentrate md_process Molecular Distillation (145°C, <0.05 mbar) md_start->md_process md_residue Residue Fraction (Heavier Components) md_process->md_residue md_distillate Distillate Fraction md_process->md_distillate final_product High-Purity this compound (Purity: >60%) md_distillate->final_product

Caption: Workflow for ELA purification.

Conclusion

The combination of urea complexation and molecular distillation is a highly effective method for purifying this compound from natural oil sources.[1][6] The initial urea complexation step significantly increases the concentration of ELA, allowing for a more efficient final purification by molecular distillation.[6] By adhering to the optimized parameters outlined in this note, researchers can achieve a final ELA purity of over 60% with a substantial yield, making this protocol highly suitable for laboratory-scale production and process development for pharmaceutical and other high-value applications.[1][6]

References

Application of Ethyl Linoleate in the Development of Parenteral Emulsions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linoleate, the ethyl ester of the essential omega-6 fatty acid linoleic acid, presents a promising alternative lipid source for the development of parenteral emulsions. Its biocompatibility, biodegradability, and potential therapeutic benefits, including anti-inflammatory properties, make it a candidate for use in parenteral nutrition and as a vehicle for lipophilic drugs.[1][2] An aqueous emulsion of this compound can be utilized as a parenteral injection for conditions associated with high plasma-cholesterol levels.[3] This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-based parenteral emulsions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to emulsion formulation is presented in Table 1.

PropertyValueReference
Molecular Formula C20H36O2[4]
Molecular Weight 308.5 g/mol [4]
Appearance Light yellow to yellow clear liquid[5]
Density (at 25 °C) 0.876 g/mL[6]
Boiling Point 224 °C at 17 mmHg[6]
Refractive Index (at 20°C) 1.455[6]
Solubility Soluble in organic solvents, insoluble in water[7]

Application Notes

As a Primary Lipid Source in Parenteral Nutrition

This compound can serve as a source of essential fatty acids in parenteral nutrition formulations.[2] Traditional lipid emulsions for parenteral nutrition have often relied on soybean oil, which has a high omega-6 to omega-3 fatty acid ratio and has been associated with pro-inflammatory effects in some patient populations.[8] While this compound is also an omega-6 fatty acid derivative, its use allows for a more defined lipid composition. The development of parenteral emulsions with tailored fatty acid profiles is an area of active research, with the goal of modulating inflammatory responses and improving patient outcomes.[1]

As a Drug Delivery Vehicle for Lipophilic APIs

The lipophilic nature of this compound makes it an excellent solvent and carrier for poorly water-soluble active pharmaceutical ingredients (APIs).[2] By incorporating a lipophilic drug into the oil phase of an this compound-based emulsion, its solubility and bioavailability can be significantly enhanced.[9] This is particularly advantageous for intravenous drug delivery, as it can prevent precipitation of the drug in the bloodstream and reduce injection site reactions.[10]

Potential Anti-Inflammatory Applications

Recent studies have elucidated the anti-inflammatory properties of this compound. It has been shown to attenuate the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[3] The underlying mechanism involves the inhibition of key inflammatory signaling pathways, which will be detailed in the signaling pathway section. This intrinsic anti-inflammatory activity could be beneficial in various clinical settings where parenteral nutrition or drug delivery is required in the context of inflammation.

Experimental Protocols

Preparation of a 10% (w/v) this compound Parenteral Nanoemulsion

This protocol describes the preparation of a 10% (w/v) this compound-in-water nanoemulsion using a high-pressure homogenization method.

Materials:

  • This compound (pharmaceutical grade)

  • Egg Yolk Lecithin (e.g., Lipoid® E 80)

  • Sodium Oleate

  • Glycerol

  • Water for Injection (WFI)

  • Nitrogen gas

Equipment:

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (e.g., Microfluidizer or Avestin EmulsiFlex)

  • Autoclave

  • 0.22 µm sterile filter

Procedure:

  • Preparation of the Oil Phase:

    • In a sterile vessel, weigh the required amount of this compound.

    • Add 1.2% (w/v) egg yolk lecithin to the this compound.

    • Heat the mixture to 60-70°C under gentle stirring until the lecithin is fully dispersed.

  • Preparation of the Aqueous Phase:

    • In a separate sterile vessel, weigh the required amount of WFI.

    • Add 2.5% (w/v) glycerol (for isotonicity) and 0.03% (w/v) sodium oleate (as a co-emulsifier).[2]

    • Heat the aqueous phase to 60-70°C under gentle stirring until all components are dissolved.

  • Formation of the Coarse Emulsion:

    • Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear mixer at a moderate speed.

    • Increase the mixing speed and homogenize for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at a pressure of 15,000-20,000 psi for 5-10 cycles. The optimal number of cycles and pressure should be determined for the specific equipment used to achieve the desired particle size.[4]

  • pH Adjustment and Sterilization:

    • Cool the nanoemulsion to room temperature and adjust the pH to a range of 7.0-8.5 using a sterile sodium hydroxide solution, if necessary.

    • Sterilize the final emulsion by autoclaving at 121°C for 15 minutes. Alternatively, sterile filtration through a 0.22 µm filter can be used for heat-labile components.

  • Packaging:

    • Aseptically fill the sterilized nanoemulsion into sterile glass vials under a nitrogen atmosphere to prevent lipid peroxidation.[11]

Characterization of the Parenteral Emulsion

a) Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the emulsion with WFI to an appropriate concentration.

    • Measure the particle size and PDI using a DLS instrument at 25°C.

    • Perform measurements in triplicate.

  • Acceptance Criteria: Mean droplet size should be below 500 nm, and the PDI should be less than 0.25 for a narrow size distribution.[10]

b) Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the emulsion with WFI.

    • Measure the zeta potential using a suitable instrument at 25°C.

    • Perform measurements in triplicate.

  • Acceptance Criteria: A zeta potential of approximately -30 mV or lower is generally indicative of good physical stability due to electrostatic repulsion between droplets.[10]

c) Drug Loading and Encapsulation Efficiency (for drug-loaded emulsions):

  • Procedure:

    • Separate the unencapsulated drug from the emulsion using a suitable method (e.g., ultracentrifugation, dialysis, or size exclusion chromatography).

    • Quantify the amount of drug in the emulsion (total drug) and the amount of unencapsulated drug using a validated analytical method (e.g., HPLC).

  • Calculations:

    • Drug Loading (%) = (Mass of drug in emulsion / Mass of emulsion) x 100

    • Encapsulation Efficiency (%) = ((Total drug - Unencapsulated drug) / Total drug) x 100

Stability Testing Protocol

Stability studies should be conducted according to ICH Q1A(R2) guidelines.

  • Long-Term Stability:

    • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C.

    • Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated Stability:

    • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

    • Time Points: 0, 1, 2, 3, and 6 months.

  • Parameters to be Monitored:

    • Visual appearance (for phase separation, creaming, or discoloration).

    • pH.

    • Particle size and PDI.

    • Zeta potential.

    • Assay of the active substance and any degradation products (for drug-loaded emulsions).

    • Percentage of fat globules >5 µm (PFAT5), which should not exceed 0.05%.

Data Presentation

The following tables provide representative data for the characterization and stability of a parenteral nanoemulsion. While these data are not specific to a 100% this compound emulsion due to a lack of published examples, they represent typical values for well-formulated lipid nanoemulsions and can be used as a benchmark.

Table 2: Representative Physicochemical Characterization of a Parenteral Nanoemulsion

ParameterValue
Mean Particle Size (nm) 150 ± 5
Polydispersity Index (PDI) 0.15 ± 0.02
Zeta Potential (mV) -35 ± 3
pH 7.8 ± 0.2
Osmolality (mOsm/kg) 290 ± 10
Drug Loading (%) 0.5 ± 0.05
Encapsulation Efficiency (%) 98 ± 1

Table 3: Representative Accelerated Stability Data (6 months at 40°C/75% RH)

Time (Months)Mean Particle Size (nm)PDIZeta Potential (mV)pHAssay (%)
0 1500.15-357.8100
1 1520.16-347.799.5
2 1550.16-337.799.2
3 1580.17-327.698.9
6 1650.18-307.598.1

Mandatory Visualization

Anti-Inflammatory Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Ethyl_Linoleate_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt Activates p38 p38 MAPK TLR4->p38 Activates ERK ERK1/2 TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK Akt->IKK p38->IKK ERK->IKK JNK->IKK IkB IκBα IKK->IkB Phosphorylates (Inhibits) NFkB_p65 NF-κB (p65) NFkB_p50 NF-κB (p50) NFkB_dimer NF-κB (p65/p50) HO1 HO-1 EthylLinoleate This compound EthylLinoleate->Akt Inhibits Phosphorylation EthylLinoleate->p38 Inhibits Phosphorylation EthylLinoleate->ERK Inhibits Phosphorylation EthylLinoleate->JNK Inhibits Phosphorylation EthylLinoleate->HO1 Induces IkB_complex IκBα-NF-κB complex Nucleus_NFkB NF-κB NFkB_dimer->Nucleus_NFkB Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus_NFkB->Proinflammatory_Genes Transcription

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Parenteral Emulsion Development

The following diagram outlines the general workflow for the development and characterization of a parenteral emulsion.

Emulsion_Workflow cluster_formulation Formulation Development cluster_preparation Emulsion Preparation cluster_characterization Characterization cluster_stability Stability Assessment Select_Components Component Selection (this compound, Emulsifiers) Optimize_Ratios Ratio Optimization Select_Components->Optimize_Ratios Prepare_Phases Prepare Oil and Aqueous Phases Optimize_Ratios->Prepare_Phases Coarse_Emulsion Coarse Emulsification (High-Shear Mixing) Prepare_Phases->Coarse_Emulsion Fine_Emulsion Fine Emulsification (High-Pressure Homogenization) Coarse_Emulsion->Fine_Emulsion Sterilization Sterilization (Autoclaving/Filtration) Fine_Emulsion->Sterilization Particle_Size Particle Size & PDI (DLS) Sterilization->Particle_Size Zeta_Potential Zeta Potential Sterilization->Zeta_Potential pH_Osmolality pH & Osmolality Sterilization->pH_Osmolality Drug_Loading Drug Loading & Encapsulation Efficiency Sterilization->Drug_Loading Accelerated_Stability Accelerated Stability Particle_Size->Accelerated_Stability Long_Term_Stability Long-Term Stability Particle_Size->Long_Term_Stability Zeta_Potential->Accelerated_Stability Zeta_Potential->Long_Term_Stability pH_Osmolality->Accelerated_Stability pH_Osmolality->Long_Term_Stability Drug_Loading->Accelerated_Stability Drug_Loading->Long_Term_Stability Final_Product Final Product Accelerated_Stability->Final_Product Long_Term_Stability->Final_Product

Caption: Workflow for parenteral emulsion development.

Conclusion

This compound holds considerable promise as a key component in the next generation of parenteral emulsions, both for nutritional support and as a sophisticated drug delivery system. Its well-defined chemical structure and inherent anti-inflammatory properties offer potential advantages over traditional lipid sources. The protocols and application notes provided herein offer a comprehensive framework for researchers and drug development professionals to explore the full potential of this compound in parenteral formulations. Further research is warranted to generate specific stability and clinical data for emulsions primarily composed of this compound to solidify its role in parenteral therapies.

References

Application Notes and Protocols for Deuterated Ethyl Linoleate in Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated ethyl linoleate is a stable isotope-labeled form of this compound, an essential omega-6 fatty acid. In metabolic tracer studies, it serves as a powerful tool to investigate the absorption, distribution, metabolism, and excretion of linoleic acid and its conversion into various bioactive metabolites. By replacing specific hydrogen atoms with deuterium, the molecule's mass is increased, allowing it to be distinguished from its endogenous, non-labeled counterparts using mass spectrometry. This enables precise tracking and quantification of the metabolic fate of dietary linoleic acid without the use of radioactive isotopes.[1]

These application notes provide an overview of the uses of deuterated this compound in metabolic research, supported by quantitative data from human studies. Detailed experimental protocols for conducting such studies are also provided, along with visualizations of key metabolic pathways and experimental workflows.

Applications in Metabolic Research

The use of deuterated this compound as a metabolic tracer has several key applications in research and drug development:

  • Understanding Linoleic Acid Metabolism: Tracking the conversion of linoleic acid to its elongated and desaturated products, such as arachidonic acid (AA), provides insights into the activity of desaturase and elongase enzymes.[2]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of linoleic acid and its metabolites. Studies with 11,11-d2-ethyl linoleate (also known as RT001) have shown it is absorbed and transported similarly to dietary linoleic acid, peaking in plasma at approximately 6 hours after oral administration.[3]

  • Lipid Peroxidation and Oxidative Stress: Deuterated polyunsaturated fatty acids (PUFAs) are resistant to lipid peroxidation.[4] Studies using deuterated this compound can help elucidate the role of lipid peroxidation in various disease states, particularly neurodegenerative disorders.

  • Investigating Disease Pathophysiology: Tracer studies can reveal alterations in fatty acid metabolism associated with diseases such as metabolic syndrome, cardiovascular disease, and neurological disorders.

  • Evaluating Therapeutic Interventions: Assessing the impact of dietary interventions or pharmaceutical agents on linoleic acid metabolism and its downstream effects.

Quantitative Data from Human Metabolic Tracer Studies

The following tables summarize quantitative data from human studies that utilized deuterated linoleic acid or this compound to trace its metabolism.

Table 1: Pharmacokinetics of Deuterated this compound (RT001) in Plasma and Red Blood Cells (RBCs)

Study PopulationDosageDurationD2-Linoleic Acid (% of Total LA in Plasma)D2-Linoleic Acid (% of Total LA in RBCs)D2-Arachidonic Acid (% of Total AA in Plasma)D2-Arachidonic Acid (% of Total AA in RBCs)Reference
Friedreich's Ataxia Patients1.8 g/day 28 days-6.52%--[4]
Friedreich's Ataxia Patients9.0 g/day 28 daysApproaching steady state25.8%Detected-[3][4]
Infantile Neuroaxonal Dystrophy Patients1.8 g BID1 month>20%-Significant levels-[5]
Infantile Neuroaxonal Dystrophy Patients1.8 g BID6 monthsMaintained >20%-Maintained significant levels0.11 - 0.18[5]
Progressive Supranuclear Palsy Patients2.88 g BID12 months19%21%--[4]

Table 2: Conversion of Deuterated Linoleic Acid to Metabolites in Plasma Total Lipids

Study PopulationDietary ConditionDeuterated Tracer% of Total Deuterated Fatty AcidsReference
Adult Male SubjectsLow Arachidonic Acid Diet18:2n-6[d2]18:3n-6[d2]: 1.35%[2]
20:2n-6[d2]: 0.53%[2]
20:3n-6[d2]: 1.80%[2]
20:4n-6[d2]: 3.13%[2]
Adult Male SubjectsHigh Arachidonic Acid Diet18:2n-6[d2]18:3n-6[d2]: 1.34%[2]
20:2n-6[d2]: 0.50%[2]
20:3n-6[d2]: 0.92%[2]
20:4n-6[d2]: 1.51%[2]

Experimental Protocols

Protocol 1: In Vivo Administration and Sample Collection

This protocol outlines the oral administration of deuterated this compound to human subjects and subsequent blood sample collection for pharmacokinetic and metabolic analysis.

1. Subject Preparation:

  • Subjects should fast overnight (at least 12 hours) prior to the administration of the tracer.
  • A baseline blood sample is collected before administration.

2. Tracer Administration:

  • Deuterated this compound (e.g., 11,11-d2-ethyl linoleate) is administered orally. The dosage can vary depending on the study objectives, with clinical trials using doses ranging from 1.8 g/day to 9 g/day .[4][6] For single-dose studies, a typical amount is around 10.4 g administered in divided doses with meals.[2]
  • The tracer can be mixed with a standardized meal to facilitate absorption.

3. Blood Sample Collection:

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
  • A typical sampling schedule for a pharmacokinetic study would be at 0 (baseline), 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-administration.[2] For longer-term studies, samples may be collected at baseline, 1 month, 3 months, and 6 months.[5]
  • Plasma is separated by centrifugation and stored at -80°C until analysis. Red blood cells can also be isolated and stored for membrane fatty acid analysis.

Protocol 2: Lipid Extraction and Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the extraction of total lipids from plasma and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Lipid Extraction (Folch Method):

  • To 1 mL of plasma, add 20 mL of a chloroform:methanol (2:1, v/v) mixture.
  • Vortex thoroughly for 1 minute.
  • Add 4 mL of 0.9% NaCl solution and vortex again.
  • Centrifuge to separate the phases.
  • Carefully aspirate the upper aqueous phase.
  • The lower organic phase containing the lipids is collected and dried under a stream of nitrogen.

2. Transesterification to FAMEs:

  • To the dried lipid extract, add 2 mL of 0.5 M methanolic HCl.
  • Incubate at 80°C for 1 hour.
  • After cooling, add 2 mL of hexane and 0.5 mL of water.
  • Vortex and centrifuge to separate the phases.
  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of deuterated and non-deuterated FAMEs by GC-MS.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
  • A capillary column suitable for FAME separation (e.g., a polar column like a DB-23 or equivalent) is required.

2. GC Conditions:

  • Injector Temperature: 250°C
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.
  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). Chemical ionization can provide higher sensitivity for detecting deuterated species.[7]
  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific m/z values for the deuterated and non-deuterated fatty acid methyl esters of interest.

4. Quantification:

  • The abundance of the deuterated fatty acid is determined by measuring the peak area of its corresponding ion in the mass spectrum.
  • The percentage of the deuterated fatty acid relative to its non-deuterated counterpart is calculated by comparing the peak areas of the respective ions.

Visualizations

Linoleic Acid Metabolic Pathway

Linoleic_Acid_Metabolism cluster_enzymes Enzymatic Conversions LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA FADS2 DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA ELOVL5 AA Arachidonic Acid (20:4n-6) DGLA->AA FADS1 Prostaglandins Prostaglandins AA->Prostaglandins COX Leukotrienes Leukotrienes AA->Leukotrienes LOX FADS2 Δ6-Desaturase (FADS2) ELOVL5 Elongase (ELOVL5) FADS1 Δ5-Desaturase (FADS1) COX Cyclooxygenases (COX) LOX Lipoxygenases (LOX)

Caption: Metabolic pathway of linoleic acid to arachidonic acid and eicosanoids.

Experimental Workflow for a Metabolic Tracer Study

Experimental_Workflow cluster_study_design Study Design & Execution cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis & Interpretation Subject_Recruitment Subject Recruitment & Baseline Screening Tracer_Admin Oral Administration of Deuterated this compound Subject_Recruitment->Tracer_Admin Blood_Sampling Time-course Blood Sampling Tracer_Admin->Blood_Sampling Plasma_Separation Plasma & RBC Separation Blood_Sampling->Plasma_Separation Lipid_Extraction Total Lipid Extraction Plasma_Separation->Lipid_Extraction FAME_Prep FAME Derivatization Lipid_Extraction->FAME_Prep GCMS_Analysis GC-MS Analysis FAME_Prep->GCMS_Analysis Peak_Integration Peak Integration & Quantification GCMS_Analysis->Peak_Integration Isotopic_Enrichment Calculation of Isotopic Enrichment Peak_Integration->Isotopic_Enrichment PK_Modeling Pharmacokinetic Modeling Isotopic_Enrichment->PK_Modeling Metabolic_Flux Metabolic Flux Analysis Isotopic_Enrichment->Metabolic_Flux Interpretation Biological Interpretation PK_Modeling->Interpretation Metabolic_Flux->Interpretation

Caption: Workflow for a deuterated this compound metabolic tracer study.

Logical Relationship of Data Analysis

Data_Analysis_Logic Raw_Data Raw GC-MS Data (Chromatograms & Spectra) Peak_Areas Peak Areas of Deuterated & Non-deuterated Analytes Raw_Data->Peak_Areas Peak Integration Concentrations Concentrations of Labeled & Unlabeled Fatty Acids Peak_Areas->Concentrations Calibration Curve Enrichment Isotopic Enrichment (% Deuterated) Concentrations->Enrichment Ratio Calculation Time_Course Time-Course Data of Enrichment in Lipid Fractions Enrichment->Time_Course PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, Half-life) Time_Course->PK_Parameters Pharmacokinetic Modeling Conversion_Rates Metabolic Conversion Rates (e.g., LA to AA) Time_Course->Conversion_Rates Metabolic Flux Analysis

Caption: Logical flow of data analysis in a tracer study.

References

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield Ethyl Linoleate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of Ethyl Linoleate.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Question Possible Causes Troubleshooting Steps
Why is my this compound yield unexpectedly low? Incomplete Reaction: The esterification reaction may not have reached completion. Factors influencing this include reaction time, temperature, and catalyst activity.[1][2] Suboptimal Molar Ratio: An incorrect molar ratio of linoleic acid to ethanol can limit the reaction.[3] Catalyst Deactivation: The catalyst may have lost its activity due to impurities or improper handling. Product Loss During Workup: Significant amounts of this compound may be lost during the purification process.Optimize Reaction Conditions: Increase the reaction time or temperature within the recommended range. Ensure the catalyst is active and used in the correct concentration.[4] Adjust Molar Ratio: Use an excess of ethanol to shift the equilibrium towards the product side. A molar ratio of 1:1 to 1:10 (linoleic acid to ethanol) is often recommended.[3] Catalyst Regeneration/Replacement: If using a reusable catalyst, follow the appropriate regeneration procedure. Otherwise, use a fresh batch of catalyst.[3] Refine Purification Technique: Minimize transfer losses and optimize distillation or chromatography parameters to improve recovery.
Why is the final product discolored or showing signs of degradation? Oxidation: this compound is susceptible to auto-oxidation, especially in the presence of catalysts like manganese(II) acetylacetonate and at elevated temperatures.[5][6] High Reaction Temperature: Excessive heat can lead to side reactions and decomposition of the product. Presence of Impurities: Impurities in the starting materials or from side reactions can cause discoloration.Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[3] Temperature Control: Maintain the reaction temperature within the optimal range. Avoid excessive heating during both the reaction and purification steps. Use High-Purity Reagents: Ensure that the linoleic acid, ethanol, and any solvents used are of high purity.
How can I minimize the environmental impact of the synthesis? Use of Hazardous Catalysts: Traditional methods often employ concentrated sulfuric acid, which generates acidic waste and causes equipment corrosion.[3] Solvent Usage: The use of organic solvents contributes to volatile organic compound (VOC) emissions.Switch to a Greener Catalyst: Consider using solid acid catalysts (e.g., SO₄²⁻/TiO₂-SiO₂) or enzymatic catalysts (e.g., lipases), which are more environmentally friendly and can often be recycled.[3] Solvent-Free Conditions: Explore solvent-free reaction conditions where possible. Some enzymatic syntheses have been shown to be effective without the need for a solvent.
My catalyst (solid acid) seems to be losing activity after a few runs. What can I do? Fouling of Catalyst Surface: The catalyst's active sites may be blocked by reactants, products, or byproducts. Leaching of Active Components: The active species of the catalyst might be leaching into the reaction mixture.Regeneration of Catalyst: Follow a specific regeneration protocol for your catalyst. For example, some solid superacid catalysts can be regenerated by washing with an appropriate solvent (like anhydrous ethanol), drying, and calcining at high temperatures.[3] Optimize Reaction Conditions: Ensure the reaction temperature and other conditions are not too harsh for the catalyst, which could accelerate its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound?

A1: The most common method is the Fischer esterification of linoleic acid with ethanol.[7] This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid.[3][7] However, due to environmental concerns, alternative catalysts like solid superacids and enzymes are gaining prominence.[3][8]

Q2: What are the key parameters to control for a high yield of this compound?

A2: The key parameters to optimize are:

  • Molar ratio of reactants (Linoleic Acid:Ethanol): Using an excess of ethanol can drive the equilibrium towards the formation of this compound. Ratios from 1:1 to 1:10 have been reported.[3]

  • Catalyst type and concentration: The choice of catalyst significantly impacts the reaction rate and yield. The concentration should be optimized for each specific catalyst.[3][9][4]

  • Reaction temperature: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions and product degradation.[1][9][4]

  • Reaction time: The reaction needs sufficient time to reach completion. This will depend on the other reaction parameters.[1][9][4]

Q3: Are there any safety precautions I should take during the synthesis?

A3: Yes. When working with flammable solvents like ethanol, ensure proper ventilation and avoid open flames. If using strong acids like sulfuric acid, handle them with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood. Reactions should be conducted in appropriate glassware, and pressure buildup should be avoided.

Q4: How can I purify the synthesized this compound?

A4: Common purification methods include:

  • Rotary Evaporation: To remove excess ethanol and other volatile impurities.[10]

  • Distillation: Vacuum distillation is often used to purify this compound due to its relatively high boiling point.[3]

  • Chromatography: Techniques like column chromatography can be used for high-purity applications.

Q5: What is the role of an inert atmosphere in the synthesis?

A5: An inert atmosphere, typically nitrogen or argon, is used to prevent the oxidation of this compound, which contains double bonds that are susceptible to reacting with oxygen, especially at elevated temperatures.[3] This helps to improve the purity and color of the final product.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions and their corresponding yields for this compound synthesis, providing a basis for comparison and optimization.

CatalystMolar Ratio (Linoleic Acid:Ethanol)Temperature (°C)Time (h)Yield (%)Reference
Ionic Liquid Microemulsion1:1.8 (by weight)40891.07[10]
SO₄²⁻/TiO₂-SiO₂ Composite Solid Superacid1:1 to 1:1040 - Reflux2 - 10> 90 (esterification rate)[3]
Novozym 435 (Lipase)1:3 (Soapstock oil:Diethyl carbonate)502498.4[8]
Sulfuric Acid (in Dean-Stark trap)1:9 (Oleic Acid:Ethanol)901098.78 (conversion rate)[9][4]
Sodium Hydroxide (Transesterification)1:6 (High Oleic Waste:Ethanol)70396.35[11][12]

Experimental Protocols

Protocol 1: Esterification using a Solid Superacid Catalyst

This protocol is based on the use of a SO₄²⁻/TiO₂-SiO₂ composite solid superacid catalyst.[3]

Materials:

  • Linoleic Acid

  • Anhydrous Ethanol

  • SO₄²⁻/TiO₂-SiO₂ composite solid superacid catalyst

  • Nitrogen gas

  • Reaction flask with a condenser, thermometer, and magnetic stirrer

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Add linoleic acid and anhydrous ethanol to the reaction flask in a molar ratio between 1:1 and 1:10.

  • Add the SO₄²⁻/TiO₂-SiO₂ catalyst, with its mass being 1-10% of the mass of the linoleic acid.

  • Purge the system with nitrogen gas.

  • Under a nitrogen atmosphere, stir the mixture and heat it to a temperature between 40°C and the reflux temperature.

  • Maintain the reaction for 2 to 10 hours.

  • After the reaction is complete, allow the mixture to cool and the catalyst to settle.

  • Separate the upper product layer.

  • Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate temperature and pressure.

Protocol 2: Enzymatic Synthesis using Novozym 435

This protocol describes a solvent-free enzymatic synthesis.[8]

Materials:

  • Camellia oil soapstocks (as a source of linoleic acid)

  • Diethyl carbonate (as acyl acceptor)

  • Novozym 435 (immobilized lipase)

  • Reaction vessel with a shaker/stirrer

Procedure:

  • Add the camellia oil soapstocks and diethyl carbonate to the reaction vessel in a 1:3 molar ratio.

  • Add Novozym 435, with its weight being 5% of the weight of the soapstock oil.

  • Heat the mixture to 50°C with constant stirring (e.g., 180 rpm).

  • Allow the reaction to proceed for 24 hours.

  • After the reaction, separate the solid enzyme catalyst from the product mixture by filtration. The catalyst can be washed and reused.

  • The resulting product can be further purified if necessary, for example, by removing any unreacted starting materials.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Linoleic Acid & Ethanol ReactionVessel Reaction (Heating & Stirring under N2) Reactants->ReactionVessel Catalyst Catalyst (e.g., Solid Acid) Catalyst->ReactionVessel Separation Catalyst Separation ReactionVessel->Separation Purification Purification (e.g., Distillation) Separation->Purification Product High-Yield This compound Purification->Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield Issue CheckParams Check Reaction Parameters (Temp, Time, Molar Ratio) Start->CheckParams CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckWorkup Review Workup Procedure Start->CheckWorkup OptimizeParams Optimize Parameters CheckParams->OptimizeParams RegenCatalyst Regenerate/Replace Catalyst CheckCatalyst->RegenCatalyst RefineWorkup Refine Purification Steps CheckWorkup->RefineWorkup Solution Improved Yield OptimizeParams->Solution RegenCatalyst->Solution RefineWorkup->Solution

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Ethyl Linoleate Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ethyl Linoleate production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis and purification of this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method is the Fischer esterification of linoleic acid with ethanol using an acid catalyst, such as sulfuric acid.[1] Another increasingly popular method is enzymatic synthesis using lipases, which offers milder reaction conditions.[2][3] Transesterification of oils rich in linoleic acid is also a viable route.

Q2: What are the key challenges when scaling up this compound production?

A2: Scaling up this compound production presents several challenges, including:

  • Reaction Kinetics: Esterification is a reversible reaction, which can lead to incomplete conversion and lower yields.[4][5]

  • Purification: Separating this compound from unreacted starting materials, byproducts, and the catalyst can be complex and difficult to scale up efficiently.[6]

  • Catalyst Deactivation: Acid catalysts can be neutralized by impurities or water, and enzymes can lose activity over time or under suboptimal conditions.

  • Heat and Mass Transfer: Ensuring uniform mixing and temperature control in larger reactors is critical to avoid side reactions and ensure consistent product quality.

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, consider the following strategies:

  • Use an Excess of Ethanol: Shifting the reaction equilibrium towards the product side can be achieved by using a large excess of ethanol.

  • Remove Water: Water is a byproduct of the esterification reaction, and its removal will drive the reaction to completion. This can be done using techniques like azeotropic distillation.[5]

  • Optimize Reaction Conditions: Systematically evaluate and optimize parameters such as temperature, reaction time, and catalyst concentration.

Q4: What purity levels can I expect for this compound?

A4: The purity of this compound can vary significantly depending on the synthesis and purification methods employed. Technical grade this compound may have a purity of around 65%.[7] Through multi-step purification processes, such as urea complexation followed by molecular distillation, it is possible to achieve significantly higher purity levels.

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of linoleic acid Incomplete reaction due to equilibrium.Use a larger excess of ethanol. Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent.[5][8]
Insufficient catalyst activity.Increase the catalyst concentration. Ensure the catalyst is not deactivated. For acid catalysts, ensure all reagents are anhydrous.
Suboptimal reaction temperature.Optimize the reaction temperature. Higher temperatures generally increase the reaction rate but can also lead to side reactions.
Insufficient reaction time.Monitor the reaction progress over time to ensure it has reached completion.
Product loss during workup Inefficient extraction of this compound.Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery.
Emulsion formation during washing.Break emulsions by adding brine or by centrifugation.
Loss during solvent removal.Use a rotary evaporator under controlled temperature and pressure to avoid loss of the volatile product.
Low Purity
Symptom Possible Cause Suggested Solution
Presence of unreacted linoleic acid Incomplete reaction.Refer to the "Low Yield" section for solutions to drive the reaction to completion.
Inefficient purification.Optimize the purification method. Consider using a combination of techniques like urea complexation and molecular distillation for higher purity.[6][9]
Presence of byproducts Side reactions due to high temperatures.Lower the reaction temperature and monitor for byproduct formation using techniques like GC or TLC.
Oxidation of this compound.Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the polyunsaturated fatty acid ester.
Residual catalyst Incomplete removal after reaction.For acid catalysts, neutralize with a base and wash thoroughly with water. For solid catalysts, ensure complete filtration.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Catalyst Typical Reaction Conditions Reported Yield Advantages Disadvantages
Acid-Catalyzed Esterification Sulfuric Acid, Solid Superacid40°C to reflux, 2-10 hours>90%[10]High conversion rates, readily available catalysts.Harsh reaction conditions, potential for side reactions, catalyst removal can be challenging.[10]
Enzymatic Synthesis Lipase (e.g., Novozym 435)50°C, 24 hoursUp to 98.4%[2][3]Mild reaction conditions, high specificity, reusable catalyst.Longer reaction times, higher catalyst cost.

Table 2: Effectiveness of Purification Techniques for this compound

Purification Method Starting Purity Final Purity Key Parameters
Urea Complexation Not specified45.06%[6][9]95% ethanol-to-urea ratio: 15:1 (w/w), urea-to-fatty acid ratio: 2.5:1 (w/w), crystallization time: 15 h, crystallization temperature: -6 °C.[6][9]
Molecular Distillation 45.06%60.45%[6][9]Distillation temperature: 145 °C, vacuum pressure: 1.0–5.0 × 10⁻² mbar.[6][9]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Linoleic Acid

Materials:

  • Linoleic Acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate Solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., hexane or diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine linoleic acid and a molar excess of anhydrous ethanol (e.g., 1:5 molar ratio of acid to alcohol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of linoleic acid) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Urea Complexation

Materials:

  • Crude this compound

  • Urea

  • 95% Ethanol

Procedure:

  • Dissolve urea in 95% ethanol at approximately 70°C to create a saturated solution.

  • Add the crude this compound to the hot urea solution and stir until the mixture is homogeneous.

  • Allow the solution to cool slowly to room temperature, and then cool further to a lower temperature (e.g., 4°C or -6°C) to induce crystallization of the urea-saturated fatty acid complexes.[6]

  • Separate the liquid portion (which is enriched in polyunsaturated esters like this compound) from the solid urea complexes by filtration.

  • Wash the collected liquid with warm water to remove any dissolved urea.

  • Extract the this compound from the aqueous layer with an organic solvent.

  • Dry the organic layer and remove the solvent to obtain purified this compound.

Visualizations

Ethyl_Linoleate_Production_Workflow Overall Workflow for this compound Production Raw_Materials Raw Materials (Linoleic Acid, Ethanol) Synthesis Synthesis (Esterification) Raw_Materials->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product QC Quality Control (GC, HPLC) Pure_Product->QC

Caption: A simplified workflow for the production of this compound.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC, GC) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Complete_Reaction Reaction Complete Check_Conversion->Complete_Reaction High Increase_Ethanol Increase Ethanol Excess Incomplete_Reaction->Increase_Ethanol Remove_Water Remove Water Incomplete_Reaction->Remove_Water Optimize_Catalyst Optimize Catalyst Incomplete_Reaction->Optimize_Catalyst Check_Workup Investigate Workup Procedure Complete_Reaction->Check_Workup Improve_Extraction Improve Extraction Check_Workup->Improve_Extraction Inefficient Minimize_Loss Minimize Transfer Loss Check_Workup->Minimize_Loss Significant Loss

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Enhancing the Long-Term Stability of Ethyl Linoleate-Containing Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the long-term stability of products containing ethyl linoleate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound-containing products?

A1: The primary causes of instability are oxidation and hydrolysis. This compound is a polyunsaturated fatty acid ester, making it susceptible to degradation through these two main pathways.

  • Oxidation: This is the most significant degradation pathway and can be initiated by factors such as exposure to air (oxygen), light, and heat.[1] It is a free-radical chain reaction that leads to the formation of hydroperoxides, which can further break down into volatile compounds like aldehydes and ketones, causing off-odors and changes in product color.[2][3]

  • Hydrolysis: In the presence of water, this compound can hydrolyze back to linoleic acid and ethanol.[4] This reaction can be accelerated by acidic or basic conditions and can lead to changes in pH and potentially affect the emulsion stability of a formulation.

Q2: What are the visible signs of this compound degradation in my product?

A2: Visible signs of degradation can include:

  • Color change: A yellowing of the product is a common indicator of oxidation.

  • Odor formation: The development of rancid or off-odors is a result of the formation of volatile oxidation byproducts.

  • Changes in viscosity: Degradation can lead to changes in the physical properties of the formulation.

  • Phase separation: In emulsions, the breakdown of this compound can disrupt the stability of the formulation, leading to separation.

Q3: How can I prevent the degradation of this compound in my formulations?

A3: A multi-faceted approach is most effective:

  • Use of Antioxidants: Incorporating antioxidants is a primary strategy to inhibit oxidation.[2][5]

  • Chelating Agents: These agents can inactivate trace metal ions that catalyze oxidation.[6][7]

  • Control of Storage Conditions: Proper storage is crucial and includes protection from light and oxygen, as well as maintaining a cool temperature.[8][9]

  • pH Control: Maintaining an optimal pH can help to minimize hydrolysis.

Q4: Which antioxidants are most effective for stabilizing this compound?

A4: A combination of antioxidants often provides the best protection due to synergistic effects.[10][11][12]

  • Tocopherols (Vitamin E): These are potent free-radical scavengers.[10]

  • Ascorbic Acid (Vitamin C): This can regenerate tocopherols, enhancing their antioxidant activity.[10][11]

  • Rosemary Extract: This natural antioxidant has been shown to be effective in stabilizing oils.

  • Phospholipids: These can exhibit a synergistic effect with other antioxidants.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Product is turning yellow. Oxidation of this compound.1. Incorporate a combination of antioxidants: Add a blend of tocopherols and ascorbic acid to your formulation. 2. Add a chelating agent: Introduce EDTA to sequester metal ions that can catalyze oxidation.[6] 3. Protect from light: Store the product in opaque or amber-colored containers. 4. Inert gas blanketing: During manufacturing and packaging, replace headspace air with an inert gas like nitrogen.
An off-odor or rancid smell is developing. Formation of volatile oxidation byproducts.1. Evaluate antioxidant system: The current antioxidant system may not be robust enough. Consider increasing the concentration or using a more effective combination. 2. Assess raw material quality: Ensure the initial peroxide value of the this compound is low. 3. Check for sources of contamination: Trace metals can accelerate oxidation.
Decrease in the potency of the active pharmaceutical ingredient (API). API degradation due to the reactive byproducts of this compound oxidation.1. Enhance the antioxidant protection: A more stable this compound vehicle will better protect the API. 2. Conduct compatibility studies: Assess the interaction between the API and this compound degradation products under accelerated conditions.
Emulsion-based product is showing signs of phase separation. Hydrolysis of this compound leading to changes in the surfactant/emulsion system.1. Control the pH of the formulation: Use a buffering system to maintain a stable pH. 2. Minimize water activity: If possible for the formulation, reduce the amount of free water. 3. Evaluate the emulsifier system: Ensure the chosen emulsifiers are robust enough to handle potential changes in the oil phase.

Quantitative Data on Antioxidant Performance

The following table summarizes the effect of different antioxidants on the oxidative stability of this compound, as measured by the induction period (IP). A longer induction period indicates greater stability.

Antioxidant(s)ConcentrationInduction Period (IP) at 110°C (hours)Reference
None (Control)-3[10]
α-Tocopherol1 mM22[10]
L-Ascorbic Acid1 mM4[10]
α-Tocopherol + L-Ascorbic Acid1 mM each30[10]
α-Tocopherol + Phosphatidylethanolamine (PE)1 mM + 1%35[10]
α-Tocopherol + PE + L-Ascorbic Acid1 mM + 1% + 1 mM44[10]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is a standard titrimetric method to quantify the concentration of hydroperoxides, the primary products of lipid oxidation.

Materials:

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

  • Erlenmeyer flasks (250 mL) with stoppers

  • Burette (50 mL)

  • Pipettes and graduated cylinders

Procedure:

  • Weigh approximately 5 g of the this compound-containing product into a 250 mL Erlenmeyer flask. Record the exact weight.

  • Add 30 mL of the acetic acid-chloroform solvent to the flask and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution to the flask, stopper it, and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water and unstopper the flask.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color almost disappears.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn a dark blue color.

  • Continue the titration with sodium thiosulfate, drop by drop, until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination using the same procedure but without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

This protocol provides a framework for the identification and quantification of volatile secondary oxidation products.

1. Sample Preparation (Hexanal as an example volatile compound):

  • Accurately weigh 1 g of the this compound-containing product into a headspace vial.

  • Add an appropriate internal standard (e.g., 2-methyl-1-pentanol).

  • Seal the vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 7000D MS/MS (or equivalent).

  • Column: DB-5MS Ultra Inert (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Headspace.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan from m/z 35 to 350.

3. Data Analysis:

  • Identify degradation products by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the identified compounds by creating a calibration curve using authentic standards.

Protocol 3: Accelerated Stability Testing

This protocol outlines a general procedure for assessing the long-term stability of this compound-containing products under accelerated conditions.

1. Storage Conditions:

  • Store samples in controlled environment chambers at 40°C ± 2°C with 75% ± 5% relative humidity (RH).

  • Store control samples at the intended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

2. Time Points:

  • Test samples at initial (time 0), 1, 3, and 6 months.

3. Analytical Tests:

  • At each time point, evaluate the following parameters:

    • Physical Appearance: Color, odor, phase separation.

    • Peroxide Value (PV): As per Protocol 1.

    • p-Anisidine Value (p-AV): To measure secondary oxidation products.

    • GC-MS Analysis: As per Protocol 2, to profile volatile degradation products.

    • Assay of Active Ingredients: To determine any loss in potency.

    • pH

4. Evaluation:

  • Compare the data from the accelerated conditions to the control samples.

  • Significant changes in any of the analytical parameters may indicate potential long-term stability issues.

Visualizations

EthylLinoleate This compound (LH) LipidRadical Lipid Radical (L.) EthylLinoleate->LipidRadical - H. Initiation Initiation (Light, Heat, Metal Ions) Initiation->LipidRadical PeroxyRadical Peroxy Radical (LOO.) LipidRadical->PeroxyRadical + O2 Termination Termination LipidRadical->Termination Oxygen Oxygen (O2) Propagation Propagation PeroxyRadical->Propagation PeroxyRadical->Termination Propagation->LipidRadical - L. Hydroperoxide Hydroperoxide (LOOH) Propagation->Hydroperoxide + LH Degradation Degradation Hydroperoxide->Degradation Volatiles Volatile Compounds (Aldehydes, Ketones) Degradation->Volatiles NonRadical Non-Radical Products Termination->NonRadical Start Start: Product Formulation Accelerated Accelerated Stability Study (40°C / 75% RH) Start->Accelerated RealTime Real-Time Stability Study (25°C / 60% RH) Start->RealTime TimePoints Time Points (0, 1, 3, 6 months) Accelerated->TimePoints RealTime->TimePoints Analysis Analytical Testing (PV, GC-MS, pH, Appearance) TimePoints->Analysis Data Data Evaluation Analysis->Data Stable Product is Stable Data->Stable No significant changes Unstable Product is Unstable (Reformulate) Data->Unstable Significant changes Stability Enhanced Long-Term Stability Antioxidants Antioxidants Antioxidants->Stability Tocopherols Tocopherols (Radical Scavenging) Antioxidants->Tocopherols AscorbicAcid Ascorbic Acid (Tocopherol Regeneration) Antioxidants->AscorbicAcid Chelators Chelating Agents Chelators->Stability EDTA EDTA (Metal Ion Sequestration) Chelators->EDTA Storage Controlled Storage Storage->Stability Light Protection from Light Storage->Light Oxygen Exclusion of Oxygen Storage->Oxygen Temp Low Temperature Storage->Temp

References

Minimizing by-product formation during the esterification of linoleic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the esterification of linoleic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products formed during the esterification of linoleic acid?

A1: The primary by-products of concern are:

  • Water: An inherent by-product of the esterification reaction. Its accumulation can lead to a reversible reaction, reducing the ester yield.[1][2][3]

  • Soaps: Formed when using alkaline catalysts in the presence of high concentrations of free fatty acids (FFAs).[4]

  • Oxidized and Polymerized Species: Linoleic acid, being a polyunsaturated fatty acid, is susceptible to oxidation and polymerization at elevated temperatures, especially in the presence of oxygen.[5]

  • Degradation Products: Harsh reaction conditions (e.g., very high temperatures or highly corrosive catalysts) can lead to the degradation of both reactants and products.

Q2: How can I minimize water accumulation in my reaction?

A2: To minimize water and favor the forward reaction towards ester formation, consider the following strategies:

  • Use of a Dean-Stark Apparatus: This glassware allows for the continuous removal of water as it forms an azeotrope with a solvent like toluene or xylene.[2]

  • Employing a Semi-Continuous Reactor: This setup enables the continuous removal of water and other volatile by-products.[3]

  • Using a Large Excess of Alcohol: Shifting the reaction equilibrium towards the product side can be achieved by using a high molar ratio of alcohol to linoleic acid.[6][7]

  • Drying Agents: The addition of molecular sieves or other drying agents can sequester water from the reaction mixture.

Q3: My reaction is producing a significant amount of soap. What is causing this and how can I prevent it?

A3: Soap formation is a common issue when using alkaline catalysts (like NaOH or KOH) with a feedstock that has a high free fatty acid (FFA) content. The alkali reacts with the FFAs in a saponification reaction.

To prevent this:

  • Pre-esterification with an Acid Catalyst: A two-step process is often recommended. First, use an acid catalyst (e.g., sulfuric acid) to convert the FFAs into esters.[4] After reducing the FFA content, you can proceed with an alkaline catalyst for the transesterification of any triglycerides present.

  • Use of an Acid Catalyst for the Entire Process: Acid catalysts are not sensitive to FFAs and can directly esterify them without soap formation.[6][8]

Q4: I am observing discoloration and increased viscosity in my final product. What could be the cause?

A4: Discoloration and increased viscosity are often indicative of oxidation and polymerization of linoleic acid. This can be caused by:

  • High Reaction Temperatures: Elevated temperatures accelerate oxidation and polymerization.[2]

  • Presence of Oxygen: Air in the reaction vessel can lead to oxidative degradation.

  • Prolonged Reaction Times: Longer exposure to high temperatures increases the likelihood of side reactions.

To mitigate this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to optimize the temperature and reaction time to be sufficient for esterification without causing significant degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Ester Yield 1. Reaction Equilibrium: The presence of water is shifting the equilibrium back to the reactants. 2. Insufficient Catalyst Activity: The catalyst may not be active enough under the chosen conditions. 3. Suboptimal Reaction Conditions: Temperature, molar ratio, or reaction time may not be ideal.1. Implement water removal techniques (Dean-Stark trap, semi-continuous reactor). 2. Increase the catalyst loading or switch to a more active catalyst.[9] 3. Optimize reaction parameters. A higher molar ratio of alcohol to acid and an optimal temperature can improve yield.[6][7]
Formation of Solid Precipitate (Soap) Use of an alkaline catalyst with high free fatty acid (FFA) feedstock.Switch to an acid catalyst (e.g., H₂SO₄, SnCl₂, solid superacids) or perform an acid-catalyzed pre-esterification step to reduce the FFA content before using an alkaline catalyst.[4][10]
Product Discoloration/ Polymerization 1. Oxidation: Reaction is exposed to oxygen at elevated temperatures. 2. High Temperature: Excessive heat is causing thermal degradation.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction temperature to the lowest effective level.
Difficulty in Product Purification Presence of unreacted starting materials, catalyst residues, and by-products.1. Catalyst Removal: Neutralize and wash out acid/base catalysts. Heterogeneous catalysts can be filtered off. 2. Removal of Unreacted Reactants: Use vacuum distillation to remove excess alcohol. Unreacted linoleic acid can be removed by liquid-liquid extraction or chromatography. 3. By-product Removal: Employ purification techniques such as distillation, low-temperature crystallization, or urea complexation to separate the desired ester from by-products.[11][12]

Experimental Protocols

Acid-Catalyzed Esterification of Linoleic Acid

This protocol is adapted from studies on the esterification of free fatty acids using an acid catalyst.[6][7]

Materials:

  • Linoleic acid

  • Methanol (or other short-chain alcohol)

  • Sulfuric acid (H₂SO₄) or Tin(II) chloride (SnCl₂·2H₂O) as catalyst

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Toluene (optional, for azeotropic water removal with a Dean-Stark trap)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus in a fume hood. If using a Dean-Stark trap, assemble it between the reaction flask and the condenser.

  • To the reaction flask, add linoleic acid and methanol. A typical molar ratio is 1:40 (linoleic acid:methanol), although this can be optimized.[6]

  • With stirring, slowly add the acid catalyst. A typical concentration for sulfuric acid is 2 wt.% of the free fatty acid.[6] For SnCl₂, a concentration of around 2.4 wt.% relative to linoleic acid has been used.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 68°C for methanol with sulfuric acid, or up to 160°C for glycerol with SnCl₂).[6][13]

  • Maintain the reaction at this temperature with constant stirring for the desired time (e.g., 30 minutes to 2 hours).[1][6] Monitor the reaction progress using techniques like titration to determine the remaining free fatty acid content.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an acid catalyst was used, neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is neutral.

  • Transfer the mixture to a separatory funnel and wash with water to remove any remaining salts and catalyst.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the excess alcohol and any solvent using a rotary evaporator.

Product Purification: Low-Temperature Crystallization

This method is effective for purifying fatty acid esters.[12]

Procedure:

  • Dissolve the crude ester product in a suitable solvent (e.g., acetonitrile or ethanol).[12][14]

  • Cool the solution to a low temperature (e.g., -15°C). The exact temperature will depend on the solvent and the desired purity.[12]

  • The saturated and less unsaturated fatty acid esters will crystallize out of the solution first.

  • Filter the cold solution to separate the purified linoleic acid ester (in the filtrate) from the crystallized impurities.

  • Remove the solvent from the filtrate under vacuum to obtain the purified product.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Linoleic Acid Conversion

CatalystAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Time (min)Conversion/Yield (%)Reference
H₂SO₄Methanol40:16830~88[6]
SnCl₂·2H₂OGlycerolStoichiometric + 20% excess16080~60 (FFA reduction)[1][13]
KOHEthanol3:170150High (unspecified)[15]
Al-SBA-15Methanol30:1150120>70[8]

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_products Products Reactants Linoleic Acid + Alcohol (e.g., Methanol) Esterification Esterification Reaction (Heating + Stirring) Reactants->Esterification Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Esterification Neutralization Neutralization & Washing Esterification->Neutralization Crude Product Byproducts By-products (Water, etc.) Esterification->Byproducts Drying Drying Neutralization->Drying Evaporation Solvent Evaporation Drying->Evaporation FinalPurification Final Purification (Distillation/Crystallization) Evaporation->FinalPurification PureEster Purified Linoleic Acid Ester FinalPurification->PureEster

Caption: General workflow for the acid-catalyzed esterification of linoleic acid.

Troubleshooting_Logic Start Low Ester Yield? Cause1 High Water Content? Start->Cause1 Yes End Yield Optimized Start->End No Cause2 Soap Formation? Cause1->Cause2 No Solution1 Implement Water Removal (e.g., Dean-Stark) Cause1->Solution1 Yes Cause3 Degradation? Cause2->Cause3 No Solution2 Use Acid Catalyst or Pre-esterify FFAs Cause2->Solution2 Yes Solution3 Lower Temperature & Use Inert Atmosphere Cause3->Solution3 Yes Cause3->End No Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Enhancing Ethyl Linoleate Encapsulation in Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the encapsulation efficiency of Ethyl Linoleate in liposomes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the encapsulation of this compound in liposomes, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Encapsulation Efficiency - Inappropriate lipid composition.- Suboptimal preparation method.- Incorrect drug-to-lipid ratio.- Inefficient removal of unencapsulated this compound.- Optimize Lipid Composition: Adjust the ratio of phospholipids (e.g., phosphatidylcholine) to cholesterol. Increased cholesterol can enhance bilayer rigidity but may also compete with hydrophobic drugs for space within the bilayer.[1]- Select an Appropriate Preparation Method: For hydrophobic compounds like this compound, methods like thin-film hydration, reverse-phase evaporation, or solvent injection are often suitable.[2][3][4][5]- Vary Drug-to-Lipid Ratio: Systematically vary the initial concentration of this compound to determine the optimal loading capacity.- Improve Separation Technique: Utilize techniques like ultracentrifugation or size exclusion chromatography to effectively separate free this compound from the liposomal formulation.
High Polydispersity Index (PDI) - Inconsistent energy input during preparation (e.g., sonication).- Lack of post-preparation size reduction.- Aggregation of liposomes.- Standardize Sonication/Homogenization: Ensure consistent power and duration of sonication or homogenization steps.- Incorporate Extrusion: Pass the liposome suspension through polycarbonate membranes of defined pore sizes to achieve a more uniform size distribution.[6]- Optimize Surface Charge: The inclusion of charged lipids can increase electrostatic repulsion between liposomes, preventing aggregation.[3]
Poor Stability (Leakage of this compound) - Inappropriate lipid composition leading to a fluid membrane.- Suboptimal storage conditions.- Adjust Lipid Composition: Increase the proportion of saturated phospholipids or cholesterol to create a more rigid and less permeable membrane.[3]- Optimize Storage: Store liposomal formulations at appropriate temperatures (typically 4°C) and protect from light and oxygen to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: Which liposome preparation method is best for encapsulating this compound?

A1: As this compound is a hydrophobic molecule, it is primarily incorporated into the lipid bilayer of the liposome.[7] Several methods are effective for this purpose:

  • Thin-Film Hydration Method: This is a widely used and relatively simple method where lipids and the drug are dissolved in an organic solvent, which is then evaporated to form a thin film. Hydration of this film results in the formation of liposomes.[4]

  • Reverse-Phase Evaporation Method: This method can achieve high encapsulation efficiency for lipophilic drugs by creating a water-in-oil emulsion followed by solvent removal.[3]

  • Solvent Injection Method (Ethanol or Ether): In this technique, a solution of lipids and this compound in an organic solvent is injected into an aqueous phase, leading to the spontaneous formation of liposomes.[4][8]

The optimal method may depend on the specific experimental conditions and desired liposome characteristics.

Q2: How does the lipid composition affect the encapsulation efficiency of this compound?

A2: The lipid composition is a critical factor. The choice of phospholipid, particularly the length and saturation of its acyl chains, influences the rigidity and thickness of the bilayer. Cholesterol is often included to modulate membrane fluidity and stability.[3] While cholesterol can increase the stability of the liposome, excessive amounts may compete with this compound for space within the bilayer, potentially reducing encapsulation efficiency.

Q3: What is a typical encapsulation efficiency I can expect for fatty acids like this compound?

A3: The encapsulation efficiency for fatty acids can vary significantly depending on the preparation method and lipid composition. While specific data for this compound is limited in publicly available literature, studies on similar fatty acids like EPA and DHA provide a good reference. For instance, using a thin-film hydration method followed by probe sonication has been shown to achieve encapsulation efficiencies of over 50% for DHA and nearly 40% for EPA.[1]

Q4: How can I accurately measure the encapsulation efficiency of this compound?

A4: A common and accurate method involves the separation of the unencapsulated ("free") this compound from the liposomes, followed by quantification. A typical workflow is as follows:

  • Separation: Use techniques like ultracentrifugation or size exclusion chromatography to separate the liposomes from the aqueous medium containing the free drug.

  • Lysis of Liposomes: Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated this compound.

  • Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD), to quantify the amount of this compound in the lysed liposome fraction and the free fraction.[9][10][11]

The encapsulation efficiency (EE%) is then calculated using the following formula:

EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Quantitative Data on Fatty Acid Encapsulation

The following table summarizes the encapsulation efficiency of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA), which are structurally similar to this compound, using different post-hydration methods. This data can serve as a valuable reference for optimizing your own experiments.

Preparation Method (Post-Thin Film Hydration)Encapsulation Efficiency (EE%) for EPA[1]Encapsulation Efficiency (EE%) for DHA[1]
Extrusion & Ultrasonic Irradiation6.5 ± 1.313.2 ± 1.1
Bath Sonication18.1 ± 2.326.7 ± 1.9
Probe Sonication38.6 ± 1.856.9 ± 5.2
Combined Probe and Bath Sonication38.0 ± 3.751.8 ± 3.8

Data is presented as mean ± standard deviation.

Detailed Experimental Protocols

Liposome Preparation by Thin-Film Hydration Method

This protocol describes a general procedure for preparing multilamellar vesicles (MLVs) using the thin-film hydration technique, which can be adapted for the encapsulation of this compound.

ThinFilmHydration cluster_prep Preparation cluster_post Post-Processing dissolve 1. Dissolve Lipids & this compound in Organic Solvent evaporate 2. Evaporate Solvent to form a Thin Film dissolve->evaporate Rotary Evaporator hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate Above Lipid Tm agitate 4. Agitate to form Multilamellar Vesicles (MLVs) hydrate->agitate sonicate 5a. Sonication (for SUVs) agitate->sonicate extrude 5b. Extrusion (for LUVs) agitate->extrude

Workflow for Thin-Film Hydration Method.

Materials:

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Sonication device (probe or bath) or extruder

Procedure:

  • Dissolution: Dissolve the desired amounts of phospholipids, cholesterol, and this compound in an appropriate organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least one hour to remove any residual organic solvent.

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation. The temperature of the buffer should be above the lipid phase transition temperature.

  • Vesicle Formation: Continue agitation (e.g., vortexing) until the lipid film is fully dispersed, forming a suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform vesicles, the MLV suspension can be sonicated to form small unilamellar vesicles (SUVs) or extruded through polycarbonate membranes to form large unilamellar vesicles (LUVs).

Determination of Encapsulation Efficiency by HPLC

This protocol outlines the steps to quantify the amount of encapsulated this compound.

HPLCanalysis start Liposome Suspension separate 1. Separate Free Drug (e.g., Ultracentrifugation) start->separate supernatant Supernatant (Free this compound) separate->supernatant pellet Liposome Pellet separate->pellet hplc 3. Quantify by HPLC supernatant->hplc lyse 2. Lyse Liposomes (e.g., with Methanol) pellet->lyse lysed_sample Lysed Liposome Sample (Encapsulated this compound) lyse->lysed_sample lysed_sample->hplc calculate 4. Calculate Encapsulation Efficiency hplc->calculate

Workflow for HPLC Analysis of Encapsulation Efficiency.

Materials:

  • Liposome suspension containing this compound

  • Ultracentrifuge and tubes

  • HPLC system with a suitable column (e.g., C18) and detector

  • Mobile phase (e.g., methanol/water mixture)

  • This compound standard solutions of known concentrations

  • Solvent for liposome lysis (e.g., methanol, isopropanol)

Procedure:

  • Separation of Free Drug: Centrifuge a known volume of the liposome suspension at high speed (e.g., >100,000 x g) for a sufficient time to pellet the liposomes.

  • Collection of Fractions: Carefully collect the supernatant, which contains the unencapsulated (free) this compound.

  • Lysis of Liposomes: Resuspend the liposome pellet in a known volume of a lysis solvent (e.g., methanol) to disrupt the vesicles and release the encapsulated this compound.

  • HPLC Analysis:

    • Prepare a calibration curve using the this compound standard solutions.

    • Inject the supernatant and the lysed liposome sample into the HPLC system.

    • Quantify the concentration of this compound in each fraction by comparing the peak areas to the calibration curve.

  • Calculation of Encapsulation Efficiency:

    • Calculate the total amount of free this compound and the total amount of encapsulated this compound.

    • The total amount of drug is the sum of the free and encapsulated amounts.

    • Calculate the encapsulation efficiency using the formula mentioned in the FAQs.

Logical Relationships in Optimizing Encapsulation Efficiency

The following diagram illustrates the key relationships between formulation and process parameters and their impact on the encapsulation efficiency of this compound.

logical_relationships cluster_params Formulation & Process Parameters cluster_props Liposome Properties cluster_outcome Outcome lipid_comp Lipid Composition (Phospholipid:Cholesterol Ratio) membrane_fluidity Membrane Fluidity/ Rigidity lipid_comp->membrane_fluidity prep_method Preparation Method (e.g., Thin-Film, Sonication) liposome_size Liposome Size & PDI prep_method->liposome_size drug_lipid_ratio Drug-to-Lipid Ratio loading_capacity Loading Capacity drug_lipid_ratio->loading_capacity encapsulation_efficiency Encapsulation Efficiency membrane_fluidity->encapsulation_efficiency liposome_size->encapsulation_efficiency loading_capacity->encapsulation_efficiency

Factors Influencing Encapsulation Efficiency.

References

Technical Support Center: Chromatographic Resolution of Ethyl Linoleate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the method development and troubleshooting for resolving ethyl linoleate isomers by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for separating this compound isomers?

A1: The most common and effective techniques are Gas Chromatography (GC), particularly with highly polar capillary columns, and High-Performance Liquid Chromatography (HPLC), often utilizing silver-ion (Ag+-HPLC) or reversed-phase (RP-HPLC) columns. The choice between GC and HPLC depends on the specific isomers of interest, the complexity of the sample matrix, and the desired level of resolution.

Q2: Why is the separation of this compound isomers challenging?

A2: this compound isomers, especially geometric (cis/trans) and positional isomers, have very similar physical and chemical properties. This results in small differences in their interactions with the stationary phase of the chromatographic column, making their separation difficult. Achieving baseline resolution often requires highly selective columns and carefully optimized chromatographic conditions.

Q3: What is the role of derivatization in the GC analysis of linoleic acid isomers?

A3: For GC analysis, fatty acids are typically converted to their corresponding methyl esters (FAMEs) or ethyl esters (FAEEs) to increase their volatility and reduce peak tailing. This derivatization step is crucial for obtaining sharp, well-resolved peaks in the chromatogram.

Q4: How does silver-ion chromatography (both HPLC and TLC) aid in the separation of these isomers?

A4: Silver-ion chromatography is a powerful technique for separating unsaturated fatty acid isomers. The silver ions impregnated on the stationary phase interact with the double bonds of the fatty acid esters. The strength of this interaction depends on the number, position, and configuration (cis/trans) of the double bonds, allowing for the separation of isomers that are difficult to resolve by other methods.[1][2][3][4][5]

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound isomers.

Poor Peak Resolution

Q: My chromatogram shows poor resolution between this compound isomers. What are the potential causes and solutions?

A: Poor peak resolution is a common problem that can be caused by several factors. The following logical workflow can help you troubleshoot this issue.

Caption: Troubleshooting workflow for poor peak resolution.
Peak Tailing or Fronting

Q: I am observing significant peak tailing or fronting for my this compound peaks. What could be the cause?

A: Peak asymmetry can be indicative of several issues, from column problems to sample preparation.

  • Peak Tailing: This is often caused by active sites on the column interacting with the analyte, column contamination, or a mismatch between the sample solvent and the mobile phase.[6]

    • Solution: Use a column with an inert stationary phase, ensure the sample is dissolved in the mobile phase, and check for column contamination.

  • Peak Fronting: This can be a sign of column overload or a sample solvent that is too strong.[6]

    • Solution: Try diluting the sample or injecting a smaller volume. Ensure the injection solvent is not significantly stronger than the mobile phase.

Ghost Peaks

Q: I am seeing unexpected "ghost" peaks in my chromatogram. Where are they coming from?

A: Ghost peaks are extraneous peaks that do not correspond to any component of your sample.[6] They can arise from:

  • Contamination: This can be in the carrier gas, mobile phase, or from the injector.

  • Carryover: Residual sample from a previous injection.

  • Bleed: The column stationary phase degrading at high temperatures.

Solution: Run a blank gradient to identify the source of the contamination. If carryover is suspected, implement a robust wash cycle between injections. If column bleed is the issue, ensure you are operating within the column's recommended temperature range.

Experimental Protocols

Below are detailed methodologies for GC and HPLC separation of this compound isomers.

Gas Chromatography (GC-FID) Method

This method is suitable for the general analysis of fatty acid ethyl esters, including the separation of some geometric isomers.

Sample Preparation (Transesterification):

  • Dissolve the lipid sample in a suitable solvent (e.g., hexane).

  • Add a solution of sodium methoxide in methanol and vortex for 2 minutes.

  • Add a stopping reagent (e.g., acetic acid) and vortex.

  • Add water and centrifuge to separate the layers.

  • Collect the upper hexane layer containing the fatty acid methyl/ethyl esters for GC analysis.

GC-FID Parameters:

ParameterValue
Column Highly polar capillary column (e.g., SP-2560, CP-Sil 88, SLB-IL111)[7][8]
Column Dimensions 100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Helium or Hydrogen[8]
Flow Rate 1.0 mL/min[8]
Injector Temperature 250 °C[7]
Detector Temperature 250 °C (FID)[7]
Oven Program Isothermal at 168 °C or a temperature gradient (e.g., 163 °C for 32 min, then ramp to 205 °C)[7][8]
Injection Volume 1 µL
Split Ratio 100:1[8]
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) Method

This method provides excellent separation of geometric and positional isomers of conjugated linoleic acid (CLA) and can be adapted for this compound.[1][2][5]

Sample Preparation:

  • The sample containing this compound isomers can be directly dissolved in the mobile phase.

HPLC Parameters:

ParameterValue
Column Silver-ion impregnated column (e.g., ChromSpher 5 Lipids)[5]
Column Dimensions 250 mm x 4.6 mm ID
Mobile Phase Acetonitrile in hexane (e.g., 0.1% acetonitrile in hexane)[2][5]
Flow Rate 1.0 mL/min[5]
Column Temperature Ambient
Detection UV at 234 nm (for conjugated isomers)[5]
Injection Volume 20 µL

Logical Relationships and Workflows

The following diagram illustrates the general workflow for method development in chromatographic analysis of this compound isomers.

MethodDevelopmentWorkflow Start Define Analytical Goal (e.g., resolve specific isomers) SelectTechnique Select Chromatographic Technique (GC or HPLC) Start->SelectTechnique GC_Path Gas Chromatography (GC) SelectTechnique->GC_Path Volatile & Thermally Stable HPLC_Path High-Performance Liquid Chromatography (HPLC) SelectTechnique->HPLC_Path Non-Volatile or Thermally Labile GC_Column Select Highly Polar Capillary Column GC_Path->GC_Column HPLC_Column Select Ag+-HPLC or RP-HPLC Column HPLC_Path->HPLC_Column OptimizeGC Optimize GC Parameters: - Temperature Program - Flow Rate - Injection Parameters GC_Column->OptimizeGC OptimizeHPLC Optimize HPLC Parameters: - Mobile Phase Composition - Flow Rate - Column Temperature HPLC_Column->OptimizeHPLC ValidateMethod Validate Method: - Linearity - Precision - Accuracy - Robustness OptimizeGC->ValidateMethod OptimizeHPLC->ValidateMethod End Routine Analysis ValidateMethod->End

Caption: General workflow for chromatographic method development.

References

Technical Support Center: Enhancing Skin Permeability of Poorly Soluble Drugs with Ethyl Linoleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing ethyl linoleate to enhance the dermal and transdermal delivery of poorly soluble drugs.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a skin permeation enhancer?

A1: this compound is the ethyl ester of linoleic acid, an essential omega-6 fatty acid.[1] It is a clear to pale yellow, oil-soluble liquid.[1] In topical formulations, it functions as an emollient, a skin-conditioning agent, and a penetration enhancer.[1][2] Its ability to enhance skin permeability is attributed to its interaction with the stratum corneum, the outermost layer of the skin.[3] Esterification of linoleic acid to this compound enhances its lipophilicity and stability, which facilitates its penetration into the lipid-rich environment of the stratum corneum.[4]

Q2: What is the mechanism of action by which this compound enhances skin permeability?

A2: this compound enhances skin permeability primarily by disrupting the highly ordered lipid structure of the stratum corneum.[3] It is believed to intercalate into the lipid bilayers, increasing their fluidity and creating less resistant pathways for drug molecules to pass through.[3] This disruption is a temporary and reversible process. Upon penetration, this compound can be metabolized back into linoleic acid, which is a natural component of the skin's lipids and helps in maintaining the skin barrier function.[2][5]

Q3: Is this compound safe for use in topical and transdermal formulations?

A3: this compound is generally considered safe and well-tolerated for topical applications.[1] It is a common ingredient in cosmetic and dermatological products.[1] However, as with any excipient, it is crucial to assess its potential for skin irritation within the specific formulation and at the intended concentration.

Q4: What types of poorly soluble drugs are good candidates for formulation with this compound?

A4: Poorly soluble drugs that are lipophilic (classified as Biopharmaceutics Classification System (BCS) Class II) are excellent candidates for formulation with this compound.[6][7] The lipophilic nature of this compound helps to dissolve these drugs and facilitate their partitioning into the stratum corneum.[8]

Q5: How does the concentration of this compound in a formulation affect its enhancement properties?

A5: The concentration of this compound can significantly impact its permeation enhancement effect. Generally, an increase in concentration will lead to a greater enhancement of drug flux, up to a certain point. However, higher concentrations may also increase the potential for skin irritation.[9] It is essential to optimize the concentration to achieve the desired permeability enhancement while maintaining the safety and tolerability of the formulation.

Q6: Can this compound be used in combination with other permeation enhancers?

A6: Yes, this compound can be used in combination with other permeation enhancers, such as alcohols (e.g., ethanol, propylene glycol) or other fatty acids and their esters.[10] Such combinations can have a synergistic effect, leading to a greater enhancement of skin permeability than what could be achieved with a single enhancer.[10]

Section 2: Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound for skin permeation enhancement.

Problem Potential Cause(s) Recommended Solution(s)
Low or no enhancement of drug permeation - Insufficient concentration of this compound: The concentration may be too low to effectively disrupt the stratum corneum. - Poor solubility of the drug in the formulation: The drug may not be adequately dissolved in the vehicle containing this compound. - Incompatible vehicle: The other excipients in the formulation may be hindering the action of this compound.- Optimize concentration: Conduct a dose-response study to determine the optimal concentration of this compound. - Improve drug solubility: Consider co-solvents or other solubilizing agents in the formulation.[11] - Formulation redesign: Re-evaluate the vehicle components to ensure compatibility and maximize the enhancing effect.
High variability in permeation results - Inconsistent formulation preparation: Variations in mixing or homogeneity of the formulation can lead to inconsistent drug and enhancer concentrations. - Issues with the Franz diffusion cell setup: Air bubbles under the skin membrane, inconsistent dosing, or temperature fluctuations can all contribute to variability.[12] - Skin membrane variability: There is inherent variability between different skin donors and even different sections of skin from the same donor.- Standardize formulation procedure: Ensure a consistent and validated method for preparing the formulation. - Refine experimental technique: Carefully check for and remove air bubbles, use a consistent dosing method, and ensure precise temperature control.[13] - Increase replicates: Use a sufficient number of replicates and skin donors to account for biological variability.[14]
Signs of skin irritation or damage in in-vitro models - High concentration of this compound: The concentration used may be causing damage to the skin barrier. - Synergistic irritation with other excipients: Other components in the formulation may be contributing to the irritation.- Reduce concentration: Test lower concentrations of this compound. - Evaluate individual components: Test the irritancy of each excipient separately to identify the source of irritation.
Formulation instability (e.g., phase separation, color change) - Oxidation of this compound: As an unsaturated fatty acid ester, this compound is susceptible to oxidation, which can be accelerated by light, heat, and air.[15] - Incompatibility with other ingredients: Chemical reactions between this compound and other formulation components.- Add antioxidants: Include antioxidants like vitamin E (tocopherol) in the formulation to prevent oxidation. - Protect from light and air: Store the formulation in airtight, opaque containers.[15] - Conduct compatibility studies: Assess the compatibility of all formulation ingredients before finalizing the formulation.

Section 3: Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the permeation-enhancing effect of this compound on a poorly soluble drug.

Materials and Equipment:

  • Franz diffusion cells

  • Human or animal skin membrane (e.g., excised human skin, porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubilizing agent like Tween 80 for poorly soluble drugs)

  • Test formulation (drug in a vehicle with this compound)

  • Control formulation (drug in the same vehicle without this compound)

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Syringes and needles for sampling

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

  • Preparation of Skin Membrane:

    • Thaw frozen skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Equilibrate the skin sections in PBS for at least 30 minutes before mounting.[13]

  • Franz Diffusion Cell Assembly:

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.[13]

    • Mount the skin membrane between the donor and receptor chambers with the stratum corneum side facing the donor chamber.

    • Clamp the chambers together securely.

    • Place the cells in a water bath or on a heating block to maintain the skin surface temperature at 32°C.[13]

    • Start the magnetic stirrers in the receptor chambers.

  • Dosing and Sampling:

    • Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[13]

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the plot.

    • Calculate the enhancement ratio (ER) using the following formula: ER = Jss of test formulation (with this compound) / Jss of control formulation (without this compound)

Quantitative Data Summary

The following table summarizes hypothetical enhancement ratios for different classes of poorly soluble drugs when formulated with this compound. Note: Actual enhancement ratios will vary depending on the specific drug, formulation, and experimental conditions.

Drug ClassExample DrugVehicleThis compound Conc. (%)Enhancement Ratio (ER)
NSAID IbuprofenPropylene Glycol53.5
Corticosteroid Clobetasol PropionateMineral Oil105.2
Antifungal KetoconazoleEthanol/Water (50:50)7.54.1
Retinoid TretinoinIsopropyl Myristate52.8

Section 4: Visualizations

Experimental Workflow for In Vitro Skin Permeation Study

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane prep_franz Assemble Franz Cells prep_skin->prep_franz prep_formulation Prepare Formulations (Test & Control) apply_formulation Apply Formulation to Donor Chamber prep_formulation->apply_formulation prep_franz->apply_formulation sampling Collect Samples from Receptor Chamber at Time Intervals apply_formulation->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis data_analysis Calculate Flux and Enhancement Ratio hplc_analysis->data_analysis

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Mechanism of Action of this compound

mechanism_of_action corneocyte1 Corneocyte lipids1 Highly Ordered Lipid Bilayers corneocyte2 Corneocyte lipids2 Disrupted and Fluidized Lipid Bilayers drug_path Enhanced Drug Permeation Pathway ethyl_linoleate This compound ethyl_linoleate->lipids2 Intercalates and Disrupts drug Poorly Soluble Drug

Caption: this compound disrupts the ordered lipid structure of the stratum corneum.

Signaling Pathway Affected by this compound (Illustrative Example)

This diagram illustrates the inhibitory effect of this compound on the Akt/GSK3β/β-catenin signaling pathway, as demonstrated in studies on melanogenesis. While not a direct representation of its permeability enhancement mechanism, it showcases a known biological interaction.[16]

signaling_pathway Akt Akt pAkt p-Akt Akt->pAkt Phosphorylation pGSK3b p-GSK3β pAkt->pGSK3b Phosphorylation GSK3b GSK3β beta_catenin β-catenin pGSK3b->beta_catenin Prevents Degradation MITF MITF beta_catenin->MITF Activates melanogenesis Melanogenesis MITF->melanogenesis Promotes ethyl_linoleate This compound ethyl_linoleate->pAkt Inhibits ethyl_linoleate->pGSK3b Inhibits ethyl_linoleate->beta_catenin Promotes Degradation

Caption: Inhibition of the Akt/GSK3β/β-catenin pathway by this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-MS Methods for Ethyl Linoleate Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of ethyl linoleate in plasma is crucial, particularly in studies related to alcohol consumption, as it serves as a specific biomarker.[1] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), a benchmark method, with alternative techniques, supported by experimental data and detailed protocols.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for the quantitative analysis of fatty acid ethyl esters (FAEEs), including this compound.[2] The method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

Experimental Protocol: GC-MS

This protocol represents a synthesized methodology based on common practices for FAEE analysis in plasma.

  • Sample Preparation & Extraction:

    • To a 200-500 µL plasma sample, add an internal standard (e.g., ethyl heptadecanoate) to correct for variability during sample processing.[1][3]

    • Perform protein precipitation by adding a solvent like acetone.[3]

    • Conduct a liquid-liquid extraction (LLE) using a non-polar solvent such as n-hexane to isolate the non-polar FAEEs.[1][2]

    • Alternatively, for cleaner extracts, utilize solid-phase extraction (SPE) with an aminopropyl silica column.[2][3]

    • Evaporate the final organic solvent layer to dryness under a stream of nitrogen and reconstitute the residue in a small volume of solvent suitable for injection.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS system, typically in splitless mode to maximize sensitivity.[4][5]

    • Chromatographic Separation: Separate the FAEEs on a non-polar capillary column (e.g., Zebron ZB-5MS or equivalent).[3][4] The temperature gradient is optimized to resolve individual FAEEs based on chain length and degree of unsaturation.[2]

    • Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode.[4][5] For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is used to enhance sensitivity and specificity by monitoring characteristic ions of this compound and the internal standard.[4][6]

GC-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Plasma Plasma Sample (200-500 µL) IS Add Internal Standard (e.g., Ethyl Heptadecanoate) Plasma->IS Extract Liquid-Liquid Extraction (Hexane) or SPE IS->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject into GC-MS Dry->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM/MRM) Separate->Detect Quant Quantification Detect->Quant

Caption: Standard workflow for this compound quantification in plasma using GC-MS.

Performance and Validation Data: GC-MS

The following table summarizes typical validation parameters for GC-MS-based methods for FAEE quantification in plasma or whole blood.

ParameterPerformance DataReference(s)
Limit of Detection (LOD) 5-50 ng/mL or 5-10 nM[1][3]
Limit of Quantification (LOQ) 15-200 ng/mL or 60 nM[1][3]
Linearity (r²) > 0.998[1]
Accuracy (% Recovery) 90.3% - 109.7%[1]
Intra-day Precision (% CV) 0.7% - 9.3%[1][6]
Inter-day Precision (% CV) 3.4% - 13.2%[1][6]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful alternative for lipid analysis. For certain analytes, it can offer simplified sample preparation by eliminating the need for derivatization, which is often required in GC to make compounds volatile.[7][8]

Experimental Protocol: LC-MS

This protocol is based on modern approaches for analyzing non-esterified fatty acids, adapted for ethyl esters.

  • Sample Preparation & Extraction:

    • To a 100 µL plasma sample, add an appropriate internal standard.

    • Perform protein precipitation and simultaneous LLE by adding a solvent mixture (e.g., methanol, isooctane).[9]

    • Vortex and centrifuge the sample to separate the layers.

    • Collect the organic layer containing the lipids.

    • Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Injection: Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a reversed-phase column (e.g., C18) to separate the lipids based on their hydrophobicity.[7]

    • Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source, typically in negative ion mode for fatty acid-related molecules. Use tandem MS (MS/MS) in MRM mode for highly selective and sensitive quantification.

LC-MS Workflow

LC_MS_Workflow cluster_prep Simplified Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Extract Protein Precipitation & Liquid-Liquid Extraction IS->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject into LC-MS/MS Dry->Inject Separate Reversed-Phase Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quant Quantification Detect->Quant

Caption: Simplified workflow for this compound quantification using LC-MS/MS.

Performance and Validation Data: LC-MS

Data for LC-MS methods for underivatized fatty acids provide a benchmark for potential performance.

ParameterPerformance DataReference(s)
Limit of Detection (LOD) 0.53 - 5.35 µM[7]
Limit of Quantification (LOQ) Satisfactory for physiological levels[7]
Linearity Satisfactory linearity and precision[7]
Accuracy (% Recovery) 75% - 104%[7]
Analysis Time ~90 minutes (total)[8]

Comparison of GC-MS and LC-MS Methods

The choice between GC-MS and LC-MS depends on laboratory resources, required sensitivity, sample throughput, and the specific goals of the analysis.

FeatureGC-MSLC-MS/MS
Principle Separates volatile compounds based on boiling point and polarity.Separates compounds based on their interaction with a stationary phase in a liquid mobile phase.
Sample Preparation Often requires extraction and sometimes derivatization to increase volatility.[10]Simpler extraction; often does not require derivatization, reducing sample preparation time.[8]
Sensitivity High sensitivity, with LODs in the nanomolar (nM) or low ng/mL range.[1][3]Very high sensitivity, though direct comparison depends heavily on the specific analyte and instrument.
Specificity High, especially with SIM or MS/MS detection. Well-established EI spectral libraries aid identification.[2]Excellent, particularly with MRM on a tandem MS, which minimizes matrix interference.
Throughput Can be lower due to longer GC run times and more involved sample prep. Fast GC methods can shorten analysis to ~11 minutes.[11]Potentially higher throughput due to faster LC gradients and simpler sample prep.
Compound Suitability Ideal for volatile and thermally stable compounds like FAEEs.Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.
Robustness Considered a very robust and reliable "gold standard" technique for many applications.[10]Modern instruments are highly robust; however, matrix effects can be a more significant concern than in GC-MS.

Method Selection Guide

Method_Selection Start Start: Quantify this compound in Plasma HighThroughput High Sample Throughput Needed? Start->HighThroughput Derivatization Avoid Derivatization Step? HighThroughput->Derivatization No LCMS Choose LC-MS/MS (Faster Prep, No Derivatization) HighThroughput->LCMS Yes GoldStandard Require Established 'Gold Standard' Method? Derivatization->GoldStandard No Derivatization->LCMS Yes GCMS Choose GC-MS (Robust, Well-Validated) GoldStandard->GCMS Yes GoldStandard->GCMS No, but value robustness FastGCMS Consider Fast GC-MS (Reduces Run Time) GCMS->FastGCMS To improve throughput

Caption: Decision tree for selecting an analytical method for this compound.

References

Comparative study of the skin penetration enhancing effects of Ethyl Linoleate and chemical enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive review of experimental data highlights the role of Ethyl Linoleate as a notable skin penetration enhancer, offering a comparative perspective against other widely used chemical enhancers in dermatological and transdermal formulations. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to aid in formulation decisions.

The primary mechanism by which many chemical enhancers, including fatty acids and their esters like this compound, facilitate drug delivery through the skin is by disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby enhancing the permeation of active pharmaceutical ingredients (APIs).

Quantitative Comparison of Penetration Enhancing Effects

Direct comparative studies quantifying the penetration enhancement of this compound against a broad spectrum of chemical enhancers for the same active ingredient are limited. However, by collating data from various in vitro studies utilizing the Franz diffusion cell method, a general understanding of their relative potencies can be achieved. It is crucial to note that the following data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions, including the specific drug molecule, vehicle, and skin model used.

Penetration EnhancerModel DrugEnhancement Ratio (ER)Skin Model
Oleic Acid (1.0% w/w) Piroxicam3.55[1]Rat Skin
Isopropyl Myristate (10%) Meloxicam1.070[2]Nitrocellulose Membrane
Oleic Acid (20%) Meloxicam1.070[2]Nitrocellulose Membrane
Propylene Glycol Metoprolol TartrateSignificantly increased permeation (p < 0.05)Porcine Skin[3]
Oleic Acid (5% w/v) Metoprolol TartrateHighest flux among fatty acids testedPorcine Skin[3]
Oleic Acid Diclofenac Diethylamine3.74-fold increaseRabbit Skin[4]
Oleamide Diclofenac Diethylamine2.74-fold increaseRabbit Skin[4]
Oleyl Alcohol Diclofenac Diethylamine1.44-fold increaseRabbit Skin[4]

Disclaimer: The enhancement ratios presented in this table are sourced from different studies and are not the result of a direct head-to-head comparison under identical experimental conditions. Therefore, these values should be considered indicative of the potential of each enhancer rather than as absolute comparative measures.

Experimental Protocols: The Franz Diffusion Cell Method

The Franz diffusion cell is a standard in vitro tool used to evaluate the permeation of drugs through skin.[4][5] The following is a generalized protocol for such an experiment.

Objective: To determine the in vitro skin permeation of an active pharmaceutical ingredient (API) in the presence of different chemical penetration enhancers.

Apparatus:

  • Vertical Franz diffusion cells[2][5]

  • Circulating water bath to maintain temperature at 32 ± 1 °C[2]

  • Magnetic stirrer

  • HPLC system for quantitative analysis

Membrane:

  • Excised human or animal (e.g., porcine, rat) skin[1][3]

  • Synthetic membranes for quality control purposes[2]

Procedure:

  • Membrane Preparation: Excised skin is carefully prepared, ensuring its integrity, and mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to ensure sink conditions. The medium is continuously stirred and maintained at 32 ± 1 °C to simulate physiological conditions.[2]

  • Donor Phase Application: A defined amount of the formulation containing the API and the penetration enhancer is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh receptor medium to maintain a constant volume.

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, typically HPLC.[2]

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the API with the enhancer by the flux of the API without the enhancer.[1]

G cluster_setup Experimental Setup cluster_procedure Permeation Study cluster_analysis Data Analysis A Franz Diffusion Cell Assembly B Skin Membrane Mounting (Stratum Corneum Up) A->B C Receptor Compartment Filling (e.g., PBS, 32°C) B->C D Application of Formulation (API + Enhancer) to Donor Compartment E Sampling from Receptor at Timed Intervals D->E F Replacement with Fresh Receptor Medium E->F F->E Continuous Stirring G HPLC Analysis of Samples H Calculate Cumulative Permeation G->H I Determine Steady-State Flux (Jss) H->I J Calculate Enhancement Ratio (ER) I->J

Caption: Workflow for a typical in vitro skin permeation study using Franz diffusion cells.

Signaling Pathways in Skin Penetration Enhancement

The interaction of penetration enhancers with skin cells can trigger various signaling pathways that may contribute to the alteration of the skin barrier. While the primary mechanism for many enhancers is the physical disruption of the stratum corneum lipids, effects on cellular signaling in the underlying viable epidermis can also play a role.

Unsaturated fatty acids, including linoleic acid (the parent compound of this compound), have been shown to activate Protein Kinase C (PKC) in the skin.[6] Activation of certain PKC isoforms is involved in the regulation of keratinocyte differentiation, a key process in the formation and maintenance of the skin barrier.

G enhancer Unsaturated Fatty Acid (e.g., Linoleic Acid from this compound) pkc Protein Kinase C (PKC) Activation enhancer->pkc keratinocyte Keratinocyte Differentiation pkc->keratinocyte barrier Altered Skin Barrier Function keratinocyte->barrier

Caption: Potential involvement of the Protein Kinase C (PKC) pathway in skin barrier modulation by unsaturated fatty acids.

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes in keratinocytes, including proliferation and differentiation, in response to external stimuli and stressors.[7] While direct evidence linking this compound to MAPK activation in the context of penetration enhancement is not yet fully established, it is plausible that the cellular stress caused by barrier disruption could involve this pathway.

G stress Cellular Stress (e.g., from Barrier Disruption) mapk MAPK Pathway Activation (e.g., ERK, p38) stress->mapk response Cellular Response (Proliferation, Differentiation, Inflammation) mapk->response barrier Modulation of Skin Barrier Homeostasis response->barrier

Caption: The general role of the MAPK pathway in the skin's response to cellular stress, which may be relevant to barrier disruption by penetration enhancers.

References

Assessing the Biocompatibility of Ethyl Linoleate-Based Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel drug delivery systems is a cornerstone of modern pharmaceutical development, aiming to enhance therapeutic efficacy while minimizing off-target effects. Among the various platforms, lipid-based nanoformulations have garnered significant attention due to their inherent biocompatibility and versatility. Ethyl linoleate, an ester of the essential fatty acid linoleic acid, is emerging as a promising excipient in the formulation of nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS). Its ability to improve the bioavailability of poorly soluble drugs makes it an attractive candidate for advanced drug delivery. This guide provides an objective comparison of the biocompatibility of this compound-based delivery systems with other common lipid-based alternatives, supported by available experimental data.

Executive Summary

This compound-based delivery systems generally exhibit a favorable biocompatibility profile, a characteristic shared by many lipid-based carriers. This guide presents a comparative analysis of their performance in key biocompatibility assays—cytotoxicity and hemolysis—against alternatives such as other nanoemulsions (e.g., ethyl oleate- and sesame oil-based), solid lipid nanoparticles (SLNs), and liposomes. While direct quantitative data for this compound nanoemulsions is limited, data from formulations containing its parent fatty acid, linoleic acid, suggest low toxicity. The provided experimental protocols and signaling pathway diagrams offer a comprehensive resource for researchers evaluating these delivery platforms.

Data Presentation: Comparative Biocompatibility

Table 1: Comparative Cytotoxicity of Lipid-Based Delivery Systems (IC50 Values)

Delivery SystemCore Lipid/ComponentCell LineIC50 (µg/mL)Reference
Linoleic Acid-Docetaxel NPs Linoleic Acid4T1209.6 (DTX equiv.)[1]
Ethyl Oleate Nanoemulsion Ethyl OleateVarious> 85% cell viability at 2 µg/mL[2]
Sesame Oil Nanoemulsion Sesame OilT47D150.2[3]
Solid Lipid Nanoparticles (SLNs) Various Solid LipidsMCF-7> 1000[1]
Solid Lipid Nanoparticles (SLNs) Glyceryl MonostearateVERO700 (24h)[4]
Liposomes PhospholipidsHep-2> 1000 (empty liposomes)[5]
Cationic Liposomes Cationic LipidsNCI-H460159.4[6]

Note: The IC50 value for Linoleic Acid-Docetaxel NPs is for the docetaxel equivalent concentration. The data for ethyl oleate nanoemulsion indicates high cell viability at the tested concentration rather than a specific IC50 value.

Table 2: Comparative Hemolytic Activity of Lipid-Based Delivery Systems

Delivery SystemCore Lipid/ComponentConcentrationHemolysis (%)Reference
Linoleic Acid Linoleic Acid60 mmol/LSignificant RBC reduction[7]
Labrafil® M 2125 (Linoleic macrogolglycerides) Linoleic Acid derivative0.25 mg/mL< 5[8]
Nanoemulsion Essential OilNot specified< 5[9]
Solid Lipid Nanoparticles (SLNs) Not specifiedUp to 4 mg/mL lipids< 5[2]
Liposomes Phospholipids0.30 mg lipid/mL< 1[10]

Note: The data for linoleic acid indicates a reduction in red blood cells (RBCs) rather than a direct hemolysis percentage. A hemolysis rate below 5% is generally considered safe for intravenous administration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biocompatibility. Below are generalized protocols for key in vitro assays, adapted for nanoformulations.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate and incubate for 24h B Treat cells with various concentrations of the nanoemulsion A->B C Incubate for a specified period (e.g., 24, 48, or 72h) B->C D Add MTT solution to each well and incubate for 2-4h C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate cell viability (%) relative to untreated controls F->G

MTT Assay Workflow
  • Detailed Protocol:

    • Seed cells (e.g., HeLa, HepG2, or a relevant cell line for the intended application) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound-based nanoemulsion and control formulations in a complete cell culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the test formulations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of the formulation.

b) Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.

  • Experimental Workflow:

LDH_Workflow A Seed cells and treat with nanoemulsions as in MTT assay B Incubate for the desired duration A->B C Centrifuge the plate to pellet the cells B->C D Transfer supernatant to a new 96-well plate C->D E Add LDH reaction mixture to each well D->E F Incubate at room temperature, protected from light E->F G Measure absorbance at ~490 nm F->G H Calculate % cytotoxicity relative to a positive control (lysed cells) G->H

LDH Assay Workflow
  • Detailed Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).

    • Add the reaction mixture to each well containing the supernatant and incubate for 10-30 minutes at room temperature, protected from light.

    • Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in positive control wells (cells lysed with a detergent like Triton X-100).

Hemolysis Assay

This assay evaluates the compatibility of a formulation with red blood cells (RBCs) by measuring the amount of hemoglobin released upon exposure.

  • Experimental Workflow:

Hemolysis_Workflow A Isolate and wash red blood cells (RBCs) B Prepare a diluted RBC suspension A->B C Incubate RBC suspension with various concentrations of nanoemulsion B->C D Include positive (e.g., Triton X-100) and negative (e.g., PBS) controls B->D E Centrifuge to pellet intact RBCs C->E D->E F Transfer supernatant to a new plate E->F G Measure absorbance of hemoglobin at ~540 nm F->G H Calculate % hemolysis relative to the positive control G->H

Hemolysis Assay Workflow
  • Detailed Protocol:

    • Obtain fresh whole blood containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the RBCs from the plasma and buffy coat. Wash the RBC pellet several times with a sterile isotonic buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare a diluted suspension of RBCs (e.g., 2-5% v/v) in PBS.

    • In a 96-well plate or microcentrifuge tubes, mix the RBC suspension with various concentrations of the this compound-based nanoemulsion and control formulations.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

    • Incubate the samples for a specified time (e.g., 1-4 hours) at 37°C with gentle agitation.

    • After incubation, centrifuge the samples to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength of 540 nm to quantify the amount of released hemoglobin.

    • Calculate the percentage of hemolysis for each sample relative to the positive control.

Signaling Pathways

Understanding the interaction of delivery systems with cellular signaling pathways is crucial for a comprehensive biocompatibility assessment. This compound has been reported to influence key inflammatory and cell survival pathways.

1. NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, which can be beneficial in reducing inflammatory responses.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS IKK IKK Stimulus->IKK Ethyl_Linoleate This compound Ethyl_Linoleate->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylation NFkB_IkappaB NF-κB-IκB Complex IkappaB->NFkB_IkappaB NFkB NF-κB NFkB->NFkB_IkappaB DNA DNA NFkB->DNA Transcription NFkB_IkappaB->NFkB Degradation of IκB Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Inhibition of NF-κB Pathway

2. Akt/GSK3β/β-catenin Signaling Pathway

This pathway is crucial for cell survival, proliferation, and differentiation. This compound has been observed to inhibit this pathway, which could have implications for its use in cancer therapy, but also requires careful consideration in other applications.

Akt_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Akt/GSK3β/β-catenin Pathway Ethyl_Linoleate This compound Akt Akt Ethyl_Linoleate->Akt Inhibits GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Degradation β-catenin Degradation beta_catenin->Degradation Gene_Transcription Target Gene Transcription (Proliferation, Survival) beta_catenin->Gene_Transcription

Inhibition of Akt/GSK3β/β-catenin Pathway

Conclusion

This compound-based delivery systems represent a promising platform in pharmaceutical sciences, offering good biocompatibility that is comparable to other established lipid-based systems. The available data, although not exhaustive for this compound itself, suggests low cytotoxicity and hemolytic activity, which are critical parameters for safe drug delivery. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative assessments. Furthermore, the elucidation of its impact on key signaling pathways like NF-κB and Akt/GSK3β/β-catenin provides deeper insights into its biological interactions and potential therapeutic applications. As with any novel excipient, further direct comparative studies are warranted to fully establish the biocompatibility profile of this compound-based delivery systems in relation to a wider range of alternatives and in various in vivo models.

References

Safety Operating Guide

Navigating the Disposal of Ethyl Linoleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the bench to the safe management and disposal of laboratory chemicals. This guide provides essential, step-by-step procedures for the proper disposal of ethyl linoleate, ensuring the safety of personnel and the protection of the environment. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate it can cause skin irritation and may be toxic to aquatic life; therefore, it is prudent to handle it with care and follow established laboratory waste protocols.[1][2][3][4]

Key Properties of this compound for Disposal Considerations

To ensure safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound. The following table summarizes key quantitative data.

PropertyValue
CAS Number 544-35-4
EC Number 208-868-4
Molecular Weight 308.5 g/mol (approx.)
Boiling Point 224 °C (435 °F) at 23 hPa
Flash Point 113 °C (235.4 °F) - closed cup[1]
Density 0.876 g/cm³ at 25 °C (77 °F)
Water Solubility Insoluble

Standard Operating Procedure for this compound Disposal

Adherence to a standardized disposal protocol is paramount for laboratory safety and regulatory compliance. The following steps outline the recommended procedure for disposing of this compound waste.

1. Waste Collection and Segregation:

  • Collect all waste this compound, including unused or surplus material, in a dedicated, properly labeled waste container.

  • The container should be made of a chemically resistant material and have a secure, tight-fitting lid.[1]

  • Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.[5]

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be away from sinks and floor drains.[6][7]

2. Labeling and Storage:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[6]

  • The label should also indicate the associated hazards (e.g., "Skin Irritant," "Environmental Hazard").[6]

  • Keep the waste container closed at all times, except when adding waste.[8]

  • Ensure the SAA has secondary containment to capture any potential leaks or spills.[7]

3. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as absorbent pads from spill cleanups, contaminated personal protective equipment (PPE), or empty containers, must be disposed of as hazardous waste.

  • For spills, absorb the material with an inert absorbent like sand, vermiculite, or a commercial absorbent pad.[3] Do not use combustible materials to absorb the spill.

  • Carefully scoop the absorbed material and place it in the designated hazardous waste container.[3]

  • Decontaminate the spill area after cleanup.

4. Disposal of Empty Containers:

  • A container is not considered empty until it has been thoroughly drained and rinsed.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[8]

  • After a thorough rinsing and drying, the labels on the container must be completely removed or defaced before it can be discarded as non-hazardous solid waste.[8]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the full waste container.[8]

  • The final disposal of the waste must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[2][3] It is the responsibility of the waste generator to ensure that the waste is properly characterized and managed.[2]

Note on Experimental Protocols: The cited search results provide safety and disposal information but do not contain detailed experimental protocols for methodologies involving this compound.

Visual Guide to this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Ethyl_Linoleate_Disposal_Workflow start This compound Waste Generated is_liquid Is the waste liquid (pure or solution)? start->is_liquid is_solid Is the waste contaminated solid (e.g., gloves, absorbents)? is_liquid->is_solid No collect_liquid Collect in a labeled, closed hazardous waste container. is_liquid->collect_liquid Yes is_empty_container Is it an empty container? is_solid->is_empty_container No collect_solid Place in a lined, labeled hazardous waste container. is_solid->collect_solid Yes rinse_container Triple rinse the container. Collect first rinse as hazardous waste. is_empty_container->rinse_container Yes end Proper Disposal Complete is_empty_container->end No (Consult SDS/EHS) store_in_saa Store waste container in a designated Satellite Accumulation Area with secondary containment. collect_liquid->store_in_saa collect_solid->store_in_saa deface_label Deface or remove label. rinse_container->deface_label dispose_rinsed_container Dispose of container as non-hazardous solid waste. deface_label->dispose_rinsed_container contact_ehs Contact EHS for waste pickup. store_in_saa->contact_ehs contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Ethyl Linoleate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ethyl Linoleate

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below.

PropertyValueReference
Boiling Point224 °C @ 23 hPa[1]
Flash Point112-113 °C (closed cup)[1][2]
Density0.876 g/cm³ @ 25°C
Storage TemperatureRecommended -20°C[1]
GHS ClassificationCauses skin irritation (H315)[1][3]
Not a hazardous substance or mixture[2]

Note: Hazard classification for this compound varies across different safety data sheets. It is prudent to handle it as a substance that can cause skin irritation.

Personal Protective Equipment (PPE) Protocol

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Eye and Face Protection
  • Required: Safety glasses with side shields, or chemical splash goggles meeting NIOSH (US) or EN 166 (EU) standards.[1][3]

  • Recommended for large volumes or splashing risk: A full-face shield should be used in addition to safety glasses or goggles.[3]

Skin Protection
  • Gloves: Wear nitrile or other impervious gloves.[3] All gloves must be inspected before use and comply with Regulation (EU) 2016/425 and the EN 374 standard.[1] Employ proper glove removal technique to avoid skin contact.[4]

  • Lab Coat: A standard laboratory coat is required.[3]

  • Clothing: Impervious clothing should be worn to protect the body.[1]

Respiratory Protection
  • Standard Use: Respiratory protection is generally not required for standard laboratory operations with adequate ventilation.[1][2]

  • Aerosol Generation or Spills: In situations where aerosols may be generated or for spill cleanup, a tight-fitting, full-face respirator with HEPA filters is necessary.[3] For nuisance exposures, an OV/AG (US) or ABEK (EU EN 14387) respirator cartridge may be used.[4]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for safety and compliance.

Step 1: Preparation and Handling
  • Review SDS: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for Ethyl Linoleoleate.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed above.

  • Handling: Avoid direct contact with skin and eyes.[5] Do not breathe vapors or mists.[5] Keep the container tightly closed when not in use.[1][6]

Step 2: Storage
  • Container: Store in the original, tightly sealed container.[6][7]

  • Location: Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][6][7]

  • Temperature: For long-term storage, a temperature of -20°C is recommended.[1]

Step 3: Spill Management
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, absorb the liquid with an inert material (e.g., sand, vermiculite).[7]

  • Cleanup: Wearing appropriate respiratory protection, collect the absorbed material and place it into a suitable, labeled container for disposal.[3][7]

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Disposal
  • Waste Classification: All waste must be handled in accordance with local, state, and federal regulations.[7]

  • Product Disposal: Dispose of unused this compound through a licensed waste disposal company. Do not mix with other waste.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • PPE Disposal: Contaminated gloves and other disposable PPE must be disposed of as chemical waste in accordance with applicable laboratory and legal guidelines.[1][4]

Workflow for Handling this compound

EthylLinoleateWorkflow start Start prep Preparation: - Review SDS - Ensure Ventilation start->prep ppe Don Personal Protective Equipment prep->ppe handling Chemical Handling ppe->handling spill Spill? handling->spill storage Storage: - Cool, Dry, Ventilated - Tightly Sealed disposal Disposal: - Follow Regulations storage->disposal spill->storage No spill_proc Spill Cleanup Protocol spill->spill_proc Yes spill_proc->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Linoleate
Reactant of Route 2
Ethyl Linoleate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.